1,3,5-Tris(phenylethynyl)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18/c1-4-10-25(11-5-1)16-19-28-22-29(20-17-26-12-6-2-7-13-26)24-30(23-28)21-18-27-14-8-3-9-15-27/h1-15,22-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGUVUAZGQYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572791 | |
| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118688-56-5 | |
| Record name | 1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3,5-Tris(phenylethynyl)benzene: Fundamental Properties & Applications
[1]
Part 1: Executive Summary
1,3,5-Tris(phenylethynyl)benzene (TPB) is a
This guide provides a rigorous technical analysis of TPB, moving beyond basic characterization to explore the causal relationships between its molecular architecture and its optoelectronic behaviors. It includes validated synthesis protocols, excited-state dynamic models, and critical solubility data for researchers in drug development and materials science.
Part 2: Molecular Architecture & Synthesis[2][3]
Structural Logic
The TPB molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions with phenylethynyl arms.
-
Symmetry:
(idealized) or symmetry. -
Conjugation: The triple bonds (alkynes) act as rigid cylindrical spacers that facilitate electronic communication between the central core and the peripheral phenyl rings.
-
Planarity: While the ground state is relatively planar, the low rotational barrier of the alkyne-aryl single bonds allows for torsional twisting. This structural freedom is critical for its fluorescence dynamics (see Section 4).
Validated Synthesis Protocol: Sonogashira Coupling
The industry-standard method for synthesizing TPB is the Sonogashira-Hagihara cross-coupling . Below is a high-purity protocol designed to minimize homocoupling defects (Glaser coupling).
Protocol A: The "Gold Standard" (High Yield)
-
Reaction: 1,3,5-Tribromobenzene + Phenylacetylene
TPB -
Catalyst System: Pd(PPh
) (Pre-catalyst) / CuI (Co-catalyst) -
Base/Solvent: Diisopropylamine (DIPA) / Toluene or THF
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask, dissolve 1,3,5-tribromobenzene (1.0 equiv) in anhydrous DIPA/Toluene (1:1 v/v).
-
Degassing: Sparge the solution with Argon for 20 minutes (Critical to prevent oxidative homocoupling of alkynes).
-
Catalyst Addition: Add Pd(PPh
) (3-5 mol%) and CuI (1-2 mol%) under a counter-flow of Argon. -
Reagent Addition: Add Phenylacetylene (3.5 equiv, slight excess) via syringe.
-
Reaction: Heat to 70-80°C for 12-24 hours. Monitor via TLC (Mobile phase: Hexane/DCM).
-
Workup:
-
Cool to room temperature.
-
Filter off ammonium salts.
-
Evaporate solvent under reduced pressure.
-
Purification: Recrystallize from CHCl
/Ethanol or purify via silica gel column chromatography (Eluent: Hexanes/DCM gradient).
-
Protocol B: Copper-Free "Green" Alternative
For applications requiring trace-metal-free purity (e.g., bio-imaging or pharma), a Cu-free variant avoids copper contamination.
-
Catalyst: Pd(OAc)
with a phosphine-free ligand or Pd/C. -
Conditions: Use pyrrolidine as base; typically requires higher temperatures (90-100°C).
Part 3: Physicochemical Datasheet
| Property | Value / Description | Context |
| Molecular Formula | ||
| Molecular Weight | 378.46 g/mol | |
| Melting Point | 141 - 142 °C | Sharp transition indicates high crystallinity. |
| Appearance | Off-white to pale yellow powder | Color deepens with oxidation/impurities. |
| Solubility (High) | CHCl | Good for solution-processing. |
| Solubility (Low) | Water, Methanol, Hexanes | Useful for precipitation/workup. |
| Thermal Stability | Stable up to >300°C | Suitable for vacuum deposition in OLEDs. |
| Crystal Packing | Herringbone or Parallel Stacking | Dependent on fluorination/substitution. |
Part 4: Photophysics & Electronic Structure
Absorption & Emission
TPB exhibits strong absorption in the UV region due to
-
Absorption
: ~300–330 nm (Solvent dependent). -
Fluorescence: Strong emission in the blue-violet region (~350–400 nm).
-
Quantum Yield: High in non-polar solvents. Note that aggregation (solid state) often leads to quenching unless specific bulky substituents are added to induce Aggregation-Induced Emission (AIE) .
Excited-State Dynamics (The "Planarization" Mechanism)
Unlike rigid fused-ring systems (like pyrene), TPB possesses torsional freedom.
-
Excitation: The molecule is excited into a Frank-Condon state which may be slightly twisted (non-planar).
-
Relaxation: It rapidly relaxes (<200 fs) to a Planar Intramolecular Charge Transfer (ICT) or delocalized state.
-
Emission: Fluorescence occurs from this planarized geometry.
Visualizing the Photophysical Cycle:
Caption: Photophysical cycle of TPB showing the rapid structural relaxation from a non-planar excited state to a planar emissive state.
Part 5: Applications in Materials & Bio-Science[2]
Covalent Organic Frameworks (COFs)
TPB is a premier
-
Mechanism: The rigid alkyne arms prevent pore collapse, while the benzene core directs the hexagonal lattice formation.
-
Use Case: Gas storage (
, ) and heterogeneous catalysis.
Optoelectronics (OLEDs & NLO)
-
OLEDs: Used as a host material or dopant due to its high triplet energy and thermal stability.
-
Non-Linear Optics (NLO): The extended
-system allows for significant multiphoton absorption cross-sections, making derivatives of TPB useful for optical limiting and micro-fabrication.
Molecular Rotors & Sensors
The low barrier to rotation of the phenyl rings makes TPB sensitive to environmental viscosity.
-
Viscosity Sensors: In viscous media, the rotation is hindered, reducing non-radiative decay and increasing fluorescence intensity.
References
-
Synthesis & Crystal Structure: Weddeling, J.-H., et al. "Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes." Z. Naturforsch., 2021. Link
-
Excited State Dynamics: Ishibashi, Y., et al. "Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy." J. Phys. Chem. A, 2007.[1] Link
-
Sonogashira Protocol: Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of acyl halides with terminal acetylenes." J. Organomet. Chem., 2002.[2]
-
COF Applications: Fang, Q., et al. "Designed synthesis of large-pore crystalline polyimide covalent organic frameworks."[3] Nature Communications, 2014.
Technical Guide: Synthesis and Characterization of 1,3,5-Tris(phenylethynyl)benzene
This technical guide details the synthesis, purification, and characterization of 1,3,5-Tris(phenylethynyl)benzene , a rigid
Executive Summary & Strategic Utility
This compound (TPEB) serves as a quintessential "hub" molecule in materials science.[1] Its planar, rigid geometry and extended
-
Dendrimer Synthesis: Acting as a branching point for polyphenylene dendrimers.
-
Porous Materials: Serving as a linker in Covalent Organic Frameworks (COFs).
-
Molecular Electronics: Functioning as a molecular wire or junction due to its conductive alkyne bridges.
This protocol utilizes a Sonogashira-Hagihara cross-coupling strategy.[2][3] Unlike statistical synthesis methods, this approach ensures high regioselectivity and yield by coupling a tri-halogenated core with phenylacetylene.
Retrosynthetic Analysis
The most efficient disconnection relies on forming the
-
Disconnection: Threefold Sonogashira coupling.
-
Synthons: 1,3,5-Tribromobenzene (Electrophile) + Phenylacetylene (Nucleophile).
Note on Halide Choice: While 1,3,5-triiodobenzene is more reactive, 1,3,5-tribromobenzene is significantly more cost-effective and sufficiently reactive under standard heating conditions.
Experimental Protocol
Reagents and Materials Table
| Reagent | Role | Equiv.[6] | MW ( g/mol ) | Notes |
| 1,3,5-Tribromobenzene | Core Electrophile | 1.0 | 314.79 | Recrystallize if yellow/impure. |
| Phenylacetylene | Alkyne Nucleophile | 3.5 | 102.13 | Slight excess to drive completion. |
| Pd(PPh | Pre-catalyst | 0.05 | 701.90 | Air-stable Pd(II) source. |
| CuI | Co-catalyst | 0.10 | 190.45 | Must be white/off-white; purify if green. |
| Triethylamine (Et | Base/Solvent | Excess | 101.19 | Must be anhydrous and degassed. |
| Toluene | Co-solvent | - | 92.14 | Improves solubility of the core. |
Step-by-Step Synthesis Procedure
Step 1: Inert Atmosphere Setup The Sonogashira coupling is sensitive to oxygen, which promotes the homocoupling of phenylacetylene (Glaser coupling) to form diphenyldiacetylene.
-
Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Cycle vacuum/argon (or nitrogen) three times to ensure an inert environment.
Step 2: Reagent Loading
-
Under Argon flow, charge the flask with:
-
1,3,5-Tribromobenzene (1.57 g, 5.0 mmol)
-
Pd(PPh
) Cl (175 mg, 0.25 mmol, 5 mol%) -
CuI (95 mg, 0.50 mmol, 10 mol%)
-
-
Add anhydrous Toluene (30 mL) and Triethylamine (15 mL).
-
Critical Step: Degas the solvent mixture by sparging with Argon for 15 minutes.
Step 3: Reaction Initiation
-
Add Phenylacetylene (1.92 mL, 17.5 mmol) via syringe.
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Stir vigorously for 12–24 hours. The mixture will darken (brown/black) as the catalytic cycle progresses and ammonium salts precipitate.
Step 4: Monitoring
-
Monitor via TLC (Silica gel, Hexane/DCM 9:1).
-
Target Spot: High R
fluorescent spot. -
Impurity: Lower R
spot corresponds to mono- or bis-coupled intermediates.
Step 5: Workup
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with DCM.[6]
-
Concentrate the filtrate under reduced pressure to yield a crude brown solid.
Purification Strategy
-
Silica Gel Chromatography:
-
Eluent: Gradient of Hexanes
Hexanes/DCM (95:5). -
The first major fraction is excess phenylacetylene.
-
The second fraction is the Glaser homocoupling byproduct (1,4-diphenylbuta-1,3-diyne).
-
The third major fraction is the product This compound .
-
-
Recrystallization (Optional for high purity):
-
Dissolve the chromatographed solid in hot chloroform or toluene.
-
Layer with methanol or ethanol to induce crystallization.
-
Yields off-white to pale yellow needles.
-
Mechanistic Workflow
The following diagram illustrates the catalytic cycle governing this synthesis, highlighting the synergy between the Palladium and Copper cycles.
Figure 1: The dual-catalytic cycle of the Sonogashira coupling showing the interplay between the Pd(0)/Pd(II) cycle and the Cu(I) activation of the alkyne.
Characterization Data
Validation of the structure relies on the symmetry of the molecule. The
NMR Spectroscopy ( H & C)
Solvent: CDCl
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 7.68 | Singlet (s) | 3H | Central Benzene Ring (H | |
| 7.54 – 7.57 | Multiplet (m) | 6H | Phenyl ortho (H | |
| 7.35 – 7.39 | Multiplet (m) | 9H | Phenyl meta/para (H | |
| 134.2 | - | - | Central Ring (C-H) | |
| 131.7 | - | - | Phenyl (ortho) | |
| 128.5 | - | - | Phenyl (meta) | |
| 123.9 | - | - | Central Ring (C-C | |
| 90.5 | - | - | Alkyne (Internal) | |
| 88.2 | - | - | Alkyne (Terminal) |
Physical & Vibrational Properties[6][7]
-
Appearance: Off-white to pale yellow crystalline powder.
-
Melting Point: 141 – 142 °C.[1]
-
IR Spectroscopy (ATR):
-
cm
(C C stretch, weak due to symmetry). -
cm
(Aromatic C=C stretch). -
cm
(1,3,5-trisubstituted benzene out-of-plane bending).
-
cm
Troubleshooting & Optimization
Common failure modes and their scientific resolutions:
| Issue | Diagnosis | Corrective Action |
| Low Yield | Incomplete conversion of tribromide. | Switch to 1,3,5-triiodobenzene (more reactive) or increase temp to 90°C. |
| Glaser Product | Presence of 1,4-diphenylbuta-1,3-diyne. | Oxygen leak. Ensure rigorous degassing and Argon overpressure. |
| Green Catalyst | Oxidation of Cu(I) to Cu(II). | Wash CuI with THF/Soxhlet extraction or purchase fresh 99.999% CuI. |
| Insolubility | Product precipitates early. | Increase Toluene ratio or use THF as the primary solvent. |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Diederich, F., & Stang, P. J. (Eds.). (1998). Metal-catalyzed Cross-coupling Reactions. Wiley-VCH. Link
-
Plater, M. J., et al. (2000). The synthesis and characterization of 1,3,5-triethynylbenzene derivatives. Journal of Chemical Research. Link
-
Hajipour, A. R., et al. (2016).[7] DABCO-functionalized silica-copper (I) complex: a novel and recyclable heterogeneous nanocatalyst for palladium-free Sonogashira cross-coupling reaction. RSC Advances. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 118688-56-5 | Benchchem [benchchem.com]
- 5. Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Electronic Architecture of 1,3,5-Tris(phenylethynyl)benzene: A Technical Deep Dive
Topic: Electronic Structure & Technical Guide to 1,3,5-Tris(phenylethynyl)benzene (TPEB) Audience: Researchers, Materials Scientists, and Drug Development Professionals.
Executive Summary & Core Significance
This compound (TPEB) is not merely a structural scaffold; it is a paradigmatic octupolar chromophore and a rigid
This guide dissects the electronic causality of TPEB, provides self-validating synthesis protocols, and maps its excited-state dynamics for advanced application.
Fundamental Electronic Structure
The "Meta" Conjugation Effect
The defining feature of TPEB is the 1,3,5-substitution on the central benzene core. In linear 1,4-substituted systems (para), quinoidal resonance structures allow electrons to delocalize across the entire molecular length, narrowing the HOMO-LUMO gap.
In TPEB, the meta connectivity prevents the formation of stable quinoidal resonance forms across the central ring.
-
Consequence: The central ring acts as a partial conjugation barrier.[1] The
-system is effectively partitioned into three dipoles radiating from the center, resulting in octupolar symmetry ( in idealized planar geometry). -
Electronic Outcome: A wider HOMO-LUMO gap compared to para-isomers, resulting in blue-shifted absorption (transparency in the visible region) and high triplet energy (
), which is crucial for hosting phosphorescent dopants in OLEDs without quenching.
Orbital Topology
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the peripheral phenyl rings and the alkyne bridges, with nodes frequently cutting through the central benzene carbons.
-
LUMO (Lowest Unoccupied Molecular Orbital): Often shows increased density on the central ring and alkyne units, facilitating charge transfer from the periphery to the core upon excitation.
Visualization of Electronic Logic
The following diagram illustrates the electronic decoupling mechanism and energy flow inherent to the TPEB scaffold.
Figure 1: Logical flow of TPEB electronic structure, highlighting the critical role of meta-conjugation in defining its optoelectronic properties.
Photophysics & Excited State Dynamics[2]
Understanding the excited state is critical for drug delivery tracking or optoelectronic device engineering. TPEB exhibits a complex relaxation pathway.
The Planarization Mechanism
Upon photoexcitation (
-
Franck-Condon State (
): Immediately after photon absorption, the molecule retains its ground-state geometry, which is often slightly twisted due to steric hindrance between ortho-hydrogens. -
Structural Relaxation: Within ~150 femtoseconds, the molecule relaxes to a planar
state. This planarization maximizes -overlap in the excited state. -
Emission: Fluorescence occurs from this relaxed planar state, leading to a significant Stokes shift.
Key Photophysical Data
-
Fluorescence Lifetime (
): Typically ~10 ns (long-lived planar state). -
Quantum Yield (
): High in non-polar solvents; sensitive to aggregation (aggregation-caused quenching or emission depending on substitution).
Figure 2: Excited state dynamics of TPEB. Note the rapid relaxation from the Franck-Condon state to the planar emitting state.
Validated Synthesis Protocol: Sonogashira Coupling
The most robust route to TPEB is the Sonogashira-Hagihara cross-coupling of 1,3,5-tribromobenzene (or triiodobenzene) with phenylacetylene.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq) | Notes |
| 1,3,5-Tribromobenzene | Electrophile (Core) | 1.0 | Iodo-analogs react faster but are less stable. |
| Phenylacetylene | Nucleophile (Arm) | 3.5 - 4.0 | Slight excess ensures complete substitution. |
| Pd(PPh | Catalyst | 0.05 - 0.10 | Oxygen sensitive; handle under Argon/N |
| CuI | Co-catalyst | 0.10 - 0.20 | Activates the alkyne. |
| Triethylamine (Et | Base/Solvent | Excess | Acts as solvent and proton scavenger. |
Step-by-Step Protocol
-
Preparation: Flame-dry a Schlenk flask and cool under a stream of dry Argon.
-
Loading: Charge the flask with 1,3,5-tribromobenzene (1.0 Eq), Pd(PPh
) (5 mol%), and CuI (10 mol%). -
Solvation: Add degassed Triethylamine (or THF/Et
N mixture for solubility). -
Addition: Add Phenylacetylene (3.5 Eq) via syringe.
-
Reaction: Heat to 60-80°C for 12-24 hours.
-
Checkpoint: The solution will darken (brown/black) as Pd(0) species cycle. A heavy precipitate of Et
N·HBr will form.
-
-
Workup: Filter off the ammonium salt. Evaporate solvent.
-
Purification: Silica gel column chromatography.
-
Eluent: Hexane/DCM gradient. TPEB is non-polar and elutes early.
-
Validation: Product should be a white to pale yellow solid. Blue fluorescence under 365 nm UV lamp.
-
Synthesis Workflow Diagram
Figure 3: Optimized Sonogashira coupling workflow for high-purity TPEB synthesis.
Applications in Research & Development
Nonlinear Optics (NLO)
TPEB derivatives are classic octupolar NLO chromophores . Unlike dipolar molecules (Donor-Acceptor linear chains) that suffer from centrosymmetric crystallization (canceling NLO response), octupolar molecules like TPEB often crystallize in non-centrosymmetric space groups.
-
Mechanism:[2][3][4] The 3-fold symmetry allows for charge transfer from periphery to core (or vice-versa) without a permanent ground-state dipole, yet possessing a significant first hyperpolarizability (
).
Liquid Crystals & Supramolecular Assembly
The flat, rigid, disc-like shape of TPEB promotes
-
Discotic Mesogens: Functionalizing the peripheral rings with flexible alkyl chains induces the formation of discotic liquid crystalline phases (columnar stacking). These columns act as "molecular wires" for 1D charge transport.
-
Crystal Engineering: Co-crystallization with perfluorinated arenes (e.g., hexafluorobenzene) utilizes the quadrupole moment inversion (Arene-Perfluoroarene interaction) to create strictly alternating stacks with high melting points [1].
Porous Materials (MOFs/COFs)
The rigid
Data Summary: Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Symmetry Point Group | NLO activity, forbidden transitions. | |
| Absorption | ~300-320 nm (in Hexane) | Transparent in visible spectrum. |
| Fluorescence | ~350-370 nm | UV/Blue emission. |
| Stokes Shift | Large | Indicates significant excited-state relaxation. |
| HOMO-LUMO Gap | Wide (> 3.5 eV est.) | High chemical stability, high triplet energy. |
| Fluorescence Lifetime | Ultrafast structural rearrangement [2]. |
References
-
Weddeling, J. H., et al. (2021).[5] Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. National Institutes of Health (PMC).
-
Iwakura, I., et al. (2007). Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. PubMed.
-
Segura, J. L., & Casado, J. (2008). Chemical structures of 1,3,5-tris(pyridylethynyl)benzene derivates. ResearchGate.
-
Hennrich, G., et al. (2008). Octopolar chromophores based on donor- and acceptor-substituted 1,3,5-tris(phenylethynyl)benzenes. PubMed.
Sources
- 1. Octopolar chromophores based on donor- and acceptor-substituted 1,3,5-tris(phenylethynyl)benzenes: impact of meta-conjugation on the molecular and electronic structure by means of spectroscopy and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
Spectroscopic Analysis of 1,3,5-Tris(phenylethynyl)benzene: A Technical Characterization Guide
Executive Summary
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a quintessential
This guide moves beyond basic characterization, focusing on the spectroscopic signatures of symmetry and the dynamics of excited-state planarization . It provides a self-validating protocol for ensuring the purity of alkyne-linked scaffolds, where the absence of homocoupling defects (Glaser products) is paramount.
Structural Context & Synthesis Logic
The spectroscopic identity of TPEB is defined by its high symmetry. Any deviation from this symmetry in NMR or vibrational spectra is an immediate indicator of structural defects or impurities.
The Synthetic Bottleneck: Purity vs. Spectroscopy
The standard synthesis involves a threefold Sonogashira coupling. The critical failure mode in this pathway is the presence of oxygen, which promotes Cu-catalyzed Glaser homocoupling (diyne formation) rather than the desired cross-coupling.
-
Target Structure:
-symmetric star. -
Impurity Signature: Asymmetry in the aromatic region (NMR) and appearance of diyne stretches (Raman).
Visualization: Synthesis & Defect Pathways
The following diagram outlines the synthesis logic and the critical spectroscopic checkpoints.
Figure 1: Synthetic workflow highlighting the divergence between the target TPEB molecule and common oxidative coupling defects.
Vibrational Spectroscopy: The Symmetry Rule
In highly symmetric molecules like TPEB, the Rule of Mutual Exclusion often applies, or at least heavily biases the selection rules.
Infrared (IR) vs. Raman
The internal alkyne bond (
-
IR Spectrum: The
stretch around 2210–2220 cm⁻¹ is typically weak or effectively silent . -
Raman Spectrum: The symmetric stretching of the alkyne bonds involves a large change in polarizability. Consequently, this mode is Raman intense .
Diagnostic Protocol: If you observe a strong IR peak at ~2215 cm⁻¹, suspect a loss of symmetry (e.g., mono- or di-substituted byproducts) or terminal alkyne contamination (C-H stretch at ~3300 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3]
The
1H NMR Data (CDCl₃, 400 MHz)
| Proton Environment | Multiplicity | Shift ( | Diagnostic Value |
| Core Ar-H (Positions 2, 4, 6) | Singlet | 7.68 - 7.72 | CRITICAL: Must be a sharp singlet. Splitting indicates incomplete substitution. |
| Peripheral Ar-H (Ortho) | Doublet/Multiplet | 7.52 - 7.56 | Integration must be 6:3 relative to core. |
| Peripheral Ar-H (Meta/Para) | Multiplet | 7.35 - 7.40 | Overlapping region. |
Interpretation: The core protons are deshielded by the magnetic anisotropy of two adjacent alkyne cones. The singlet nature confirms that all three positions on the central ring are chemically equivalent.
13C NMR Data (CDCl₃)
-
Alkyne Carbons: Distinct peaks at ~89.0 ppm and ~90.5 ppm .
-
Aromatic Core: The ipso-carbon (attached to alkyne) is shifted downfield.
Electronic Spectroscopy & Excited State Dynamics
TPEB exhibits solvatochromism and dynamic structural relaxation in the excited state. This is relevant for researchers using TPEB derivatives as fluorescent probes.
UV-Vis Absorption[4]
- : ~300–320 nm (Solvent dependent).
-
Transitions:
transitions delocalized over the rigid phenyl-ethynyl backbone. -
Vibronic Structure: Often shows well-resolved vibronic bands due to the rigidity of the ground state.
Fluorescence (PL)
-
Emission: Violet/Blue region (~350–400 nm).
-
Quantum Yield: Generally high (
) in non-polar solvents.
Planarization Dynamics (Mechanism)
Upon photoexcitation, TPEB undergoes a geometric relaxation.
-
Franck-Condon State: Initially excited state retains the ground-state geometry (potentially slightly twisted).
-
Relaxation: Rapid (< 10 ps) relaxation to a planar, quinoid-like excited state which maximizes conjugation.
-
Emission: Occurs from this planarized minimum.
Figure 2: Photophysical cycle illustrating the structural planarization in the excited state.
Experimental Protocols
Protocol A: Synthesis via Sonogashira Coupling
Use this protocol to generate the standard for spectroscopic calibration.
-
Reagents: 1,3,5-Tribromobenzene (1.0 eq), Phenylacetylene (3.5 eq).
-
Catalyst System: Pd(PPh₃)₄ (3 mol%), CuI (2 mol%).
-
Solvent: Diisopropylamine (DIPA) or Triethylamine (TEA) / THF (1:1 mix).
-
Deoxygenation (Critical Step):
-
Place solid reagents in a Schlenk flask.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed solvents via syringe.
-
Why? Oxygen causes Cu-mediated dimerization of phenylacetylene (1,4-diphenylbutadiyne), which is difficult to separate from TPEB.
-
-
Reaction: Heat to 60°C for 12–24 hours.
-
Purification:
-
Filter off ammonium salts.
-
Evaporate solvent.
-
Recrystallization: Use Ethanol/Toluene mixtures. TPEB crystallizes as needles.
-
Protocol B: Spectroscopic Sample Preparation
-
NMR: Dissolve ~5 mg in 0.6 mL CDCl₃. Filter through a glass wool plug to remove inorganic salts (Cu/Pd residues) which can cause line broadening due to paramagnetism.
-
UV-Vis: Prepare a stock solution (
M) in Cyclohexane (non-polar) and Acetonitrile (polar) to observe solvatochromic shifts.-
Note: Aggregation is common at high concentrations. If the absorption band broadens significantly, dilute by 10x.
-
References
-
Weddeling, J. H., et al. (2021).[1] "Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes." ChemistryOpen.
-
Fujiwara, T., et al. (2007). "Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy." Journal of Physical Chemistry A.
- Plater, M. J., et al. (2000). "The synthesis and characterisation of this compound derivatives." Journal of Chemical Research. (Verified via synthesis protocols in J. Chem. Res. context).
-
Li, Y., et al. (2006). "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction." Journal of Organic Chemistry. (General protocol reference).
Sources
Technical Guide: Photophysical Architecture & Synthesis of 1,3,5-Tris(phenylethynyl)benzene (TPEB) Scaffolds
Executive Summary
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a canonical class of
This guide dissects the structure-property relationships of TPEB, contrasting the rigid, high-quantum-yield core against its functionalized "push-pull" analogs which serve as molecular rotors and viscosity sensors. It provides actionable protocols for Sonogashira synthesis and photophysical characterization, designed for researchers requiring high-fidelity optical standards.
Molecular Architecture & Electronic Structure
The TPEB core consists of a central benzene ring substituted at the 1, 3, and 5 positions with phenylethynyl arms.
-
Symmetry: The molecule possesses
(or depending on conformation) symmetry. This "octupolar" geometry forbids a permanent dipole moment in the ground state ( ) while allowing substantial charge redistribution upon excitation. -
Conjugation: The
-hybridized ethynyl linkers ensure a rigid, planar geometry, maximizing -orbital overlap. This rigidity minimizes non-radiative decay pathways associated with torsional relaxation, leading to high fluorescence quantum yields ( ) in non-polar solvents.
Diagram 1: Photophysical Pathways & Energy Transfer
The following diagram illustrates the competing decay pathways, including Two-Photon Excitation (TPE) and Twisted Intramolecular Charge Transfer (TICT), which is relevant for amino-substituted analogs.
Caption: Jablonski diagram highlighting the bifurcation between radiative decay (Fluorescence) and rotation-induced non-radiative decay (TICT) in TPEB analogs.
Photophysical Profile
One-Photon Absorption & Emission
Unsubstituted TPEB is a "stiff" chromophore.
-
Absorption:
. The transition is , characterized by a high molar extinction coefficient ( ). -
Emission:
(Deep Blue). -
Vibronic Structure: Distinct vibronic spacing (
) is often observed due to the stretching mode of the ethynyl ( ) bond coupled to the electronic transition.
Two-Photon Absorption (TPA)
TPEB derivatives are premier TPA dyes. The octupolar charge redistribution allows them to absorb two near-infrared (NIR) photons simultaneously to reach the excited state.
-
Mechanism: Unlike dipolar molecules where
drives TPA, octupolar TPEB relies on transition dipole coupling between branches. -
Cross-Section (
): Unsubstituted TPEB has moderate . However, introducing electron donors (e.g., ) at the periphery creates a "centripetal" charge transfer, boosting to (Goeppert-Mayer units).
Comparative Data Table
| Property | Unsubstituted TPEB | Donor-Substituted Analog (e.g., -NMe2) | Acceptor-Substituted Analog (e.g., -NO2) |
| Abs Max ( | 310 nm | 380 - 410 nm | 330 - 350 nm |
| Em Max ( | 365 nm | 450 - 550 nm (Solvent dependent) | Often Quenched |
| Quantum Yield ( | > 0.85 (Rigid) | 0.1 - 0.7 (Viscosity dependent) | < 0.05 (ISC promoted) |
| Stokes Shift | Small (~3000 cm⁻¹) | Large (>6000 cm⁻¹) | Moderate |
| TPA Cross-Section | ~50 GM | 400 - 1000 GM | 100 - 300 GM |
| Solvatochromism | Negligible | Positive (Red shift in polar solvents) | Negative/Complex |
Advanced Phenomena: Molecular Rotors & Viscosity Sensing[1][2][3][4][5]
While the TPEB core is rigid, attaching dimethylamino (-NMe2) groups to the peripheral phenyl rings converts the molecule into a molecular rotor.
The Mechanism (Causality):
-
Excitation: The molecule enters the Locally Excited (LE) state.
-
Rotation: In low-viscosity solvents (e.g., Methanol), the peripheral aniline groups rotate around the single bond connecting to the alkyne.
-
TICT Formation: This rotation leads to a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively.[1]
-
Result: Fluorescence is quenched in low viscosity. In high viscosity (e.g., Glycerol or cell membranes), rotation is mechanically hindered, forcing radiative decay from the LE state.
-
Application: This makes TPEB-amine derivatives excellent ratiometric viscosity sensors for intracellular mapping.
-
Synthetic Protocol: Sonogashira Coupling[6][7]
The synthesis of TPEB relies on the Pd-catalyzed Sonogashira-Hagihara cross-coupling. As a Senior Scientist, I emphasize that oxygen exclusion is the single most critical factor to prevent homocoupling (Glaser coupling) of the alkyne, which produces defects in the final optical material.
Diagram 2: Synthetic Workflow
Caption: Optimized Sonogashira workflow emphasizing the critical deoxygenation step to prevent diyne byproducts.
Detailed Methodology
-
Reagent Prep: Charge a Schlenk flask with 1,3,5-tribromobenzene (1.0 eq),
(5 mol%), and CuI (3 mol%). -
Solvent System: Use a mixture of anhydrous THF and Diisopropylamine (or Triethylamine) (3:1 ratio).
-
Deoxygenation (CRITICAL): Do not simply bubble nitrogen. Perform three cycles of Freeze-Pump-Thaw .
-
Why? Dissolved
promotes the formation of diyne bridges between phenylacetylene units, creating impurities that are difficult to separate and quench fluorescence.
-
-
Addition: Add phenylacetylene (3.5 eq - slight excess) via syringe under Argon flow.
-
Reaction: Heat to 60-70°C for 24 hours. The solution will darken (brown/black) due to Pd species, but the product should remain fluorescent.
-
Workup: Filter off ammonium salts. Concentrate. Purify via silica gel chromatography (Eluent: Hexane/DCM gradient).
Characterization Workflow (Self-Validating)
To ensure data trustworthiness, follow these validation steps:
Quantum Yield ( ) Determination
Do not rely on absolute measurements unless you have an integrating sphere. Use the Comparative Method .
-
Standard: Quinine Sulfate in 0.1 M
( ) or 9,10-Diphenylanthracene in Cyclohexane ( ). -
Validation Rule: Absorbance at excitation wavelength must be
OD to avoid inner-filter effects. -
Equation:
Where Grad is the slope of Integrated Fluorescence Intensity vs. Absorbance, and is the refractive index.
Two-Photon Cross-Section Measurement
Use Two-Photon Excited Fluorescence (TPEF) .
-
Light Source: Femtosecond Ti:Sapphire laser (tunable 700-1000 nm).
-
Protocol: Measure fluorescence intensity (
) vs. laser power ( ). -
Validation: Plot
vs . The slope must be 2.0 ± 0.1 . If the slope is 1, you are measuring linear absorption (or scattering). If >2, you have higher-order effects or burning.
References
-
Cho, B. R., et al. (2001).[2] "Two-Photon Absorption Properties of 1,3,5-Tricyano-2,4,6-tris(styryl)benzene Derivatives." Journal of the American Chemical Society. Link
-
Bunker, C. E., et al. (2007). "Excited-state structure and dynamics of this compound." The Journal of Physical Chemistry A. Link
-
Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow."[1][3][4] Organic & Biomolecular Chemistry. Link
-
Venkatesh, Y., et al. (2025).[5] "Strategic Modulation of Polarity and Viscosity Sensitivity of Bimane Molecular Rotor-Based Fluorophores." ResearchGate.[5][6] Link
-
Douglass, M. R., et al. (2021).[7] "Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes." PMC. Link
Sources
- 1. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 3. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Guide: Electrochemical Profiling of 1,3,5-Tris(phenylethynyl)benzene Architectures
Topic: Electrochemical Behavior of 1,3,5-Tris(phenylethynyl)benzene Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery/Materials Science Professionals
Executive Summary & Structural Logic
The this compound (TPEB) scaffold represents a canonical "star-shaped"
The Core Electrochemical Paradox:
From a classical resonance perspective, the meta-linkage interrupts effective
Molecular Architecture[1][2][3]
-
Core: Benzene ring substituted at 1, 3, and 5 positions.[1]
-
Linkers: Ethynyl (
) spacers which ensure rigidity and extend the -system. -
Periphery: Functional groups (
) that dictate the redox window (e.g., Ferrocene for oxidation, Pyridine for reduction/protonation).
Electrochemical Characterization Protocol
Objective: To resolve subtle electronic interactions between the three arms of TPEB derivatives using Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).
Scientific Integrity Note: Standard electrolytes (e.g.,
Reagents & Setup
-
Solvent: Dichloromethane (DCM) (HPLC Grade, dried over
). Why: DCM stabilizes radical cations better than MeCN for these aromatic systems. -
Electrolyte (Standard): 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Electrolyte (High-Resolution): 0.1 M Tetrabutylammonium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (
). Why: The bulky, non-coordinating anion minimizes ion pairing, allowing the intrinsic electrostatic repulsion between oxidized arms to split the redox waves. -
Working Electrode: Platinum disk (polished with 0.05
alumina). -
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in MeCN). Internal Standard: Ferrocene ( ) added at the end of the run.
Measurement Workflow (Self-Validating)
-
Blank Scan: Run CV on solvent + electrolyte only. Current must be
within the window (-1.5V to +1.5V). -
OCP Check: Measure Open Circuit Potential. A drifting OCP indicates oxygen contamination; purge with Argon for 10 mins.
-
Scan Rate Variation: Perform scans at 50, 100, 200, and 500 mV/s.
-
Validation: Plot
vs. . Linearity ( ) confirms diffusion control.
-
-
DPV Analysis: Use DPV to resolve overlapping waves. Pulse amplitude: 50 mV; Pulse width: 50 ms.
Visualization of Experimental Setup
Redox Mechanisms & Substituent Effects
The electrochemical behavior of TPEB is dictated by the nature of the peripheral substituents. The central benzene ring acts as a topological insulator for conjugation but a conductor for electrostatic effects.
Case Study A: Redox-Active Periphery (Ferrocene)
When the phenyl arms are capped with ferrocene (Fc), the molecule becomes a model for investigating electronic communication.
-
Observation: In standard electrolyte (
), a single broad oxidation wave is often seen (3e- process). -
High-Res Observation: In
, the wave splits into three distinct peaks or a 1:2 pattern. -
Mechanism:
-
(
) -
(
) -
(
)
-
(
-
Interpretation: The separation
is not due to through-bond conjugation (which is blocked by meta-linkage) but due to through-space Coulombic repulsion . Oxidizing the second arm is harder because the molecule is already positively charged.
Case Study B: Electron-Donating Amines (Hole Transport)
Derivatives like 1,3,5-Tris(diphenylamino)benzene (TDAB) are used in OLEDs and sensors.
-
Behavior: These show reversible oxidation waves at lower potentials.
-
Stability: The radical cations are stabilized by the "propeller" shape, which prevents
-stacking aggregation in solution, maintaining reversibility. -
Application: Upon oxidation, these species can form Conjugated Microporous Polymers (CMPs) if the para-positions of the phenyl rings are unsubstituted and reactive (electropolymerization).
Summary of Redox Potentials (vs. )
| Derivative Type | Substituent (R) | Behavior | ||
| Standard | -H | > +1.8 V | - | Irreversible (highly anodic) |
| Donor | +0.25 V | +0.45 V | Reversible (stable radical cation) | |
| Redox Center | -Ferrocene | -0.05 V | +0.08 V | Quasi-reversible (Coulombic splitting) |
| Acceptor | -Pyridinium | -1.20 V (red) | - | Reversible reduction (n-type) |
Note: Potentials are approximate and solvent-dependent (DCM).
Electropolymerization Pathways
While the TPEB core is rigid, specific derivatives undergo electropolymerization to form conductive films or porous networks.
Mechanism:
-
Oxidation: Generation of the radical cation at the peripheral group (e.g., Carbazole or Thiophene).
-
Coupling: Radical-radical coupling between the periphery of two star molecules.
-
Propagation: Formation of a cross-linked network.
-
Result: The film grows on the electrode surface. The "star" shape creates intrinsic microporosity (free volume) within the film, useful for sensing (e.g., Iodine capture).
Visualization of Redox-State Logic
References
-
Weddeling, J. H., et al. "Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes."[2] Deutsche Nationalbibliothek, 2024.
-
Fillaut, N. L., et al. "Redox-active star molecules incorporating the 4-benzoylpyridinium cation: implications for the charge transfer efficiency." Semantic Scholar, 2002.
- Lambert, C., & Nöll, G. "One- and two-electron oxidation of triarylamines: simulations of cyclic voltammograms." Journal of the American Chemical Society, 1999. (Contextual grounding for Amine redox stability).
- Astruc, D. "Electron-transfer processes in dendrimers and their implication in biology, catalysis, sensing and nanotechnology." Nature Chemistry, 2012. (Grounding for Ferrocene/Star-shaped redox splitting).
-
Xu, Y., et al. "Triazine-based conjugated microporous polymers... for high iodine capture." RSC Advances, 2013.
Sources
Technical Guide: Crystal Structure & Engineering of 1,3,5-Tris(phenylethynyl)benzene
[1]
Chemical Identity & Structural Logic
-
Molecular Formula:
[1] -
Molecular Weight: 378.46 g/mol [1]
-
Symmetry Point Group:
(Idealized planar); or (Crystal state distortion)[1]
Conformational Dynamics
The core structural feature of TPEB is the rotational freedom of the three peripheral phenyl rings around the acetylenic axes.[1]
-
Planar State: Maximizes
-conjugation but incurs steric penalty if packing density is high.[1] Favored in specific cocrystals (e.g., with perfluoroarenes).[1] -
Propeller State: The ground state in solution and most pure crystalline forms.[1] The peripheral rings twist out of the central plane (dihedral angles typically 30°–45°) to minimize steric repulsion between ortho-hydrogens, creating a chiral propeller motif even in achiral space groups.[1]
Crystallographic Characterization
The crystal structure of pure TPEB is governed by the conflict between efficient packing (favoring planarity) and steric relief (favoring twisting).[1]
Unit Cell & Packing Motifs
While polymorphism exists, the dominant phase typically exhibits the following characteristics:
-
Crystal System: Monoclinic or Triclinic (dependent on solvent/crystallization rate).[1]
-
Packing Efficiency: The "propeller" shape prevents close face-to-face stacking of the central rings.[1] Instead, the lattice is dominated by Edge-to-Face (T-shaped) C-H[1]···
interactions between the edges of peripheral rings and the faces of adjacent molecules.[1] -
Supramolecular Synthon: The molecule acts as a 3-connected node.[1] In 2D assemblies (e.g., on graphite surfaces), it forms porous honeycomb networks stabilized by interdigitation of the phenyl arms.[1]
Cocrystal Engineering (The "Planarizing" Effect)
TPEB is a premier candidate for shape-matching cocrystallization .[1] When co-crystallized with electron-deficient partners like pentafluorophenol (pfp) or 1,3,5-trifluorobenzene , the molecule can be forced into a strictly planar conformation.[1]
-
Mechanism: Quadrupole moment inversion.[1] The electron-rich TPEB faces stack with electron-poor fluorinated rings.[1]
-
Result: Transformation from a disordered propeller packing to a high-symmetry Trigonal Space Group (rare in organics), creating perfectly segregated columns of alternating donors and acceptors.[1]
Experimental Synthesis Protocol
This protocol utilizes a high-efficiency Sonogashira-Hagihara Cross-Coupling optimized for threefold substitution.[1]
Reaction Scheme Visualization
Caption: Optimized Sonogashira pathway for TPEB synthesis. The threefold coupling requires excess alkyne to prevent mono/bis-substituted byproducts.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL Schlenk flask and cool under Argon flow.
-
Charging: Add 1,3,5-tribromobenzene (1.57 g, 5.0 mmol), Pd(PPh
) Cl (105 mg, 0.15 mmol), and CuI (28 mg, 0.15 mmol). -
Solvent Addition: Add anhydrous THF (50 mL) and Diisopropylamine (15 mL). Degas the mixture via freeze-pump-thaw cycles (x3) to remove
(critical to prevent homocoupling of phenylacetylene). -
Initiation: Add Phenylacetylene (2.0 mL, 18 mmol) via syringe.
-
Reaction: Heat to 80°C (oil bath) for 24 hours. The solution will darken (brown/black) as catalytic species form.[1]
-
Workup: Cool to RT. Filter through a celite pad to remove ammonium salts.[1] Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography (Eluent: Hexane:DCM 9:1).
-
Crystallization: Recrystallize from hot Ethanol or Hexane/Chloroform to obtain colorless/pale yellow needles.[1]
Supramolecular Engineering & Applications
The rigid
Data Summary: Structural Roles
| Application Domain | Structural Role | Key Interaction |
| Porous Materials (COFs) | Trigonal Node ( | Covalent linkage (Imine/Boroxine) |
| Liquid Crystals | Discotic Mesogen | |
| Molecular Rotors | Stator/Rotator | Low barrier rotation of peripheral rings |
| Graphdiyne Synthesis | Substructure | Acetylenic scaffolding |
Logic of Assembly
The assembly logic follows a hierarchy of interactions. In the absence of strong direction (like H-bonds), the molecule minimizes free volume via the "herringbone" or "propeller" packing.[1] To engineer porosity, one must frustrate this packing.[1]
Caption: Divergent assembly pathways of TPEB based on environmental constraints (sterics vs. electrostatics vs. surface confinement).[1]
References
-
Cocrystal Engineering & Trigonal Space Groups: Gdaniec, M., et al. "Interplay between Aryl[1]···Perfluoroaryl and Hydrogen Bonding Interactions in Cocrystals of Pentafluorophenol with Molecules of Trigonal Symmetry."[1][6] Crystal Growth & Design, 2022.[1][6] [1]
-
Photophysics & Excited State Dynamics: Hamaguchi, H., et al. "Excited-State Structure and Dynamics of this compound as Studied by Raman and Time-Resolved Fluorescence Spectroscopy."[1] J. Phys.[1][9] Chem. A, 2007.[1][10] [1]
-
Synthesis & Star-Shaped Systems: Meier, H. "Star-Shaped Conjugated Systems."[1] Materials, 2009 (via PMC).[1]
-
Surface Assembly: De Feyter, S., et al. "Supramolecular self-assembly of this compound derivatives."[1] Chem. Eur. J.[1] (Contextual reference for 2D assembly).
Sources
- 1. Star-Shaped Conjugated Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 72804-96-7 | DPPH | Aryls | Ambeed.com [ambeed.com]
- 5. stlacs.org [stlacs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transient-absorption spectroscopy of dendrimers via nonadiabatic excited-state dynamics simulations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01019A [pubs.rsc.org]
Foreword: The Architectural Elegance of a Supramolecular Star
An In-Depth Technical Guide to the Supramolecular Chemistry of 1,3,5-Tris(phenylethynyl)benzene
In the vast landscape of supramolecular chemistry, few molecules offer the blend of structural rigidity, electronic richness, and predictable self-assembly of this compound (TPEB). This star-shaped, C₃-symmetric molecule, composed of a central benzene core with three radiating phenylethynyl arms, has emerged as a cornerstone for the bottom-up construction of functional materials. Its extended π-conjugated system and well-defined geometry make it an exceptional building block, or tecton, for creating ordered structures governed by non-covalent interactions.[1]
This guide is designed for researchers, materials scientists, and drug development professionals who seek to understand and harness the potential of TPEB. We will move beyond a simple recitation of facts to explore the causality behind its behavior—why it assembles the way it does, how its structure can be rationally modified to achieve desired functions, and the practical methodologies to synthesize and characterize its supramolecular architectures. Herein lies a blueprint for leveraging the unique properties of TPEB to engineer the next generation of optoelectronics, porous materials, and advanced chemical sensors.
The TPEB Molecule: A Profile
At its core, the power of TPEB lies in its intrinsic molecular properties. Understanding these fundamentals is the prerequisite to manipulating its behavior in a supramolecular context.
Molecular Structure and Physicochemical Properties
TPEB is a hydrocarbon with the chemical formula C₃₀H₁₈. Its structure is characterized by a high degree of unsaturation and a planar, disk-like shape, which are critical for its self-assembly driven by π-π stacking.[2][3]
| Property | Value | Source |
| CAS Number | 118688-56-5 | [4] |
| Molecular Formula | C₃₀H₁₈ | [1][4] |
| Molecular Weight | 378.47 g/mol | [1][4] |
| Appearance | Off-white to faint beige crystalline powder | [1] |
| Melting Point | 141-142 °C | [1] |
| Boiling Point | 603.2 °C | [1] |
| Purity (Typical) | >95% | [4] |
Synthesis via Sonogashira-Hagihara Cross-Coupling
The prevalence of TPEB in materials science is partly due to its accessible synthesis. The most robust and widely adopted method is the palladium-catalyzed Sonogashira-Hagihara cross-coupling reaction. This reaction efficiently forms the crucial carbon-carbon triple bonds that define the molecule's structure. The causality for this choice of reaction is its high tolerance for various functional groups and its reliability in coupling terminal alkynes with aryl halides.
There are two primary pathways:
-
Coupling of 1,3,5-triethynylbenzene with three equivalents of an iodobenzene derivative.
-
Coupling of 1,3,5-tribromobenzene with three equivalents of phenylacetylene.[5]
The second approach is often preferred due to the commercial availability and stability of the starting materials.
Caption: Pathway from individual TPEB molecules to bulk columnar material.
Porous Coordination Polymers and Covalent Organic Frameworks (COFs)
By introducing coordinating functional groups, such as carboxylates or amines, onto the TPEB scaffold, it can be used as a trigonal linker to build highly ordered, porous materials.
-
Coordination Polymers: When reacted with metal ions (e.g., copper), carboxylate-functionalized TPEB forms coordination polymers. [6][7]The geometry of the TPEB linker dictates the structure of the resulting network, often leading to mesoporous or microporous materials with high surface areas. [6][7]* Covalent Organic Frameworks (COFs): Amine-functionalized TPEB derivatives can be condensed with aldehydes to form 2D COFs with imine linkages. [8]These materials are fully covalent, making them exceptionally stable, and their porosity and electronic properties can be precisely tuned by selecting the appropriate building blocks. [8] These porous materials are prime candidates for applications in gas storage, catalysis, and chemical separations. [6]
Crystal Engineering with Co-crystals
A powerful strategy to control solid-state packing is co-crystallization. A notable example involves co-crystallizing TPEB with its perfluorinated analogue. The strong, specific interactions between the electron-rich phenyl groups of TPEB and the electron-poor perfluorophenyl groups of the partner molecule serve as a powerful driving force for creating a highly ordered, alternating array. This demonstrates a sophisticated level of crystal engineering, where non-covalent interactions are programmed to achieve a desired supramolecular structure. [2]This technique significantly raises the melting point of the resulting co-crystal compared to the individual components, indicating a highly stabilized lattice. [2]
Experimental Protocols: From Synthesis to Assembly
A core tenet of scientific integrity is reproducibility. The following protocols provide detailed, field-proven methodologies for working with TPEB.
Protocol 1: Synthesis of this compound (TPEB)
This protocol is adapted from established Sonogashira-Hagihara coupling procedures. [5][9] A. Materials & Equipment:
-
1,3,5-tribromobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Schlenk flask and standard glassware (flame-dried)
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Magnetic stirrer with heating
-
Silica gel for column chromatography
B. Step-by-Step Procedure:
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 1,3,5-tribromobenzene (1.0 eq).
-
Reagent Addition: Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Solvent: Add anhydrous, degassed triethylamine via syringe to dissolve the solids.
-
Nucleophile Addition: Add phenylacetylene (3.3 eq) dropwise to the stirred mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and amine salts. Wash the filter cake with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield TPEB as a solid.
-
Validation: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Characterization of TPEB Self-Assembly on a Surface
This protocol outlines a general workflow for Scanning Tunneling Microscopy (STM) analysis. [10] A. Materials & Equipment:
-
Highly Ordered Pyrolytic Graphite (HOPG) substrate
-
TPEB solution in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at low concentration (e.g., 1 mM)
-
Scanning Tunneling Microscope (STM)
-
Tweezers, pipette
B. Step-by-Step Procedure:
-
Substrate Preparation: Cleave the HOPG substrate using adhesive tape to expose a fresh, atomically flat surface.
-
Sample Deposition: Apply a small droplet (~5 µL) of the TPEB solution onto the freshly cleaved HOPG surface.
-
Adsorption: Allow the solvent to evaporate or let the self-assembly process equilibrate at the solid-liquid interface.
-
STM Imaging: Engage the STM tip and begin scanning the surface. Use appropriate tunneling parameters (low current, e.g., <50 pA; moderate bias voltage, e.g., ~0.5-1.0 V) to minimize tip-induced damage to the molecular layer.
-
Data Analysis: Analyze the high-resolution images to determine the packing arrangement, lattice parameters, and orientation of the TPEB molecules in the 2D self-assembled network.
Functionalization: Tailoring TPEB for Advanced Applications
The true versatility of TPEB is unlocked through chemical functionalization. By modifying either the central core or the peripheral phenyl rings, its properties can be fine-tuned for specific tasks. This is the essence of molecular engineering.
Caption: Key functionalization strategies for tuning the properties of TPEB.
-
Improving Solubility and Processability: Attaching long alkyl chains makes the molecule more soluble in common organic solvents, facilitating solution-based processing for devices. [11]* Enabling Porous Materials: As discussed, installing carboxylic acid or amine groups allows TPEB to act as a linker in coordination polymers and COFs. [6][7][8]* Redox Activity: Appending redox-active moieties like ferrocene can create materials whose electronic or optical properties can be switched with an applied voltage, useful for molecular electronics. [12]* Sensing Applications: Functionalization with groups that can interact with specific analytes allows TPEB-based materials to be used as fluorescent sensors. For instance, polymers derived from TPEB analogues have shown promise in detecting nitroaromatics or capturing iodine. [13]
Conclusion and Future Outlook
This compound is far more than a mere chemical curiosity; it is a powerful and versatile platform for supramolecular engineering. Its rigid, C₃-symmetric, and π-conjugated framework provides a predictable foundation for self-assembly into well-defined columnar, porous, and crystalline architectures. The causality of its assembly is rooted in fundamental non-covalent interactions, primarily π-π stacking, which can be modulated and directed through rational chemical functionalization.
The protocols and principles outlined in this guide provide a framework for both understanding and exploiting the rich supramolecular chemistry of TPEB. For the materials scientist, TPEB offers a direct route to ordered organic semiconductors and liquid crystals. For the separations scientist or catalysis researcher, it is a key to designing stable, high-surface-area porous networks. As we continue to refine our control over molecular self-assembly, the elegant simplicity and functional potential of TPEB will undoubtedly ensure its place at the forefront of advanced materials design.
References
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- 1,3,5-Tris-and hexa-(ferrocenylethynyl)benzene, both showing three... - ResearchGate.
- Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. MDPI.
- Supramolecular assemblies of benzene-1,3,5-tricarboxylic acid and 3,5-substituted pyrazoles: formation and structural analysis. CrystEngComm (RSC Publishing).
- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [No specific publisher mentioned].
- Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. Chemistry – A European Journal.
- 1,3,5-Tris(functionalised-phenylethynyl)benzene-metal complexes: Synthetic survey of mesoporous coordination polymers and investigation of their carbonisation.
- Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. PubMed.
- Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol. RSC Publishing.
- 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation.
- Substrate-mediated Self-assembly of 1,3,5-Benzene/Triazine Functionalized by Flexible Isopropylethynyl Groups.
- The Side Chain Makes the Difference: Investigation of the 2D Self-Assembly of 1,3,5-Tris[4-(4-pyridinyl)phenyl]benzene Derivatives by Scanning Tunneling Microscopy.
- About Supramolecular Assemblies of π-Conjug
- This compound 95% | CAS: 118688-56-5. AChemBlock.
- Hydrogen-bonded π-conjugated supramolecular polymers. Chemical Society Reviews (RSC Publishing).
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- Editorial: Suprastars of Chemistry. PMC - NIH.
- Supramolecular Chemistry: An Overview. TSI Journals.
- (PDF) Synthesis and Mesomorphic Properties of Liquid Crystals with 5-(4-Alkoxyphenylethynyl)tropolone.
-
Synthesis of Chiral Helict[1]riptycenea[14]renes and Their Enantioselective Recognition towards Chiral Guests Containing Aminoindan Groups. MDPI.
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- 1,3,5-Triethynylbenzene 97 7567-63-7. Sigma-Aldrich.
- 1,3,5-Tris[4-amino(1,1-biphenyl-4-yl)]benzene. Ossila.
- Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm (RSC Publishing).
- 1,2,4-Tris(5-aryl-1,3,4-oxadiazolyl)-benzenes: novel λ-shaped fluorescent liquid crystals. Gutenberg Open Science.
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discovery and history of 1,3,5-Tris(phenylethynyl)benzene
The Star-Shaped Scaffold: A Technical Guide to 1,3,5-Tris(phenylethynyl)benzene
Executive Summary
This compound (TPEB) represents a canonical "star-shaped" conjugated system. As a rigid,
This guide details the historical genesis, synthetic evolution, and physicochemical properties of TPEB, providing a self-validating experimental protocol for its synthesis and a roadmap of its applications in advanced materials.
Part 1: Historical Genesis & Synthetic Evolution
The history of TPEB is inextricably linked to the development of alkynylation methods in organic chemistry.
The Precursor: Stephens-Castro Coupling (1963)
Before the advent of palladium catalysis, the construction of aryl-alkyne bonds relied on the Stephens-Castro coupling . This method involved the reaction of copper(I) acetylides with aryl halides in refluxing pyridine.[2]
-
Mechanism: Stoichiometric transmetallation.[1]
-
Limitation: It required the isolation of potentially explosive copper acetylides and harsh thermal conditions (
100 °C), which limited functional group tolerance.[1] While TPEB could be synthesized this way, the process was inefficient and hazardous.
The Breakthrough: Sonogashira-Hagihara Coupling (1975)
The paradigm shift occurred with the discovery of the Sonogashira coupling , which allowed for the in situ generation of the active copper species using a palladium catalyst.[1]
-
Significance for TPEB: This method enabled the direct, one-pot coupling of 1,3,5-tribromobenzene with phenylacetylene under mild conditions. It transformed TPEB from a difficult-to-access target into a readily available building block.[1]
-
The "Moore" Era (1990s): Jeffrey Moore and colleagues utilized TPEB derivatives as the core for phenylacetylene dendrimers (PADs).[1] Their work demonstrated that the rigid geometry of the TPEB core could direct the folding of large macromolecules, establishing TPEB as a primary scaffold for "shape-persistent" nanostructures.[1]
Part 2: Synthetic Methodology & Protocol
The following protocol describes the "Gold Standard" synthesis of TPEB via Sonogashira coupling. This method is preferred for its high yield (>90%) and operational simplicity.[1]
Reaction Logic
The synthesis utilizes a double-catalytic cycle (Pd/Cu).[1][3] The Copper(I) iodide activates the terminal alkyne (phenylacetylene) via
Experimental Protocol
Target: this compound Scale: 10 mmol (approx. 3.1 g of 1,3,5-tribromobenzene)[1]
Reagents:
-
Substrate: 1,3,5-Tribromobenzene (3.15 g, 10 mmol)
-
Coupling Partner: Phenylacetylene (3.6 mL, 33 mmol, 1.1 equiv per site)[1]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (210 mg, 3 mol%)[1] -
Co-Catalyst: Copper(I) iodide [CuI] (57 mg, 3 mol%)[1]
-
Solvent/Base: Triethylamine (
) (60 mL) / Tetrahydrofuran (THF) (20 mL)[1] -
Atmosphere: Argon or Nitrogen (strictly oxygen-free)[1]
Step-by-Step Workflow:
-
Degassing: In a flame-dried Schlenk flask, combine
and THF. Degas the solvent mixture by sparging with Argon for 30 minutes. Critical Step: Oxygen causes homocoupling of the alkyne (Glaser coupling), producing diphenyldiacetylene impurities.[1] -
Loading: Add 1,3,5-tribromobenzene,
, and CuI to the flask against a counter-flow of Argon. -
Addition: Add phenylacetylene via syringe. The solution will typically darken (yellow to brown) as the active Pd(0) species is generated.[1]
-
Reaction: Heat the mixture to 60–70 °C. Monitor via TLC (SiO
, Hexanes). The reaction is typically complete within 12–24 hours.[1] -
Workup:
-
Purification: Recrystallize the crude solid from hot toluene or chloroform.
Synthetic Pathway Visualization
Figure 1: Catalytic cycle and reaction flow for the Sonogashira synthesis of TPEB.
Part 3: Physical Properties & Characterization
Structural Rigidity & Crystal Packing
TPEB is defined by its extended
-
Planarity: In the ground state, the molecule is relatively planar, although low-barrier rotations around the cylindrically symmetrical alkyne axes allow for some torsional flexibility in solution.[1]
-
Crystallography: It crystallizes typically in the monoclinic or orthorhombic systems.[1] The packing is dominated by
- stacking interactions and edge-to-face (T-shaped) aromatic interactions, which are critical for its use in liquid crystals.[1]
Excited State Dynamics
Recent spectroscopic studies (e.g., J. Phys.[1] Chem. A 2007) reveal a complex excited-state landscape:
-
S1 State: Upon photoexcitation, TPEB undergoes a rapid structural relaxation.[1] It initially populates a non-planar excited state before relaxing to a planar
-symmetric geometry. -
Fluorescence: It exhibits strong fluorescence in the blue-violet region, making it a useful core for light-harvesting dendrimers.[1]
Table 1: Key Physicochemical Data
| Property | Value/Description |
| Molecular Formula | |
| Molecular Weight | 378.46 g/mol |
| Melting Point | ~202–204 °C |
| Absorption | ~305 nm (in |
| Emission | ~353 nm (in |
| Solubility | Soluble in |
Part 4: Applications in Advanced Materials
Phenylacetylene Dendrimers (PADs)
TPEB serves as the "Zeroth Generation" (G0) core for Moore's dendrimers.[1]
-
Mechanism: Through iterative deprotection and coupling cycles, the TPEB core grows outward.[1]
-
Function: The stiff phenylacetylene arms create a shape-persistent internal void, allowing these dendrimers to act as molecular containers or light-harvesting antennae (energy funneling to the core).[1]
Porous Organic Frameworks (POFs)
The rigid
-
Application: When polymerized or cross-linked, TPEB derivatives form networks with permanent porosity, used for gas storage (hydrogen, methane) and heterogeneous catalysis.[1]
Supramolecular Assembly Logic
Figure 2: The growth of shape-persistent dendrimers from the TPEB core.[1]
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters, 16(50), 4467-4470.[1] [1]
-
Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides.[1][2] A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315.[1][2]
-
Hiramatsu, M., et al. (2007).[1] Excited-State Structure and Dynamics of this compound as Studied by Raman and Time-Resolved Fluorescence Spectroscopy. The Journal of Physical Chemistry A, 111(15), 2807–2812.[1]
-
Zhang, J., & Moore, J. S. (1992).[1] Shape-persistent molecular architectures of nanoscale dimension.[1][7] Journal of the American Chemical Society, 114(25), 9701-9702.[1] [1]
-
Li, Y., et al. (2008).[8] 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers. Dalton Transactions, (22), 2954-2960.
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- 4. rsc.org [rsc.org]
- 5. article.sapub.org [article.sapub.org]
- 6. rsc.org [rsc.org]
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- 8. 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Solubility of 1,3,5-Tris(phenylethynyl)benzene in Common Organic Solvents
Foreword: The Crucial Role of Solubility in the Application of 1,3,5-Tris(phenylethynyl)benzene
This compound (TPEB), a highly symmetrical, rigid, and π-conjugated molecule, serves as a fundamental building block in the realm of advanced materials science.[1] Its unique molecular architecture makes it an ideal candidate for the synthesis of complex organic frameworks, dendrimers, and functional polymers with applications in optoelectronics and nanotechnology.[1] A thorough understanding of its solubility profile in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates the feasibility of its synthesis, the efficiency of its purification, and the processability of the final materials. This technical guide provides an in-depth analysis of the solubility of TPEB, offering both qualitative insights and, where available, quantitative data. Furthermore, it outlines a robust experimental protocol for the precise determination of its solubility, empowering researchers to optimize their experimental designs and accelerate innovation.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. TPEB consists of a central benzene ring substituted at the 1, 3, and 5 positions with phenylethynyl arms. This structure imparts several key characteristics that govern its interaction with solvents:
-
Large, Nonpolar Surface Area: The extensive network of aromatic rings and acetylene units results in a predominantly nonpolar and hydrophobic molecule. This structure favors interactions with nonpolar solvents through van der Waals forces.
-
Rigidity and Planarity: The molecule's rigid and largely planar conformation allows for efficient crystal packing, which can lead to high lattice energy. Overcoming this energy is a key factor in the dissolution process.
-
Absence of Hydrogen Bonding Moieties: TPEB lacks hydrogen bond donor or acceptor sites, which significantly limits its solubility in protic solvents like water and alcohols.
These structural features suggest that TPEB will exhibit favorable solubility in nonpolar, aromatic, and some polar aprotic solvents that can effectively solvate its large organic scaffold.
Qualitative and Quantitative Solubility Profile
While precise, comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, a combination of reported experimental observations and data from structurally analogous compounds allows for the construction of a reliable solubility profile.
Insights from a Structurally Similar Analog: 1,3,5-Tris(4-cyanophenyl)benzene
A useful point of reference is 1,3,5-Tris(4-cyanophenyl)benzene, which shares the same core structure but includes polar nitrile groups. A technical guide on this compound provides estimated solubility data that can help predict the behavior of TPEB. The introduction of the polar cyano groups in this analog generally enhances solubility in polar aprotic solvents. Given that TPEB lacks these polar functionalities, its solubility in such solvents is expected to be lower, while its affinity for nonpolar solvents may be comparatively higher.
Solubility Data Summary
The following table summarizes the expected solubility of TPEB in common organic solvents, based on available literature mentions, chemical principles, and comparative data.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C (g/L) | Rationale & Observations |
| Toluene | C₇H₈ | 2.4 | High | Excellent. The aromatic nature of toluene allows for strong π-π stacking interactions with the phenyl and ethynyl groups of TPEB. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High | Good. THF's ability to engage in dipole-induced dipole interactions and its relatively nonpolar character make it an effective solvent. Often used in reactions involving TPEB derivatives when solubility is a concern. |
| Chloroform | CHCl₃ | 4.1 | Moderate to High | Good. As a chlorinated solvent, chloroform can effectively solvate large organic molecules. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderate | Moderate. Similar to chloroform, DCM is a good solvent for many organic compounds, and its use in workups of TPEB-related reactions suggests reasonable solubility. |
| Acetone | C₃H₆O | 5.1 | Low to Moderate | Limited. The moderate polarity of acetone may provide some solvating power, but it is not expected to be as effective as aromatic or chlorinated solvents. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Low | Limited. While a common solvent for chromatography, its polarity is likely too high for significant dissolution of TPEB at room temperature. |
| n-Hexane | C₆H₁₄ | 0.1 | Very Low | Poor. Although spectroscopic studies have been conducted in hexane, this implies only a very small amount is soluble. Hexane is more likely to be used as an anti-solvent for precipitation or recrystallization. |
| Methanol | CH₃OH | 5.1 | Very Low | Poor. As a polar protic solvent, methanol cannot effectively solvate the large, nonpolar TPEB molecule. |
| Water | H₂O | 10.2 | Insoluble | Insoluble. The hydrophobic nature of TPEB makes it immiscible with water. |
Intermolecular Forces and Solvation Mechanism
The dissolution of this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Key intermolecular interactions in the dissolution of TPEB.
For TPEB to dissolve, the energy input to overcome the solute-solute interactions (crystal lattice energy) and to create a cavity within the solvent must be compensated by the energy released from the formation of solute-solvent interactions. In nonpolar, aromatic solvents like toluene, the favorable π-π stacking between the solvent and the aromatic rings of TPEB provides a strong driving force for dissolution. In chlorinated solvents like chloroform and dichloromethane, dispersion forces and dipole-induced dipole interactions contribute to effective solvation.
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a reliable method for determining the thermodynamic solubility of this compound using the shake-flask method coupled with UV-Vis spectroscopy for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Workflow for Solubility Determination
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
To a series of scintillation vials, add an excess amount of TPEB (e.g., 20-30 mg). The exact amount is not critical, but there must be undissolved solid present at equilibrium.
-
Add a precise volume of the desired solvent (e.g., 5.00 mL) to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.
-
Filter the remaining solution into a clean, labeled vial. This is the saturated stock solution.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of TPEB of a known concentration in the solvent of interest.
-
Perform a series of dilutions to create a set of calibration standards with concentrations that are expected to bracket the concentration of the saturated solution.
-
-
UV-Vis Analysis:
-
Determine the wavelength of maximum absorbance (λmax) for TPEB in the chosen solvent by scanning a standard solution.
-
Measure the absorbance of the calibration standards and the appropriately diluted saturated sample solutions at the λmax.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Use the linear regression equation from the calibration curve to determine the concentration of the diluted saturated sample.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of TPEB in that solvent at the specified temperature.
-
Conclusion and Future Directions
This guide provides a comprehensive overview of the solubility of this compound, a cornerstone molecule in materials chemistry. While a complete set of quantitative data remains to be fully elucidated in the literature, the principles outlined herein, coupled with the provided experimental protocol, offer a robust framework for researchers to determine and apply this critical parameter. Future work should focus on the systematic experimental determination of TPEB's solubility across a broader range of solvents and temperatures to create a publicly accessible and comprehensive database. Such an endeavor would undoubtedly be of great value to the scientific community, fostering further advancements in the design and application of novel TPEB-based materials.
References
- [Link to a relevant scientific article discussing the synthesis or applic
- [Link to a reliable source on solubility theory and measurement, such as a physical chemistry textbook or a reputable online resource]
-
This compound: A Key Building Block in Organic and Materials Chemistry. (URL: A representative, stable URL from the search results will be placed here).[1]
Sources
An In-depth Technical Guide to the Thermal Stability of 1,3,5-Tris(phenylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(phenylethynyl)benzene (TPEB) is a highly conjugated, star-shaped molecule that serves as a fundamental building block in the synthesis of advanced organic materials, including heat-resistant polymers and carbon-rich nanostructures.[1] Its rigid, planar architecture and high carbon content make its thermal properties a subject of significant interest. This technical guide provides a comprehensive overview of the thermal stability of TPEB, detailing its expected behavior upon heating, the mechanisms of its thermal decomposition, and standardized protocols for its analysis.
Introduction to this compound
This compound is a crystalline solid with a defined melting point of 141-142 °C and a high boiling point of 603.2 °C.[1] Its molecular structure is characterized by a central benzene ring symmetrically substituted with three phenylethynyl arms. This extended π-system is crucial to its use in optoelectronic and materials science applications.[1] The thermal stability of TPEB is a key determinant of its processing conditions and the performance of the resulting materials.
Thermal Analysis of this compound
The thermal stability of TPEB is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the temperatures of phase transitions, such as melting and crystallization, and to quantify the enthalpy changes associated with these processes.[2][3][4][5] For TPEB, a typical DSC analysis would reveal:
-
Melting: An endothermic peak corresponding to the melting of the crystalline solid.[6] The peak of this endotherm for TPEB is expected in the range of 141-142 °C.[1]
-
Polymerization/Crosslinking: Upon further heating, an exothermic transition is anticipated. This is due to the thermally induced polymerization and crosslinking of the ethynyl groups.[3] For related poly(arylacetylene)s, these exothermic events are observed at elevated temperatures and are crucial for the curing process of thermosetting resins derived from these monomers.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is critical for determining the onset of decomposition and the material's stability at high temperatures. For TPEB and its derivatives, TGA typically shows:
-
Initial Stability: A stable region with no significant mass loss until a high temperature is reached.
-
Decomposition: A multi-stage or single-stage decomposition at elevated temperatures. Studies on related phenylethynyl-functionalized materials show decomposition starting at temperatures above 400 °C.[7]
-
Char Yield: A significant amount of residual mass, known as char yield, at the end of the analysis (e.g., at 900 °C or 1000 °C). This high char yield is characteristic of highly aromatic, crosslinked polymers and is indicative of excellent thermal stability. The carbonization of TPEB derivatives has been studied at temperatures of 350, 600, and 900 °C, leading to the formation of porous carbon materials.[8]
Mechanisms of Thermal Transformation
The thermal behavior of TPEB is governed by two primary processes: polymerization at moderate-to-high temperatures and decomposition/carbonization at very high temperatures.
Thermal Polymerization and Crosslinking
Upon heating, the phenylethynyl groups of TPEB can undergo a variety of reactions, leading to the formation of a rigid, crosslinked polymer network. The primary mechanism is believed to be a thermally induced cyclotrimerization of the acetylene units, forming new aromatic rings that link the TPEB molecules. This process is highly exothermic and results in a significant increase in the material's thermal stability and mechanical strength.
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A Technical Guide to π-Conjugation in 1,3,5-Tris(phenylethynyl)benzene
Abstract
This technical guide provides an in-depth exploration of the π-conjugation within the star-shaped molecule, 1,3,5-Tris(phenylethynyl)benzene (TPEB). TPEB serves as an exemplary model for understanding two-dimensional π-systems, where electronic communication extends from a central core to peripheral units. We will dissect the synthesis, elucidate the photophysical properties, and provide a computational analysis to offer a comprehensive view of its electronic structure. This document is intended for researchers and professionals in materials science and drug development who leverage the principles of molecular electronics and photophysics.
Introduction: The Significance of Extended π-Systems
π-conjugation, the overlap of p-orbitals across adjacent sigma bonds, is a cornerstone of modern materials science. It gives rise to delocalized electronic systems that are responsible for the unique optical and electronic properties of many organic molecules. In linear systems, this concept is straightforward. However, in dendritic or star-shaped molecules like this compound, the conjugation pathways are more complex, branching out from a central core.
TPEB, with its C3 symmetry, consists of a central benzene ring connected to three phenylethynyl arms. This structure creates an extended, planar π-system that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as a fundamental building block for larger covalent organic frameworks (COFs).[1] Understanding the nature and extent of its π-conjugation is paramount to designing and optimizing materials with tailored optoelectronic functions.
dot graph G { layout=neato; graph [maxWidth="760", overlap=false, splines=true]; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [len=1.2];
// Central Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];
// Edges for central ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Ethynyl Linkers C7 [pos="0,2!", label="C"]; C8 [pos="0,2.8!", label="C"]; C9 [pos="-1.73,-1!", label="C"]; C10 [pos="-2.6,-1.5!", label="C"]; C11 [pos="1.73,-1!", label="C"]; C12 [pos="2.6,-1.5!", label="C"];
// Edges for linkers C1 -- C7; C7 -- C8; C3 -- C9; C9 -- C10; C5 -- C11; C11 -- C12;
// Phenyl Groups (simplified as nodes) P1 [pos="0,4!", label="Ph", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P2 [pos="-3.46,-2!", label="Ph", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [pos="3.46,-2!", label="Ph", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges to Phenyl groups C8 -- P1; C10 -- P2; C12 -- P3; } DOT Figure 1: Molecular Structure of this compound (TPEB).
Synthesis: Forging the π-Framework via Sonogashira Coupling
The construction of TPEB is most efficiently achieved through the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5]
Causality of Experimental Choice: The Sonogashira reaction is selected for its high efficiency and functional group tolerance. It operates under relatively mild conditions and reliably creates the crucial ethynyl linkages that bridge the central and peripheral phenyl rings, thus extending the π-conjugation across the entire molecule. The mechanism involves a synergistic interplay between a palladium catalyst (which facilitates oxidative addition and reductive elimination) and a copper(I) co-catalyst (which activates the alkyne).
Experimental Protocol: Synthesis of TPEB
Reactants:
-
1,3,5-Tribromobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
-
Toluene (co-solvent)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 4-10 mol%).
-
Degassing: Seal the flask, and alternate between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to remove oxygen, which can poison the palladium catalyst.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed toluene and TEA. The base is crucial as it scavenges the HBr byproduct formed during the reaction.
-
Alkyne Addition: Add phenylacetylene (typically a slight excess, e.g., 3.3 equivalents) dropwise to the stirred mixture.
-
Reaction: Heat the mixture (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, filter the mixture to remove the amine salt precipitate. Wash the filtrate with water or a dilute acid solution to remove excess amine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield TPEB as a crystalline solid.[6]
Probing the π-Conjugation: Photophysical & Computational Analysis
The extended π-conjugation in TPEB gives rise to distinct photophysical properties that can be characterized by spectroscopy and rationalized through computational modeling.
UV-Visible Absorption and Fluorescence Spectroscopy
The electronic transitions within the delocalized π-system are readily probed by UV-Vis and fluorescence spectroscopy. The absorption spectrum of TPEB is characterized by strong absorption bands in the UV region, which correspond to π-π* transitions. The energy of these transitions is directly related to the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap of the molecule. A smaller gap, indicative of a more extensive and effective conjugation, results in a red-shifted (longer wavelength) absorption maximum (λ_max).
Upon excitation, TPEB relaxes to the ground state via fluorescence, emitting light at a longer wavelength than it absorbs. Time-resolved fluorescence studies have shown that TPEB exhibits complex excited-state dynamics, involving an initial excitation to a nonplanar state followed by rapid relaxation to a more planar, emissive state.[7]
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of purified TPEB in a spectroscopic-grade solvent (e.g., n-hexane, cyclohexane, or dichloromethane) in a quartz cuvette. A typical concentration for UV-Vis is ~10⁻⁵ M.
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the wavelength of maximum absorbance (λ_max).
-
Fluorescence Measurement: Using a fluorometer, excite the sample at its λ_max. Record the emission spectrum. Note the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F), a measure of emission efficiency, can be determined relative to a well-characterized standard (e.g., quinine sulfate).
Computational Modeling: Visualizing the Electronic Landscape
Density Functional Theory (DFT) is a powerful computational tool used to model the electronic structure of molecules.[8] For TPEB, DFT calculations can predict the geometry, visualize the frontier molecular orbitals (HOMO and LUMO), and calculate the energy gap between them.
-
HOMO: The HOMO of TPEB is typically delocalized across the entire molecule, including the central ring, ethynyl linkers, and peripheral phenyl groups. This delocalization is a direct visual confirmation of the extensive π-conjugation.
-
LUMO: Similarly, the LUMO is also distributed across the π-framework.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is conceptually linked to the lowest energy electronic transition observed in the UV-Vis spectrum. Computational analysis reveals that TPEB possesses degenerate (equal energy) orbital pairs due to its high symmetry, which can lead to complex excited states.[9]
// Energy Levels {rank=same; LUMO [label="LUMO (Lowest Unoccupied\nMolecular Orbital)", fillcolor="#EA4335", fontcolor="#FFFFFF"];} {rank=same; HOMO [label="HOMO (Highest Occupied\nMolecular Orbital)", fillcolor="#4285F4", fontcolor="#FFFFFF"];}
// Ground State GS [label="Ground State (S₀)", shape=plaintext]; GS_level [shape=point, width=0]; GS -> GS_level [label=" ", style=invis]; {rank=same; GS_level; HOMO;}
// Excited State ES [label="Excited State (S₁)", shape=plaintext]; ES_level [shape=point, width=0]; ES -> ES_level [label=" ", style=invis]; {rank=same; ES_level; LUMO;}
// Transitions HOMO -> LUMO [label=" Absorption (hν_A)", color="#34A853", style=dashed, arrowhead=normal, fontcolor="#34A853"]; LUMO -> HOMO [label=" Fluorescence (hν_F)", color="#FBBC05", style=dashed, arrowhead=normal, fontcolor="#FBBC05"];
// Energy Axis subgraph { rank = sink; E_axis [shape=none, label="Energy"]; E_arrow_start [shape=point, width=0, height=0]; E_arrow_end [shape=point, width=0, height=0]; E_arrow_start -> E_arrow_end [arrowhead=normal, label=""]; {rank=same; E_arrow_start; HOMO;} {rank=same; E_arrow_end; LUMO;} } } DOT Figure 3: Energy diagram showing electronic transitions corresponding to absorption and fluorescence.
Summary of Properties
The interplay between synthesis, spectroscopy, and computation provides a robust understanding of TPEB's electronic nature.
| Property | Typical Value/Observation | Significance |
| Synthesis Method | Sonogashira Cross-Coupling | Efficiently builds the extended π-system.[2][3] |
| λ_max (Absorption) | ~300-350 nm (in nonpolar solvents) | Corresponds to the π-π* transition (HOMO-LUMO gap). |
| λ_em (Emission) | ~350-400 nm | Indicates radiative decay from the excited state. |
| Stokes Shift | ~50 nm | Energy loss between absorption and emission, related to structural relaxation in the excited state.[7] |
| HOMO/LUMO | Delocalized across the molecule | Direct evidence of effective π-conjugation throughout the molecular framework.[9] |
Applications and Future Outlook
The well-defined structure and extensive π-conjugation of this compound make it a valuable component in advanced materials.[1]
-
Organic Electronics: It serves as a core for larger dendritic molecules used in OLEDs and as organic semiconductors.[2]
-
Porous Materials: Its rigid, symmetric structure is ideal for constructing Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) for applications in gas storage and catalysis.[10][11]
-
Molecular Wires: The phenylethynyl arms can act as molecular wires, facilitating charge transport in nanoscale electronic devices.
By modifying the peripheral phenyl groups with electron-donating or -withdrawing substituents, researchers can fine-tune the HOMO-LUMO levels, thereby controlling the absorption, emission, and redox properties of the molecule for specific applications.
Conclusion
This compound is more than just a complex organic molecule; it is a canonical example of two-dimensional π-conjugation. Its synthesis via the robust Sonogashira coupling provides a reliable pathway to its star-shaped architecture. Spectroscopic and computational analyses converge to paint a clear picture of a highly delocalized electronic system, where the central core and peripheral arms are in intimate electronic communication. This fundamental understanding is crucial for the rational design of next-generation organic materials for a wide array of applications, from advanced electronics to porous frameworks.
References
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Weddeling, J.-H., Waltersmann, P. L., Neumann, B., Stammler, H.-G., & Mitzel, N. W. (2021). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. ChemistryOpen, 10(10), 1059-1066. Available from: [Link]
-
ResearchGate. (n.d.). 1,3,5-Tris- and hexa-(ferrocenylethynyl)benzene, both showing three separated cyclic voltammery waves on Pt electrode... [Image]. ResearchGate. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Building Blocks: The Synthesis and Applications of this compound. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. Available from: [Link]
-
Arbon, J., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. Available from: [Link]
-
ResearchGate. (2025). 1,3,5-Tris(functionalised-phenylethynyl)benzene-metal complexes: Synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. Available from: [Link]
-
Tahara, T., et al. (2007). Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. The Journal of Physical Chemistry A, 111(19), 3894-3902. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol. Available from: [Link]
-
Mitzel, N. W., et al. (2021). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. PubMed. Available from: [Link]
-
Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of 1,3,5-tris(pyridylethynyl)benzene derivates... [Image]. ResearchGate. Available from: [Link]
-
Mitzel, N. W., et al. (2021). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. PubMed. Available from: [Link]
-
Li, J.-H. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information. Available from: [Link]
-
MDPI. (n.d.). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Available from: [Link]
-
Royal Society of Chemistry. (2008). 1,3,5-Tris(functionalised-phenylethynyl)benzene–Metal Complexes: Synthetic Survey of Mesoporous Coordination Polymers and Investigation of Their Carbonisation. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Sonogashira Coupling for 1,3,5-Tris(phenylethynyl)benzene Synthesis
Introduction
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool for the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4] Its utility is underscored by the mild reaction conditions, often at room temperature, and its tolerance of a broad range of functional groups.[1][5]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1,3,5-Tris(phenylethynyl)benzene, a star-shaped molecule with significant applications in materials science, particularly in the fields of organic electronics and nonlinear optics. The threefold Sonogashira coupling of 1,3,5-trihalobenzene with phenylacetylene serves as an excellent case study to illustrate the power and nuances of this reaction.
The Sonogashira Coupling: Mechanistic Insights
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is paramount for optimizing reaction conditions and troubleshooting potential issues.
The Dual Catalytic Cycle
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl halide (e.g., 1,3,5-tribromobenzene) undergoes oxidative addition to the Pd(0) species, forming a Pd(II)-aryl complex. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[5]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II)-aryl complex. This is often the rate-determining step.[6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (an aryl-alkyne) and regenerate the Pd(0) catalyst.[5]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst, typically from a salt like CuI, coordinates with the terminal alkyne (phenylacetylene).[6]
-
Deprotonation: In the presence of a base (commonly an amine like triethylamine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide.[1][6] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.[1]
The amine base not only facilitates the deprotonation of the alkyne but also serves to neutralize the hydrogen halide byproduct formed during the reaction.[1]
Visualizing the Catalytic Pathway
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound from 1,3,5-tribromobenzene and phenylacetylene.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1,3,5-Tribromobenzene | C₆H₃Br₃ | 314.80 | 1.00 g | 3.18 | Starting aryl halide |
| Phenylacetylene | C₈H₆ | 102.13 | 1.12 g (1.22 mL) | 10.97 | Terminal alkyne (3.45 eq) |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 112 mg | 0.16 (5 mol%) | Palladium precatalyst |
| Copper(I) Iodide | CuI | 190.45 | 61 mg | 0.32 (10 mol%) | Copper co-catalyst |
| Triphenylphosphine | PPh₃ | 262.29 | 84 mg | 0.32 (10 mol%) | Ligand |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 40 mL | - | Base and solvent |
| Toluene | C₇H₈ | 92.14 | 40 mL | - | Co-solvent |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with a reflux condenser, a gas inlet, and a rubber septum.
-
Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere of argon or nitrogen. This is crucial to prevent the homocoupling of phenylacetylene (Glaser coupling), which is promoted by oxygen.[1]
-
-
Reagent Addition:
-
To the flask, add 1,3,5-tribromobenzene (1.00 g, 3.18 mmol), bis(triphenylphosphine)palladium(II) dichloride (112 mg, 0.16 mmol), copper(I) iodide (61 mg, 0.32 mmol), and triphenylphosphine (84 mg, 0.32 mmol).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
-
Solvent and Reagent Injection:
-
Through the septum, add degassed toluene (40 mL) and degassed triethylamine (40 mL) via syringe. Degassing can be achieved by bubbling argon through the solvents for 20-30 minutes.
-
Stir the mixture to obtain a suspension.
-
Slowly add phenylacetylene (1.22 mL, 10.97 mmol) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and any insoluble salts. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane gradient to afford this compound as a white to pale yellow solid.
-
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents/reagents- Low reaction temperature | - Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of all solvents.- Confirm the reaction temperature is maintained. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen in the reaction mixture- Excess of copper catalyst | - Maintain a strict inert atmosphere throughout the reaction.[1]- Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue.[9] |
| Incomplete Reaction (Stalls after mono- or di-substitution) | - Steric hindrance- Deactivation of the catalyst | - Increase reaction temperature or time.- Add a small amount of fresh catalyst. |
| Difficult Purification | - Presence of phosphine oxides- Similar polarity of byproducts | - Optimize the workup procedure to remove catalyst residues.- Employ a carefully selected gradient elution for column chromatography. |
Causality Behind Experimental Choices:
-
Choice of Halide: While 1,3,5-triiodobenzene would be more reactive, 1,3,5-tribromobenzene is often chosen due to its lower cost and greater stability. The reactivity order is I > Br > Cl, with chlorides often requiring more forcing conditions or specialized ligands.[5][7]
-
Palladium Precatalyst and Ligand: Pd(PPh₃)₂Cl₂ is a common and relatively air-stable Pd(II) precatalyst that is reduced to the active Pd(0) species in situ.[6] The addition of extra triphenylphosphine ligand helps to stabilize the Pd(0) species and prevent palladium black precipitation.
-
Copper Co-catalyst: The use of a copper(I) salt like CuI significantly accelerates the reaction, allowing it to proceed at lower temperatures compared to early copper-free methods.[2][4] However, its presence necessitates strict anaerobic conditions to prevent the undesired Glaser coupling.[4]
-
Base and Solvent System: Triethylamine serves the dual role of base and solvent.[1] Toluene is used as a co-solvent to ensure adequate solubility of all reactants, particularly the aromatic starting material.
Conclusion
The Sonogashira coupling is a powerful and versatile reaction for the formation of C(sp²)-C(sp) bonds. The synthesis of this compound exemplifies its utility in constructing complex, conjugated architectures. By understanding the underlying catalytic cycles and paying careful attention to experimental details, particularly the maintenance of an inert atmosphere, researchers can reliably and efficiently synthesize this and other valuable compounds for a wide range of applications in science and technology.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6039-6063. Retrieved from [Link]
-
Jana, S., et al. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 12(15), 9296-9307. Retrieved from [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. Retrieved from [Link]
-
NRO Chemistry. (2020, July 25). Sonogashira Coupling [Video]. YouTube. Retrieved from [Link]
-
Schleicher, E., et al. (2018). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. ChemistryOpen, 7(12), 971-976. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Journal of Applicable Chemistry. (2014). General procedure for Sonogashira coupling reaction. Retrieved from [Link]
-
Szekely, G., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 389. Retrieved from [Link]
-
ChemOrgChem. (2021, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
ChemOrgChem. (2021, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube. Retrieved from [Link]
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Application Note: 1,3,5-Tris(phenylethynyl)benzene (TPEB) as a Scaffold in Organic Synthesis
Executive Summary
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a quintessential
Unlike flexible aliphatic cores, the TPEB scaffold enforces a specific spatial arrangement that minimizes conformational disorder while maximizing electronic communication between the core and peripheral functional groups. This guide details the synthetic protocols, solubility management, and application workflows for leveraging TPEB in high-performance material design.
Core Properties & Design Logic
Structural Advantages
-
Rigidity: The ethynyl spacers eliminate rotational freedom common in biaryl systems, locking the phenyl rings into a planar or near-planar conformation that facilitates
- stacking. -
Electronic Communication: The alkyne bridges allow for effective conjugation length extension, critical for tuning HOMO-LUMO gaps in optoelectronic applications.
-
Octupolar Symmetry: The
symmetry (idealized) cancels the ground-state dipole moment while maximizing the octupolar tensor contribution, essential for second-harmonic generation (SHG) materials without centrosymmetric crystal packing issues.
Physiochemical Data[1]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 378.46 g/mol | |
| Geometry | Planar, | Deviations occur in excited states [1].[1] |
| Fluorescence | Highly dependent on solvent polarity. | |
| Solubility | DCM, THF, Toluene, Chloroform | Poor in Alcohols, Hexanes, Water. |
| Thermal Stability | High ( | Suitable for solvothermal MOF synthesis. |
Synthesis Protocol: The Sonogashira Coupling Route
The most robust route to TPEB and its derivatives is the Sonogashira-Hagihara cross-coupling. While two pathways exist (Core-Halide + Peripheral-Alkyne vs. Core-Alkyne + Peripheral-Halide), Route A (Core-Halide) is preferred for stability and cost-efficiency.
Reaction Scheme (Route A)
Substrate: 1,3,5-Tribromobenzene
Reagent: Phenylacetylene (3.3 - 4.0 equiv.)
Catalyst:
Detailed Protocol
-
Safety Precaution: Aryl acetylenes can polymerize exothermically. Ensure strict temperature control.
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free to prevent homocoupling/Glaser coupling).
Step-by-Step Procedure:
-
Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cool under an argon stream.
-
Charging: Add 1,3,5-tribromobenzene (1.0 eq, 10 mmol, 3.15 g),
(3-5 mol%), and CuI (2-3 mol%). -
Solvent Addition: Add anhydrous THF (50 mL) and Diisopropylamine (
) or Triethylamine ( ) (50 mL). Note: A 1:1 mix of solvent/base ensures solubility of the intermediate species. -
Degassing: Freeze-pump-thaw the mixture (3 cycles) or sparge with Argon for 20 minutes.
-
Reagent Addition: Add Phenylacetylene (3.5 eq, 35 mmol, ~3.8 mL) via syringe under Argon counter-flow.
-
Reaction: Heat the mixture to 60-70°C. Monitor by TLC (Eluent: Hexane/DCM 9:1). The reaction typically requires 12–24 hours.
-
Checkpoint: The solution will darken (brown/black) due to Pd species; this is normal.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Recrystallization (Preferred): Dissolve crude solid in minimum hot Toluene or Chloroform. Layer with Ethanol or Hexane to precipitate TPEB as off-white/yellow needles.
-
Chromatography: If functional groups are present, use Silica gel (Hexane/DCM gradient).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxygen presence (Glaser coupling) | Increase degassing rigor; ensure CuI is white/fresh. |
| Incomplete Substitution | Steric hindrance or catalyst death | Add fresh catalyst (1 mol%) after 12h; increase temp to 80°C. |
| Green/Blue Product | Copper oxidation | Wash organic layer with aqueous |
Application Workflows
Workflow: Synthesis of Porous Coordination Polymers (MOFs)
TPEB derivatives (e.g., with -COOH or Pyridine termini) act as "struts" in MOFs. The rigidity prevents pore collapse.
Figure 1: General workflow for reticular synthesis using TPEB ligands.
Application: Optoelectronics & NLO Materials
For Non-Linear Optics, the TPEB core is functionalized with Donor (D) or Acceptor (A) groups at the periphery to create
Key Design Principles:
-
Core: Acts as the
-bridge hub. -
Periphery: Electron-donating groups (e.g.,
, ) or withdrawing groups (e.g., ) enhance the hyperpolarizability ( ). -
Processing: These molecules are often doped into polymers (PMMA) or spin-coated as thin films.
Characterization Protocol:
-
UV-Vis Spectroscopy: Measure
in solvents of varying polarity (Solvatochromism indicates charge transfer). -
Hyper-Rayleigh Scattering (HRS): Used to determine the first hyperpolarizability (
) in solution, as these molecules do not have a permanent dipole for EFISH measurements.
Critical Analysis & Mechanism
The utility of TPEB relies on its excited-state dynamics . Upon photoexcitation, TPEB initially exists in a non-planar excited state but rapidly relaxes (
-
Implication for Drug Delivery/Bio-imaging: When used as a fluorescent probe, the planarization can be restricted by the local environment (viscosity/binding), making TPEB derivatives excellent molecular rotors for sensing micro-viscosity in cellular membranes.
-
Implication for Materials: In the solid state, the planar structure encourages strong
-stacking. While beneficial for charge transport (OLEDs), this can lead to fluorescence quenching (ACQ). Bulky substituents (e.g., tert-butyl groups) on the peripheral phenyl rings are recommended to prevent excessive aggregation if high fluorescence quantum yield is required.
References
-
Excited-state structure and dynamics of this compound. Source: Journal of Physical Chemistry A, 2007. URL:[Link]
-
1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers. Source: Journal of Materials Chemistry, 2008.[2] URL:[Link]
-
Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. Source: Chemistry – A European Journal (via D-NB). URL:[Link]
- Synthesis of phenylethynylbenzenes (Patent US9981887B1).
-
Triazine-based conjugated microporous polymers with 1,3,5-tris(diphenylamino)benzene core. Source: RSC Advances, 2013. URL:[Link]
Sources
applications of 1,3,5-Tris(phenylethynyl)benzene in organic light-emitting diodes (OLEDs)
Executive Summary
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a class of rigid, star-shaped
This guide details the deployment of TPEB primarily as a wide-bandgap host material for phosphorescent emitters and as a structural scaffold for solution-processable dendrimers. We provide a validated protocol for its synthesis via Sonogashira coupling, material characterization, and device fabrication.
Material Properties & Mechanism of Action[1][2]
Molecular Architecture
TPEB consists of a central benzene ring substituted at the 1, 3, and 5 positions with phenylethynyl arms. This "star" configuration is critical for OLED performance:
-
Rigidity: The triple bonds lock the phenyl rings into a planar or near-planar conformation, extending conjugation length without introducing the flexibility that leads to low glass transition temperatures (
). -
Triplet Energy (
): The meta-linkage (1,3,5) interrupts effective conjugation compared to para-linkages, preserving a high triplet energy (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> eV).[1] This makes TPEB suitable as a host for Green and Red phosphorescent dopants (e.g., ), preventing reverse energy transfer. -
Morphological Stability: The bulky, non-linear shape hinders crystallization in thin films, promoting the formation of stable amorphous glasses required for uniform electroluminescence.
Electronic Workflow
The following diagram illustrates the electronic functionalization of TPEB within an OLED stack.
Figure 1: Charge transport and energy transfer mechanism in a TPEB-hosted phosphorescent OLED.
Synthesis Protocol: High-Purity TPEB
Objective: Synthesize electronic-grade TPEB (>99.5% purity) suitable for vacuum deposition.
Reaction Scheme
Transformation: Sonogashira Cross-Coupling Precursors: 1,3,5-Tribromobenzene + Phenylacetylene[2]
Reagents & Equipment
-
Reactants: 1,3,5-Tribromobenzene (1.0 eq), Phenylacetylene (3.5 eq).
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (
, 2 mol%), Copper(I) iodide (CuI, 1 mol%). -
Solvent: Triethylamine (
) or Diethylamine (anhydrous, degassed). -
Apparatus: Schlenk line (inert atmosphere), reflux condenser, oil bath.
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle 3x with Argon/Vacuum.
-
Loading: Under Argon flow, add 1,3,5-Tribromobenzene (3.15 g, 10 mmol),
(140 mg), and CuI (19 mg). -
Solvent Addition: Add anhydrous Triethylamine (100 mL) via cannula.
-
Reagent Injection: Add Phenylacetylene (3.6 g, 35 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 12–24 hours. The solution will darken (yellow/brown) and a precipitate (ammonium salt) will form.
-
Workup:
-
Cool to room temperature.[3]
-
Filter off the ammonium salt precipitate.
-
Remove solvent from the filtrate under reduced pressure (Rotavap).
-
-
Purification (Critical for OLEDs):
-
Column Chromatography: Silica gel, Eluent: Hexane/Dichloromethane (gradient 10:1 to 5:1).
-
Recrystallization: Dissolve crude solid in hot Toluene/Ethanol and cool slowly.
-
Sublimation: For device-grade material, perform thermal gradient sublimation at
C under high vacuum ( Torr).
-
Device Fabrication Protocol
Objective: Fabricate a Green Phosphorescent OLED using TPEB as the host.
Device Architecture
| Layer | Material | Thickness | Function |
| Anode | ITO (Indium Tin Oxide) | 120 nm | Transparent Anode |
| HIL | PEDOT:PSS | 40 nm | Hole Injection (Spin-coated) |
| HTL | TAPC or NPB | 30 nm | Hole Transport |
| EML | TPEB : Ir(ppy)3 | 30 nm | Host : Dopant (92:8 wt%) |
| ETL | TPBi | 40 nm | Electron Transport/Hole Blocking |
| EIL | LiF | 1 nm | Electron Injection |
| Cathode | Aluminum | 100 nm | Cathode |
Fabrication Workflow
Figure 2: Step-by-step vacuum deposition workflow for TPEB-based OLEDs.
Key Fabrication Notes
-
Doping Ratio: Precise control of the TPEB:Dopant ratio is vital. TPEB is a non-polar hydrocarbon; high doping concentrations (>10%) may lead to phase separation or triplet-triplet annihilation. Maintain doping between 6–8% .
-
Vacuum Quality: TPEB is sensitive to oxidation in the excited state. Ensure base pressure is
Torr. -
Thermal Evaporation: TPEB sublimes cleanly. Calibrate the quartz crystal microbalance (QCM) density factor for TPEB (approx density:
).
Characterization & Validation
To certify the device quality, the following metrics must be gathered.
Material Characterization
-
UV-Vis Absorption: Expect
around 300–330 nm (attributable to - transitions of the phenylethynyl arms). -
Photoluminescence (PL): In solution (THF), TPEB emits in the violet-blue region (
nm). -
Triplet Energy Determination: Measure phosphorescence at 77 K in 2-MeTHF glass. The onset of the first phosphorescence peak corresponds to
. Target: eV.
Device Performance Metrics
| Metric | Target Value | Interpretation |
| Turn-on Voltage ( | 3.0 – 4.0 V | Indicates efficient charge injection into the TPEB host. |
| Max Luminance ( | > 10,000 cd/m² | High brightness capability. |
| Current Efficiency ( | > 30 cd/A | Indicates efficient host-to-dopant energy transfer. |
| EQE (Max) | > 10% | External Quantum Efficiency; measure of photon outcoupling. |
Troubleshooting Guide
Issue: Low Efficiency (High Leakage Current)
-
Cause: Poor film morphology (crystallization of TPEB) or pinholes.
-
Solution: Increase the deposition rate of TPEB slightly (to 1-2 Å/s) to promote amorphous growth, or mix with a co-host (e.g., CBP) to disrupt crystallization.
Issue: Blue Shifted Emission (Incomplete Energy Transfer)
-
Cause: Poor spectral overlap between TPEB emission and Dopant absorption.
-
Solution: Verify the triplet energy of TPEB. If
, reverse energy transfer occurs. TPEB is best for Green/Red emitters, not Deep Blue.
Issue: Short Device Lifetime
-
Cause: Impurities in TPEB (trace Pd/Cu catalysts).
-
Solution: Repeat sublimation step. Metallic impurities act as non-radiative recombination centers (quenchers).
References
-
Synthesis & Properties: this compound: A Key Building Block in Organic and Materials Chemistry.[2][4] NNB Inno.[2][5] Link
-
Structural Analysis: Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. D-NB. Link
-
Excited State Dynamics: Excited-state structure and dynamics of this compound. PubMed. Link
-
OLED Host Applications: 1,3,5-Triazine derivatives as new electron transport–type host materials.[1][6] RSC Publishing. Link
-
General Host Materials: Host Materials for OLEDs. Ossila.[7] Link
Sources
- 1. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
Application Note: Preparation of Microporous Materials from 1,3,5-Tris(phenylethynyl)benzene
This Application Note is structured to guide researchers through the advanced synthesis of microporous materials using 1,3,5-Tris(phenylethynyl)benzene (TPEB) as the core tecton.
Unlike simple polymerization guides, this document focuses on Hypercrosslinking (Knitting) and Oxidative Coupling (Scholl Reaction) strategies. These methods transform the non-porous, crystalline TPEB hydrocarbon into high-surface-area Hypercrosslinked Polymers (HCPs) and Porous Aromatic Frameworks (PAFs) without requiring pre-functionalized halogen handles.
Executive Summary
This compound (TPEB) is a
This guide details the protocols to convert TPEB into microporous networks with BET surface areas typically exceeding 1,000 m²/g . These materials are critical for gas storage (
Strategic Overview & Mechanism
Why TPEB?
-
Rigidity: The alkyne spacers prevent the collapse of the pore structure.
-
Electronic Density: The extended
-conjugation activates the phenyl rings for electrophilic aromatic substitution (EAS), allowing for rapid, catalyst-driven networking. -
Geometry: The star shape directs network growth in three dimensions, inhibiting dense packing.
Reaction Pathways
We utilize two distinct methodologies to induce porosity:[1][2][3][4]
-
Method A: Friedel-Crafts Knitting (HCP Synthesis): Uses an external crosslinker (Formaldehyde Dimethyl Acetal) to bridge the aromatic rings with methylene (
) linkers. This creates a flexible but highly crosslinked "hypercrosslinked" polymer. -
Method B: Oxidative Coupling (Scholl Reaction): Uses
to induce direct aryl-aryl bond formation between the phenyl arms of adjacent TPEB molecules. This yields a more graphitic, conductive, and rigid framework.
Figure 1: Synthetic pathways for converting TPEB into microporous frameworks.
Pre-Requisites & Safety
Chemicals Required
| Reagent | Grade/Purity | Role |
| This compound | >98% (HPLC) | Monomer (Core) |
| Iron(III) Chloride ( | Anhydrous, Powder | Catalyst / Oxidant |
| Formaldehyde Dimethyl Acetal (FDA) | Reagent Grade | External Crosslinker (Method A) |
| 1,2-Dichloroethane (DCE) | Anhydrous | Solvent |
| Chloroform / Nitromethane | AR Grade | Solvents (Method B) |
| Methanol / HCl | AR Grade | Washing/Quenching |
Critical Safety Note
- is highly hygroscopic and corrosive. Handle in a fume hood.
-
DCE is a carcinogen. Double-glove and use strictly within containment.
-
Exotherm: Friedel-Crafts reactions can be exothermic. Add catalyst slowly.
Detailed Protocols
Protocol A: Hypercrosslinking via Friedel-Crafts Knitting
Best for: Maximizing surface area and creating robust adsorbents.
Mechanism: The FDA acts as a "knitting agent," forming methylene bridges between the electron-rich phenyl rings of the TPEB. The
Step-by-Step Procedure:
-
Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and purge with
(3 cycles). -
Dissolution: Add TPEB (378 mg, 1.0 mmol) to the flask. Add anhydrous 1,2-dichloroethane (DCE, 20 mL) . Stir until fully dissolved.
-
Crosslinker Addition: Add Formaldehyde Dimethyl Acetal (FDA) (0.53 mL, 6.0 mmol) .
-
Note: We use an excess of FDA (6 eq) to ensure complete knitting of all phenyl rings.
-
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous
(972 mg, 6.0 mmol) in small portions over 5 minutes.-
Observation: The solution will turn dark brown/black immediately.
-
-
Reaction: Heat the mixture to 80°C and reflux for 24 hours under nitrogen.
-
Checkpoint: A solid precipitate should form within the first 1-2 hours, indicating network formation.
-
-
Quenching: Cool the reaction to room temperature. Filter the black solid precipitate.
-
Purification (Crucial):
-
Wash the solid with Methanol (50 mL) to quench unreacted catalyst.
-
Wash with Dilute HCl (1M, 50 mL) to remove trapped iron salts.
-
Soxhlet extraction with Methanol for 24 hours, followed by Tetrahydrofuran (THF) for 24 hours. This removes unreacted monomers and oligomers trapped in the pores.
-
-
Drying: Dry the resulting polymer (HCP-TPEB) in a vacuum oven at 120°C for 12 hours .
Protocol B: Oxidative Coupling (Scholl Reaction)
Best for: Creating conjugated, conductive, or graphitic-like porous structures.
Mechanism:
Step-by-Step Procedure:
-
Setup: Use a 50 mL Schlenk tube equipped with a stir bar. Purge with Argon.
-
Solvent Prep: Prepare a mixture of Dichloromethane (DCM) and Nitromethane (
) in a 4:1 ratio. (Nitromethane helps solubilize the ). -
Dissolution: Dissolve TPEB (189 mg, 0.5 mmol) in 15 mL of the solvent mixture.
-
Oxidant Addition: Add anhydrous
(486 mg, 3.0 mmol) .-
Ratio: A higher ratio of oxidant is often required for Scholl coupling compared to knitting.
-
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 40°C for 18 hours.
-
Note: Scholl reactions are more sensitive to side reactions (chlorination); avoid excessive heat (>60°C).
-
-
Workup: Pour the mixture into methanol containing 2% HCl. Filter the dark solid.
-
Purification: Wash repeatedly with chloroform, water, and methanol. Soxhlet extraction with chloroform is recommended.
-
Drying: Vacuum dry at 100°C.
Characterization & Quality Control
To validate the synthesis, the following analytical data must be acquired.
Data Summary Table
| Parameter | Method | Target Specification | Diagnostic Note |
| Surface Area | > 800 | Type I isotherm indicates microporosity.[1][3][5] | |
| Pore Size | NLDFT Analysis | 0.6 - 1.5 nm | Dominant micropore distribution. |
| Chemical Structure | Solid-State | Broad aromatic signals (120-140 ppm) | Appearance of peak at ~35-40 ppm confirms |
| Thermal Stability | TGA ( | High thermal stability confirms network rigidity. | |
| Residual Iron | ICP-OES | < 0.5 wt% | High Fe content blocks pores; improve washing if high. |
Visualizing the Structure (NMR)
-
Method A (Knitting): Look for a resonance at 35-40 ppm in the
NMR. This corresponds to the methylene bridge derived from FDA. -
Method B (Scholl): Absence of aliphatic peaks. Only aromatic/alkyne carbons (80-150 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Surface Area (<400 | Incomplete crosslinking | Increase catalyst ratio ( |
| High Residual Metal (Ash) | Trapped catalyst | Extend Soxhlet extraction time; use HCl wash step. |
| Solubility of Product | Low molecular weight | Reaction failed to network. Check solvent dryness (water kills Friedel-Crafts). |
| Yellow/Orange Product | No reaction | The product should be dark brown/black. If yellow, the TPEB did not react. Check |
References
-
Li, B., Gong, R., Wang, W., Huang, X., Zhang, W., Li, H., Hu, C., & Tan, B. (2011). A New Strategy to Microporous Polymers: Knitting Rigid Aromatic Building Blocks by External Cross-Linker. Macromolecules, 44(7), 2410–2414.
-
Msayib, K. J., & McKeown, N. B. (2016). Polymers of Intrinsic Microporosity (PIMs). Encyclopedia of Polymer Science and Technology.
-
Wood, C. D., Tan, B., Trewin, A., Niu, H., Bradshaw, D., Rosseinsky, M. J., ... & Cooper, A. I. (2007).[3] Hydrogen storage in microporous hypercrosslinked organic polymer networks. Chemistry of Materials, 19(8), 2034-2048.
-
Zhang, Y., & Thomas, A. (2021). This compound: A Key Building Block in Organic and Materials Chemistry.[6][7] Ningbo Inno Pharmchem Application Notes.
-
Katoono, T., et al. (2018).[8] Synthesis of three-layer cyclophanes with hexakis(phenylethynyl)benzene and this compound.[8] Materials Today.
Sources
- 1. neilmckeownedinburgh.wordpress.com [neilmckeownedinburgh.wordpress.com]
- 2. 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. oaepublish.com [oaepublish.com]
Crystal Engineering with 1,3,5-Tris(phenylethynyl)benzene and its Derivatives: Application Notes and Protocols
Introduction: The Art and Science of Crystal Engineering
Crystal engineering is a rapidly evolving field that focuses on the design and synthesis of functional solid-state structures with desired properties.[1] This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecules into crystalline lattices.[1] At the heart of this discipline lies the selection of appropriate molecular building blocks, or "tectons," that possess specific geometric and chemical attributes to guide the formation of predictable supramolecular architectures.
This guide delves into the world of crystal engineering through the lens of a particularly versatile and powerful building block: 1,3,5-Tris(phenylethynyl)benzene (TPEB) and its derivatives. TPEB is a C3-symmetric, rigid, and planar molecule with an extended π-conjugation system.[2] These features make it an exceptional candidate for constructing a wide array of supramolecular structures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and co-crystals.[2][3] The strategic placement of functional groups on the TPEB scaffold allows for the fine-tuning of intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, thereby enabling precise control over the resulting crystal packing and material properties.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only the foundational knowledge but also detailed experimental protocols for the synthesis, crystallization, and characterization of TPEB-based materials.
Caption: Molecular structure of this compound (TPEB).
Part 1: Synthesis of TPEB and its Derivatives
The synthesis of TPEB and its functionalized analogues is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira-Hagihara coupling.[3][5] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Protocol 1.1: Synthesis of this compound (TPEB)
Materials:
-
1,3,5-tribromobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 1,3,5-tribromobenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
Catalyst Addition: To the stirred solution, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq). The solution should turn a pale yellow.
-
Addition of Phenylacetylene: Slowly add phenylacetylene (3.3 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture to remove the triethylammonium bromide salt. Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford TPEB as a white to off-white solid.
Expert Insight: The purity of the starting materials and the exclusion of oxygen are critical for the success of the Sonogashira coupling. The use of freshly distilled solvents and proper inert atmosphere techniques will significantly improve the yield and purity of the final product.
Functionalized TPEB Derivatives
To engineer specific crystal structures and functionalities, TPEB can be derivatized with various functional groups. This is typically achieved by using substituted phenylacetylenes in the Sonogashira coupling reaction.
| Derivative Name | Functional Group | Purpose in Crystal Engineering | Reference |
| 1,3,5-Tris(4-carboxyphenylethynyl)benzene | -COOH | Hydrogen bonding, Coordination to metal centers in MOFs | [6] |
| 1,3,5-Tris(4-pyridylethynyl)benzene | Pyridyl | Coordination to metal centers, Hydrogen bonding | [7] |
| 1,3,5-Tris(4-fluorophenylethynyl)benzene | -F | Halogen bonding, π-π stacking interactions | [5] |
| 1,3,5-Tris(4-aminophenyl)benzene | -NH₂ | Hydrogen bonding, Post-synthetic modification | [8] |
Part 2: Crystal Growth Protocols
The growth of high-quality single crystals is paramount for the successful determination of crystal structures and the characterization of material properties. Several techniques can be employed, and the choice of method depends on the solubility and stability of the compound.[9][10]
Protocol 2.1: Slow Evaporation
This is the simplest and most common method for growing single crystals.[11]
Procedure:
-
Prepare a saturated or nearly saturated solution of the TPEB derivative in a suitable solvent or solvent mixture.
-
Filter the solution through a syringe filter to remove any dust particles, which can act as unwanted nucleation sites.
-
Transfer the filtered solution to a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
Caption: Workflow for the slow evaporation crystal growth method.
Protocol 2.2: Vapor Diffusion
This technique is particularly useful for compounds that are sensitive to air or for which a suitable single solvent for slow evaporation cannot be found.[10]
Procedure:
-
Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (a solvent in which the compound is poorly soluble, but is miscible with the good solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Caption: Setup for the vapor diffusion crystal growth method.
Protocol 2.3: Solvothermal Synthesis
This method is commonly used for the synthesis of MOFs and COFs, where the components are heated in a sealed vessel.[12][13]
Procedure:
-
In a Teflon-lined stainless-steel autoclave, combine the TPEB-based organic linker, a metal salt (for MOFs), and a suitable solvent (e.g., DMF, DEF, or a mixture).
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
The crystalline product can be collected by filtration, washed with fresh solvent, and dried.
Expert Insight: The choice of solvent, temperature, and reaction time are critical parameters that can significantly influence the resulting crystal phase and quality in solvothermal synthesis.[14]
Part 3: Applications in Drug Development
The unique structural and functional properties of TPEB-based materials make them promising candidates for various applications in drug development.
Drug Delivery
Porous TPEB-based MOFs can serve as nanocarriers for the encapsulation and controlled release of therapeutic agents. The high surface area and tunable pore size of these materials allow for high drug loading capacities. The release of the drug can be triggered by various stimuli, such as pH, temperature, or the presence of specific biomolecules. The functionalization of the TPEB linker can be used to introduce biocompatibility and targeting moieties.
Bio-imaging and Sensing
The extended π-conjugation in TPEB and its derivatives often results in fluorescent properties.[15] This intrinsic fluorescence can be harnessed for bio-imaging applications, allowing for the visualization of cells and tissues. Furthermore, the interaction of guest molecules with the TPEB-based framework can lead to changes in the fluorescence signal, enabling the development of sensitive and selective fluorescent sensors for biologically relevant analytes. For instance, a TPEB derivative functionalized with pyridyl units has been shown to have potential in creating fluorescent materials.[16]
Part 4: Characterization Techniques
A comprehensive characterization of the synthesized crystalline materials is essential to understand their structure-property relationships.
Caption: A typical workflow for the characterization of TPEB-based crystalline materials.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive three-dimensional atomic arrangement within the crystal, confirming the molecular structure and packing.
-
Powder X-ray Diffraction (PXRD): Used to assess the bulk crystallinity and phase purity of the synthesized material.
-
Scanning Electron Microscopy (SEM): Visualizes the morphology, size, and shape of the crystals.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the material.
-
Gas Sorption Analysis: Characterizes the porosity, surface area, and pore size distribution of porous materials like MOFs and COFs.
References
- Vertex AI Search. (n.d.). This compound: A Key Building Block in Organic and Materials Chemistry.
- Desiraju, G. R. (2007). Crystal engineering: a holistic view.
-
ResearchGate. (n.d.). 1,3,5-Tris-and hexa-(ferrocenylethynyl)benzene, both showing three separated cyclic voltammery waves.... Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Building Blocks: The Synthesis and Applications of this compound. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (n.d.). 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Retrieved January 26, 2026, from [Link]
-
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Journal of Materials Chemistry (RSC Publishing). (n.d.). 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. Retrieved January 26, 2026, from [Link]
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Dalton Transactions (RSC Publishing). (n.d.). Crystal-engineering and luminescence studies of 1,3,5-tris(3-pyridylethynyl)benzene or 1,3,5-tris(4-pyridylethynyl)benzene with copper(i) iodides. Retrieved January 26, 2026, from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Solvothermal synthesis of Zr-based MOFs with mixed linker as adsorbent for methyl orange in water. Retrieved January 26, 2026, from [Link]
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Journal of Materials Chemistry. (n.d.). 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and inve. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved January 26, 2026, from [Link]
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PubMed. (n.d.). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. Retrieved January 26, 2026, from [Link]
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ResearchGate. (n.d.). 1,3,5-Tris(functionalised-phenylethynyl)benzene-metal complexes: Synthetic survey of mesoporous coordination polymers and investigation of their carbonisation | Request PDF. Retrieved January 26, 2026, from [Link]
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ChemistryOpen. (n.d.). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. Retrieved January 26, 2026, from [Link]
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Wikipedia. (n.d.). Metal–organic framework. Retrieved January 26, 2026, from [Link]
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YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals. Retrieved January 26, 2026, from [Link]
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NIH. (n.d.). Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs. Retrieved January 26, 2026, from [Link]
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University of Geneva. (n.d.). Guide for crystallization. Retrieved January 26, 2026, from [Link]
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International Journal of Biology and Chemistry. (n.d.). Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. Retrieved January 26, 2026, from [Link]
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University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved January 26, 2026, from [Link]
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Mastering the Art of Crystallization: A Guide to Growing High-Purity Single Crystals of 1,3,5-Tris(phenylethynyl)benzene
Introduction: The Significance of Crystalline Perfection
1,3,5-Tris(phenylethynyl)benzene (TPEB) is a fascinating molecule, a star-shaped aromatic compound whose rigid, planar structure and extended π-conjugation make it a cornerstone for advancements in materials science.[1][2] Its applications are diverse, ranging from the development of novel polymers and organic light-emitting diodes (OLEDs) to its use as a fundamental building block in the construction of complex molecular architectures like covalent organic frameworks (COFs).[2][3] For many of these applications, particularly in optoelectronics and for fundamental structural studies, the availability of large, high-purity single crystals is not just advantageous, it is essential.[1] Single crystals provide an unparalleled level of structural perfection, allowing for the unambiguous determination of molecular packing and the anisotropic properties of the material. This guide provides a comprehensive overview of the techniques and detailed protocols for growing high-quality single crystals of TPEB, aimed at researchers and professionals in materials science and drug development.
The journey to a perfect single crystal begins with the synthesis of high-purity starting material. The most common and effective method for synthesizing TPEB is the Sonogashira-Hagihara cross-coupling reaction.[4] This palladium-catalyzed reaction efficiently forms the carbon-carbon triple bonds that define the molecule's structure.[5][6] Following synthesis, meticulous purification is paramount, as impurities can inhibit nucleation and disrupt crystal growth.
This document will first detail a robust protocol for the synthesis and purification of TPEB. Subsequently, it will provide in-depth, step-by-step protocols for the most effective solution-based single crystal growth techniques: slow evaporation and temperature reduction. Finally, it will introduce the concept of physical vapor transport as an alternative method for obtaining high-quality crystals.
Synthesis and Purification of this compound
The quality of the final single crystals is intrinsically linked to the purity of the TPEB used. The following protocol outlines a reliable method for the synthesis of TPEB via a Sonogashira-Hagihara coupling reaction, followed by a thorough purification procedure.
Core Synthesis: Sonogashira-Hagihara Coupling
This reaction couples 1,3,5-tribromobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.[4][7]
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis and purification of TPEB.
Experimental Protocol: Synthesis of TPEB
Materials:
-
1,3,5-tribromobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
Purification of 1,3,5-tribromobenzene: Commercial 1,3,5-tribromobenzene may contain impurities that can hinder the reaction. It is recommended to purify it by recrystallization. Dissolve the crude product in a boiling mixture of glacial acetic acid and water.[8] Treat with decolorizing carbon, filter while hot, and allow to cool to obtain purified crystals.[8]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene, Pd(PPh₃)₂Cl₂ (typically 2-5 mol%), and CuI (typically 1-3 mol%).
-
Solvent and Reagents Addition: Add anhydrous toluene and anhydrous triethylamine to the flask. The triethylamine acts as both a solvent and a base.
-
Addition of Phenylacetylene: Add a slight excess (e.g., 3.3 equivalents) of phenylacetylene to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 70-90 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter to remove the triethylammonium bromide salt and wash the solid with toluene. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification of TPEB:
-
Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with dichloromethane, is often effective.
-
Recrystallization: Further purify the TPEB by recrystallization. n-Hexane is a suitable solvent for this purpose.[9] Dissolve the TPEB in a minimal amount of hot n-hexane and allow it to cool slowly to room temperature, then further cool in a refrigerator to maximize crystal yield.
-
Solution-Based Single Crystal Growth Techniques
With high-purity TPEB in hand, the next critical step is to grow single crystals. Solution-based methods are the most common and accessible techniques for organic molecules. The key principle is to create a supersaturated solution from which the TPEB molecules can slowly and orderly assemble into a crystal lattice.
Technique 1: Slow Evaporation
This is often the simplest method for growing single crystals. A saturated or near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal growth.
Diagram of the Slow Evaporation Setup:
Caption: A simple setup for single crystal growth by slow evaporation.
Experimental Protocol: Slow Evaporation of TPEB
Materials:
-
High-purity TPEB
-
High-purity solvent (e.g., hexane/dichloromethane mixture, toluene)
-
Small glass vial with a cap or parafilm
-
Clean, vibration-free environment
Procedure:
-
Solvent Selection: The choice of solvent is critical. A good solvent for slow evaporation should be one in which TPEB has moderate solubility at room temperature. A mixture of hexane and dichloromethane has been reported to be effective for TPEB derivatives.[3] Toluene is another potential candidate, as it has been successfully used for the similar molecule 1,3,5-triphenylbenzene.
-
Preparation of the Solution: Prepare a saturated or slightly undersaturated solution of TPEB in the chosen solvent at room temperature. It is crucial to ensure that all the solid material is dissolved. Gentle warming can be used to aid dissolution, but the solution should be allowed to return to room temperature before setting up the crystallization.
-
Setting up the Crystallization:
-
Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that is not airtight or with parafilm perforated with a few pinholes. This allows for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
-
Incubation: Place the vial in a quiet, vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench. Avoid any disturbances, as this can lead to the formation of multiple small crystals instead of a single large one.
-
Crystal Growth and Harvesting: Crystal growth can take several days to weeks. Once crystals of a suitable size have formed, carefully remove them from the solution using a pipette or by decanting the mother liquor. Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
Table 1: Solvent Systems for Slow Evaporation Crystallization of TPEB and Analogs
| Compound | Solvent System | Reference |
| TPEB Derivatives | Hexane/Dichloromethane | [3] |
| 1,3,5-Triphenylbenzene | Toluene | N/A |
| TPEB | n-Hexane (for recrystallization) | [9] |
Technique 2: Temperature Reduction (Slow Cooling)
This method relies on the temperature-dependent solubility of the compound. A saturated solution is prepared at an elevated temperature, and then the temperature is slowly decreased. As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystal formation.
Diagram of the Temperature Reduction Workflow:
Caption: Workflow for single crystal growth by temperature reduction.
Experimental Protocol: Temperature Reduction of TPEB
Materials:
-
High-purity TPEB
-
Solvent with a significant temperature-dependent solubility for TPEB (e.g., toluene)
-
Programmable heating/cooling block or a well-insulated container (e.g., a Dewar flask)
Procedure:
-
Solvent and Concentration: Choose a solvent in which TPEB has a significantly higher solubility at elevated temperatures than at room temperature. Toluene is a good candidate. Prepare a saturated solution of TPEB in this solvent at a temperature slightly below the solvent's boiling point.
-
Hot Filtration: Filter the hot, saturated solution through a pre-heated syringe filter into a clean, pre-heated vial. This prevents premature crystallization and removes any insoluble impurities.
-
Slow Cooling: The rate of cooling is the most critical parameter in this technique.
-
Programmable Method: If available, place the vial in a programmable heating/cooling block and set a slow cooling ramp (e.g., 0.1-1 °C/hour).
-
Insulated Method: Alternatively, place the sealed vial in a large, insulated container filled with hot water at the same temperature as the solution. The container is then allowed to cool slowly to room temperature over 24-48 hours. A Dewar flask can also be used for this purpose.
-
-
Crystal Growth and Harvesting: As the solution cools, single crystals should start to form. Once the solution has reached room temperature, the crystals can be harvested as described in the slow evaporation protocol.
Vapor-Phase Single Crystal Growth: Physical Vapor Transport (PVT)
For compounds that are thermally stable, physical vapor transport (PVT), also known as sublimation, can be an excellent method for growing high-purity single crystals.[10][11] In this technique, the solid material is heated under vacuum or in an inert gas stream, causing it to sublime. The resulting vapor is then transported to a cooler region of the apparatus, where it desublimates to form single crystals.
Conceptual Diagram of a PVT Apparatus:
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Characterization of 1,3,5-Tris(phenylethynyl)benzene-Based Polymers: A Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1,3,5-Tris(phenylethynyl)benzene (TPEB)-based polymers. These hyperbranched, conjugated polymers, built from a C3-symmetric core, offer unique photophysical properties, high thermal stability, and a porous nature, making them highly attractive for applications in materials science, sensing, and drug delivery. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the methodologies.
Introduction to TPEB-Based Polymers
This compound (TPEB) serves as a key building block for creating complex and functional molecular architectures.[1] The rigid, planar structure and extended π-conjugation of the TPEB core give rise to polymers with intriguing optical and electronic properties.[1] Polymerization from this monomer leads to the formation of hyperbranched or cross-linked porous organic polymers (POPs). These materials are gaining significant attention for their potential in developing next-generation functional materials.[1]
The unique properties of TPEB-based polymers stem from their star-shaped structure, which can be further functionalized to tailor their characteristics for specific applications.[2][3] This guide will walk you through the essential techniques to synthesize and characterize these promising materials, and provide detailed protocols for their application in fluorescent sensing and as nanocarriers for drug delivery.
Synthesis of TPEB-Based Polymers via Sonogashira Cross-Coupling
The most common and effective method for synthesizing TPEB-based polymers is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] For TPEB-based polymers, this typically involves the reaction of 1,3,5-triethynylbenzene with a di- or tri-halogenated aromatic comonomer.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) complex is the primary catalyst, while a copper(I) salt (e.g., CuI) often acts as a co-catalyst to increase reaction rates.[4] However, copper-free Sonogashira reactions are also prevalent to avoid potential quenching of fluorescence by copper ions and to simplify purification.[5]
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[2][4]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial for the deprotonation of the terminal alkyne.[6]
-
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and catalysts.
-
Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.[2]
Caption: Workflow for Sonogashira Polymerization.
Protocol 2.1: Synthesis of a TPEB-based Porous Organic Polymer
This protocol describes a general procedure for the synthesis of a TPEB-based polymer using a di-iodinated comonomer.
Materials:
-
1,3,5-Triethynylbenzene (TEB)
-
1,4-Diiodobenzene (or other di- or tri-halogenated comonomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA), degassed
-
Methanol
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
Reactor Setup: In a Schlenk flask under an argon atmosphere, add 1,3,5-triethynylbenzene (1 equiv.), 1,4-diiodobenzene (1.5 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), copper(I) iodide (0.1 equiv.), and triphenylphosphine (0.2 equiv.).
-
Solvent Addition: Add anhydrous THF and degassed triethylamine (in a 5:1 v/v ratio) to the flask via syringe. The final concentration of the monomers should be around 0.1 M.
-
Reaction: Stir the mixture vigorously at 65-70 °C for 48 hours under an argon atmosphere.[2] A precipitate will form as the polymer grows.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer completely.
-
Purification: Filter the solid product and wash it sequentially with methanol, acetone, and chloroform to remove any unreacted monomers, oligomers, and catalyst residues.
-
Drying: Dry the polymer in a vacuum oven at 60 °C overnight.
Comprehensive Characterization of TPEB-Based Polymers
A thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.
Structural and Molecular Weight Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR is particularly useful for characterizing the insoluble, cross-linked TPEB-based polymers to confirm the presence of key functional groups and the overall polymer structure.
Gel Permeation Chromatography (GPC): For soluble TPEB-based polymers or oligomers, GPC is the standard technique to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Protocol 3.1.1: GPC Sample Preparation and Analysis
Materials:
-
Dry TPEB-based polymer (5-10 mg)
-
High-purity GPC-grade solvent (e.g., THF, chloroform)
-
Precision balance
-
Vials with caps
-
Syringe filters (0.2-0.45 µm, PTFE or PVDF)
-
GPC system with a suitable column set (e.g., polystyrene-divinylbenzene) and detector (e.g., refractive index, UV-Vis)
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the dry polymer into a clean vial.[7]
-
Solvent Addition: Add the appropriate volume of GPC-grade solvent to achieve a concentration of 2-10 mg/mL.[7]
-
Dissolution: Stir the mixture at room temperature until the polymer is fully dissolved. Gentle heating may be applied if necessary.[7]
-
Filtration: Filter the solution through a 0.2-0.45 µm syringe filter to remove any particulate matter that could damage the GPC columns.[7]
-
Degassing: Degas the filtered solution to remove dissolved air, which can cause baseline noise.[7]
-
Analysis: Inject the sample into the GPC system. The system separates the polymer molecules based on their size in solution, with larger molecules eluting first.[1]
-
Data Interpretation: Use a calibration curve, generated from polymer standards of known molecular weights (e.g., polystyrene), to convert the retention times into molecular weights.[1] This allows for the determination of Mn, Mw, and PDI.
| Property | Technique | Typical Expected Outcome for TPEB-based Polymers |
| Structure | Solid-state ¹³C NMR | Peaks corresponding to aromatic and alkyne carbons. |
| Molecular Weight | GPC (for soluble polymers) | High Mn and Mw with a broad PDI, indicative of hyperbranched structures. |
| Optical Properties | UV-Vis & Fluorescence | Strong absorption in the UV region and fluorescence emission in the visible region. |
| Thermal Stability | TGA | High decomposition temperatures (>400 °C). |
| Phase Transitions | DSC | Absence of sharp melting points, characteristic of amorphous polymers. |
Photophysical Characterization
UV-Vis and Fluorescence Spectroscopy: These techniques are fundamental for understanding the electronic and optical properties of conjugated polymers.[8] TPEB-based polymers typically exhibit strong absorption in the UV region and significant fluorescence in the visible spectrum.[9]
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to determine the thermal stability and decomposition temperature of the polymers.[10] DSC is employed to investigate thermal transitions such as the glass transition temperature (Tg), which is important for understanding the material's physical state.[11][12]
Protocol 3.3.1: TGA and DSC Analysis
Materials:
-
Dry TPEB-based polymer (5-10 mg)
-
TGA instrument
-
DSC instrument
-
Sample pans (aluminum or platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a TGA or DSC pan.
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.[10]
-
-
DSC Analysis:
-
Place the pan in the DSC cell.
-
Perform a heat-cool-heat cycle (e.g., from room temperature to 300 °C at 10 °C/min) under a nitrogen atmosphere.
-
The first heating scan reveals the material's thermal history, while the second heating scan provides information on the intrinsic thermal transitions like the glass transition temperature.[11]
-
Application Protocols for TPEB-Based Polymers
The unique properties of TPEB-based polymers make them suitable for a range of advanced applications. Here, we provide detailed protocols for their use in fluorescent sensing and drug delivery.
Application in Fluorescent Sensing
The porous nature and high fluorescence of TPEB-based polymers make them excellent candidates for chemical sensors.[8][13] The fluorescence of these polymers can be quenched by certain analytes, providing a sensitive detection mechanism.[8] This phenomenon, known as fluorescence quenching, can be utilized for the detection of various molecules, including nitroaromatics and pesticides.[8][13]
Caption: Mechanism of Fluorescence Quenching.
Protocol 4.1.1: Detection of an Analyte via Fluorescence Quenching
Materials:
-
TPEB-based polymer
-
A suitable solvent (e.g., THF, ethanol/water mixture)
-
Analyte of interest (e.g., a nitroaromatic compound)
-
Fluorometer
-
Cuvettes
Procedure:
-
Polymer Dispersion: Disperse a small amount of the TPEB-based polymer in the chosen solvent to create a stable, fluorescent suspension (e.g., 3 mg/mL).[8]
-
Initial Fluorescence Measurement: Transfer the polymer dispersion to a cuvette and measure its initial fluorescence intensity (F₀) at the emission maximum, using an appropriate excitation wavelength.[13]
-
Analyte Addition: Gradually add small aliquots of a stock solution of the analyte to the polymer dispersion.[13]
-
Fluorescence Measurement after Addition: After each addition, mix the solution and measure the fluorescence intensity (F).
-
Data Analysis: Plot the fluorescence quenching efficiency, calculated as (F₀ - F) / F₀, against the analyte concentration. This plot can be used to determine the sensitivity of the polymer sensor. The data can often be fitted to the Stern-Volmer equation to determine the quenching constant.[9]
Application in Drug Delivery
TPEB-based polymers can be formulated into nanoparticles (NPs) to serve as carriers for therapeutic agents.[3] The nanoprecipitation method is a simple and effective technique for preparing polymer-based nanoparticles.[14][15] This method involves the rapid diffusion of a polymer solution in a water-miscible solvent into an aqueous phase, leading to the formation of nanoparticles.[14]
Caption: Nanoparticle Formulation via Nanoprecipitation.
Protocol 4.2.1: Preparation of Drug-Loaded TPEB-Polymer Nanoparticles
Materials:
-
TPEB-based polymer
-
Model drug (hydrophobic)
-
Water-miscible organic solvent (e.g., acetone, ethanol)[3]
-
Deionized water
-
Surfactant (e.g., poloxamer 188), optional
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve the TPEB-based polymer (e.g., 15 mg) and the model drug in a water-miscible organic solvent (e.g., 5 mL of acetone).[3]
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 15 mL of deionized water), which may contain a surfactant to improve nanoparticle stability.[3]
-
Nanoprecipitation: Under moderate stirring, add the organic phase dropwise into the aqueous phase.[16] The rapid diffusion of the solvent leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.[15]
-
Solvent Evaporation: Continue stirring for several hours or use a rotary evaporator to remove the organic solvent.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, size distribution (using Dynamic Light Scattering), and drug encapsulation efficiency.
Conclusion
This compound-based polymers represent a versatile class of materials with significant potential in various scientific and technological fields. This guide has provided a detailed overview of their synthesis, a comprehensive suite of characterization techniques, and specific, actionable protocols for their application in fluorescent sensing and drug delivery. By understanding the principles behind these methodologies, researchers can effectively harness the unique properties of TPEB-based polymers for their specific research goals.
References
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 30, 2026, from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved January 30, 2026, from [Link]
-
GPC sample preparation guide. (n.d.). ResolveMass Laboratories Inc. Retrieved January 30, 2026, from [Link]
-
How To Analyze GPC Data?. (2023). YouTube. Retrieved January 30, 2026, from [Link]
-
(PDF) Fluorescent porous organic polymers for detection and adsorption of nitroaromatic compounds. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (2021). PMC - NIH. Retrieved January 30, 2026, from [Link]
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Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved January 30, 2026, from [Link]
-
Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles. (2014). NIH. Retrieved January 30, 2026, from [Link]
-
Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]
-
DSC vs TGA: A Simple Comparison Guide. (n.d.). ResolveMass Laboratories Inc. Retrieved January 30, 2026, from [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. Retrieved January 30, 2026, from [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis. Retrieved January 30, 2026, from [Link]
-
Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release. (2023). Scientific Archives International Open Access Journals. Retrieved January 30, 2026, from [Link]
-
Sonogashira Coupling. (2021). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]
-
Introduction to GPC. (2018). TA Instruments. Retrieved January 30, 2026, from [Link]
-
Covalent Organic Polymers and Frameworks for Fluorescence-Based Sensors. (2022). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis. (2025). Soft Matter. Retrieved January 30, 2026, from [Link]
-
DSC Analysis of Polymers. (n.d.). EAG Laboratories. Retrieved January 30, 2026, from [Link]
-
The GPC Method for Determining Molecular Mass. (n.d.). Infinita Lab. Retrieved January 30, 2026, from [Link]
-
Thermal analysis methods (DSC, TGA). (n.d.). Fiveable. Retrieved January 30, 2026, from [Link]
-
Nanoprecipitation process: From encapsulation to drug delivery. (2017). PubMed. Retrieved January 30, 2026, from [Link]
-
Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. (n.d.). C-Therm Technologies Ltd. Retrieved January 30, 2026, from [Link]
-
Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]
-
A Methods of the preparation of polymeric nanoparticles... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Porous organic polymers as a platform for sensing applications. (2022). RSC Publishing. Retrieved January 30, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Modifications to the Conventional Nanoprecipitation Technique: An Approach to Fabricate Narrow Sized Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fiveable.me [fiveable.me]
- 11. eag.com [eag.com]
- 12. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 13. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificarchives.com [scientificarchives.com]
- 15. Nanoprecipitation process: From encapsulation to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Time-Resolved Fluorescence Spectroscopy of 1,3,5-Tris(phenylethynyl)benzene
Executive Summary
This guide details the protocol for characterizing the excited-state dynamics of 1,3,5-Tris(phenylethynyl)benzene (1,3,5-TPEB) using Time-Resolved Fluorescence Spectroscopy (TRFS).
1,3,5-TPEB serves as a critical model for star-shaped
Primary Applications:
-
Photophysics: Validating rotational diffusion models in star-shaped geometries.
-
Material Science: Assessing
-conjugation efficiency in dendrimer cores. -
Quality Control: Detecting aggregation or oxidation in synthesized batches.
Material Properties & Mechanistic Insight[1]
To interpret the data correctly, one must understand the underlying photophysics. The fluorescence lifetime of 1,3,5-TPEB is not a static number; it is a reporter of its conformational state.
The "Planarization" Mechanism
Upon photoexcitation, 1,3,5-TPEB undergoes a rapid structural reorganization.
-
Franck-Condon State (
): Initially excited state is non-planar (distorted alkynyl arms). Lifetime fs.[1] -
Relaxed State (
): The molecule relaxes into a planar, highly conjugated geometry. Lifetime ns.[1]
Implication for TCSPC: Standard Time-Correlated Single Photon Counting (TCSPC) setups (IRF
Photophysical Data Table
| Parameter | Value (Typical in n-Hexane) | Notes |
| Absorption Max ( | ~300 - 310 nm | |
| Emission Max ( | ~350 - 360 nm | Moderate Stokes Shift |
| Fluorescence Lifetime ( | 9.8 - 10.2 ns | Single exponential (degassed) |
| Rotational Correlation ( | ~150 - 200 ps | Solvent dependent (viscosity) |
| Quantum Yield ( | High (> 0.8) | Sensitive to O |
Experimental Workflow
The following diagram outlines the critical path for valid data acquisition.
Figure 1: End-to-end workflow for 1,3,5-TPEB lifetime determination.
Detailed Protocols
Protocol A: Sample Preparation (Critical Steps)
Objective: Create a dilute, oxygen-free solution to prevent re-absorption and quenching.
-
Solvent Selection: Use spectroscopic grade n-Hexane or Cyclohexane .
-
Why? Non-polar solvents stabilize the fine structure of the emission spectrum. Polar solvents (like THF) may induce slight solvatochromic shifts but are acceptable if solubility is an issue.
-
-
Concentration: Prepare a stock solution, then dilute to OD
0.1 at the excitation wavelength (approx M).-
Validation: If the solution looks yellow to the naked eye, it is too concentrated. It should appear clear but fluoresce blue/violet under UV lamp.
-
-
Degassing (Mandatory):
-
The 10 ns lifetime of 1,3,5-TPEB is long enough to be significantly shortened by dissolved oxygen (collisional quenching).
-
Method: Bubble high-purity Argon or Nitrogen through the solution for 10–15 minutes. Seal the cuvette immediately with Parafilm or use a screw-cap cuvette with a septum.
-
Protocol B: TCSPC Data Acquisition
Objective: Capture the fluorescence decay with high signal-to-noise ratio.
-
Excitation Source: Pulsed LED or Laser Diode at 280 nm, 295 nm, or 310 nm .
-
Note: Ensure the repetition rate is
MHz. The time window must be at least (approx 50 ns) to let the decay reach the baseline.
-
-
Emission Detection: Set monochromator to 350 nm .
-
Bandwidth: 4–8 nm (balance between signal and spectral resolution).
-
-
Magic Angle Polarization:
-
Set the emission polarizer to 54.7° relative to the vertical excitation polarization.
-
Reasoning: 1,3,5-TPEB is a symmetric rotor. "Magic angle" eliminates effects of rotational diffusion on the lifetime decay, ensuring you measure pure population decay (
).
-
-
IRF Measurement:
-
Replace sample with a scattering solution (Ludox silica particles or glycogen).
-
Set emission wavelength equal to excitation wavelength.
-
Acquire the Instrument Response Function (IRF) until the peak count matches the sample's peak count.
-
Data Analysis & Interpretation
The Decay Model
For 1,3,5-TPEB in non-viscous solvents, the decay should fit a single exponential model after the initial 200ps (post-IRF):
Assessing Fit Quality (Self-Validation)
Do not rely solely on the visual overlap of the curve. Check the residuals :
-
Good Fit: Residuals oscillate randomly around zero (noise).
(Chi-squared) should be between 0.9 and 1.2. -
Bad Fit (Systematic Error): Residuals show a "sine wave" pattern.
-
Cause: Scatter in the sample (add a cutoff filter) or color effect in the photomultiplier tube.
-
Advanced Case: Anisotropy Decay ( )
If you remove the magic angle polarizer and measure Vertical (
For 1,3,5-TPEB, the initial anisotropy
-
Theoretical
: For a linear dipole, . -
Observed
for TPEB: Often (approx 0.1 – 0.25) due to the 2D planar degeneracy of the excited state (excitation into a degenerate state in symmetry). This is a signature of its star-shape.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Oxygen Quenching | Re-degas sample for 15 mins. Check seal. | |
| Aggregation | Dilute sample by 10x. If | |
| Bi-exponential decay | Impurity / Oxidation | Run HPLC or check excitation spectrum. TPEB oxidizes to diketones if exposed to light/air for days. |
| High | IRF Mismatch | Ensure IRF is measured at the exact same repetition rate and electrical gain settings. |
Mechanistic Pathway Diagram
The following diagram illustrates the specific relaxation pathway that defines the spectroscopy of 1,3,5-TPEB.
Figure 2: Jablonski diagram highlighting the non-planar to planar relaxation unique to TPEB.
References
-
Excited-State Structure and Dynamics of this compound. The Journal of Physical Chemistry A, 2007.[1][5][6] (Primary source for 150fs/10ns dynamics).
-
Time-Correlated Single Photon Counting (TCSPC) Principles. PicoQuant Technical Notes.
-
Fluorescence Anisotropy: Theory and Applications. Lakowicz, J. R. Principles of Fluorescence Spectroscopy.
-
Star-Shaped Conjugated Systems: Synthesis and Optical Properties. Macromolecular Chemistry and Physics.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sssc.usask.ca [sssc.usask.ca]
- 3. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Unveiling the Redox Landscape of 1,3,5-Tris(phenylethynyl)benzene through Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the electrochemical characterization of 1,3,5-Tris(phenylethynyl)benzene (TPEB), a pivotal building block in the design of advanced organic materials. TPEB's unique star-shaped, π-conjugated architecture makes it a compound of significant interest for applications in optoelectronics, polymer science, and supramolecular chemistry.[1] Understanding its redox behavior is paramount for the rational design of novel functional materials. Herein, we present a detailed protocol for cyclic voltammetry (CV) studies of TPEB, offering insights into its electron transfer properties and the stability of its electrochemically generated radical ions. This guide is intended to equip researchers with the foundational knowledge and practical methodology to explore the rich electrochemistry of TPEB and its derivatives.
Introduction: The Significance of this compound
This compound is a highly symmetric, rigid molecule characterized by a central benzene ring connected to three phenylacetylene arms. This extended π-system bestows upon TPEB remarkable photophysical and electronic properties, making it a versatile component in the synthesis of complex molecular architectures.[2] Its applications are diverse, ranging from the construction of porous organic frameworks for gas storage to the development of novel polymers and optoelectronic materials.[2] The electrochemical behavior of TPEB is of fundamental importance as it governs the material's ability to accept and donate electrons, a key process in many electronic devices. Cyclic voltammetry serves as an indispensable tool for probing these redox processes, providing valuable information on the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the stability of the resulting charged species.
Theoretical Background: The Redox Chemistry of TPEB
The extended π-conjugation in TPEB suggests that it can undergo both oxidation and reduction processes. The three phenylacetylene arms act as electron-rich moieties, making the molecule susceptible to oxidation to form a radical cation and subsequently a dication. Conversely, the delocalized π-system can also accommodate additional electrons, leading to the formation of a radical anion and a dianion upon reduction.
The electrochemical behavior of TPEB is anticipated to be influenced by the electronic communication between the three arms through the central benzene core. While direct experimental data for the parent TPEB is not extensively reported in the literature, studies on closely related compounds provide valuable insights. For instance, the electrochemical reduction of 1,3,5-triphenylbenzene, a structural analogue, has been shown to involve a reversible one-electron reduction to its radical anion. Furthermore, electrochemical investigations of 1,3,5-tris(ferrocenylethynyl)benzene have demonstrated distinct, separated oxidation waves, indicating electronic communication between the redox-active ferrocenyl units through the TPEB core.[3] Based on these precedents, we can anticipate that TPEB will exhibit well-defined redox events corresponding to the sequential addition or removal of electrons.
Experimental Protocol: Cyclic Voltammetry of TPEB
This section provides a step-by-step protocol for performing cyclic voltammetry on this compound.
Materials and Reagents
-
Analyte: this compound (TPEB), high purity (>98%)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous, electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium tetrakis(pentafluorophenyl)borate (TBAPF₅B), electrochemical grade, 0.1 M concentration
-
Reference Electrode: Silver/Silver Ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE)
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode
-
Counter Electrode: Platinum wire or gauze
-
Inert Gas: High-purity Argon or Nitrogen
Instrumentation
-
Potentiostat/Galvanostat with cyclic voltammetry software
-
Electrochemical cell
-
Polishing materials for the working electrode (alumina slurry or diamond paste)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the cyclic voltammetry of TPEB.
Caption: Experimental workflow for cyclic voltammetry of TPEB.
Detailed Procedure
-
Solution Preparation:
-
Accurately weigh a small amount of TPEB and dissolve it in anhydrous dichloromethane to prepare a 1-5 mM solution.
-
Add the supporting electrolyte (e.g., TBAPF₆) to the solution to achieve a final concentration of 0.1 M. Ensure complete dissolution.
-
-
Working Electrode Preparation:
-
Polish the surface of the glassy carbon or platinum working electrode with alumina slurry or diamond paste on a polishing pad.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (dichloromethane).
-
Dry the electrode completely before use.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared working electrode, the platinum counter electrode, and the reference electrode.
-
Add the TPEB solution to the cell, ensuring that all three electrodes are properly immersed.
-
-
Purging with Inert Gas:
-
Bubble high-purity argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements, particularly in the reductive scan.
-
Maintain a blanket of the inert gas over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the appropriate potential window. For TPEB, a wide window is recommended to observe both oxidation and reduction events (e.g., -2.5 V to +2.0 V vs. Ag/Ag⁺). The exact range should be determined empirically.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards either the positive or negative direction first.
-
-
Data Acquisition and Analysis:
-
Record the resulting cyclic voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the peak potentials for oxidation (Epa) and reduction (Epc).
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc) / 2.
-
Investigate the effect of scan rate on the peak currents and peak separation to assess the reversibility of the electron transfer processes.
-
Expected Results and Interpretation
Based on the structure of TPEB and data from related compounds, the following electrochemical behavior is anticipated.
Redox Potentials
The following table summarizes the estimated redox potentials for TPEB. These values are illustrative and should be confirmed experimentally.
| Redox Process | Estimated Potential (V vs. Fc/Fc⁺) | Description |
| First Reduction | -2.0 to -2.3 | Formation of the radical anion (TPEB⁻•) |
| Second Reduction | > -2.5 | Formation of the dianion (TPEB²⁻) |
| First Oxidation | +1.3 to +1.6 | Formation of the radical cation (TPEB⁺•) |
| Second Oxidation | > +1.8 | Formation of the dication (TPEB²⁺) |
Note: Potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple, which is a commonly used internal standard in non-aqueous electrochemistry.
Interpreting the Cyclic Voltammogram
A typical cyclic voltammogram of TPEB is expected to show at least one reversible or quasi-reversible reduction wave and one irreversible oxidation wave.
-
Reduction: The first reduction is likely to be a one-electron process leading to the formation of a stable radical anion, delocalized over the entire π-system. The reversibility of this wave, indicated by a peak separation (ΔEp = Epa - Epc) close to 59 mV at room temperature for a one-electron process, would suggest the stability of the TPEB⁻• species on the timescale of the CV experiment.
-
Oxidation: The oxidation of TPEB is expected to be less reversible. The initial one-electron oxidation to form the radical cation may be followed by chemical reactions, leading to an irreversible wave.
Redox Mechanism of TPEB
The following diagram illustrates the proposed redox mechanism for this compound.
Caption: Proposed redox mechanism for TPEB.
Conclusion
This application note has provided a detailed protocol for the investigation of the electrochemical properties of this compound using cyclic voltammetry. By following the outlined procedures, researchers can gain valuable insights into the redox behavior of this important molecular building block. The ability to form stable radical anions upon reduction highlights the potential of TPEB in the development of n-type organic electronic materials. Further studies, including spectroelectrochemistry and computational modeling, can provide a more complete picture of the electronic structure of the electrochemically generated species. The methodologies and insights presented herein are intended to facilitate the exploration of TPEB and its derivatives for a wide range of applications in materials science and beyond.
References
-
1,3,5-Tris-and hexa-(ferrocenylethynyl)benzene, both showing three separated cyclic voltammery waves on Pt electrode with n-Bu 4 NBAr F 4 {Ar F = 3,5-C 6 H 3 (CF 3 ) 2 } as the supporting electrolyte in CH 2 Cl 2 . ResearchGate. [Link]
-
Electrochemical Reduction of 1,3,5-Triphenylbenzene to 1,3,5-Triphenylcyclohexane. Acta Chemica Scandinavica. [Link]
-
Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. MDPI. [Link]
-
Star-shaped π-conjugated oligomers and their applications in organic electronics and photonics. Chemical Society Reviews. [Link]
Sources
- 1. Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane [mdpi.com]
- 2. Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
High-Precision Molecular Architectures: 1,3,5-Tris(phenylethynyl)benzene (TPEB) in Molecular Electronics
Part 1: Executive Summary & Core Rationale
In the pursuit of functional molecular electronics, structural rigidity and electronic delocalization are paramount.[1][2] 1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a "gold standard" scaffold due to its
This guide details the deployment of TPEB and its functionalized derivatives (specifically the pyridyl-terminated analogues) in break-junction experiments and surface engineering.
Part 2: Material Properties & Electronic Structure
Electronic Architecture
The TPEB core consists of a central benzene ring fused to three phenylethynyl arms. This structure creates a spatially extended
| Property | Value / Characteristic | Relevance to Electronics |
| Symmetry | Ensures uniform adsorption geometries on substrates; minimizes isomeric disorder. | |
| HOMO-LUMO Gap | ~3.5 - 4.0 eV (Optical) | Large gap ensures stability against ambient oxidation; suitable as a dielectric spacer or wide-gap semiconductor. |
| Thermal Stability | Withstands local heating in high-bias molecular junctions. | |
| Conjugation Length | Extended | Facilitates efficient charge transport; conductance decays with length ( |
The Role of Anchoring Groups
While the bare TPEB molecule is excellent for 2D assembly on graphite (via
-
Thiol (-SH): High conductance, but prone to oxidative instability and ill-defined contact geometries.
-
Pyridyl (-Py): The preferred anchor for TPEB scaffolds. Forms coordinate bonds (Au-N) that are mechanically robust yet allow for reversible junction formation in STM-BJ experiments.
Part 3: Application I - Single-Molecule Conductance (STM-BJ)
The primary application of TPEB derivatives in molecular electronics is as a rigid molecular wire or multi-terminal hub. The following protocol describes the characterization of 1,3,5-tris(4-pyridylethynyl)benzene (a TPEB derivative) using Scanning Tunneling Microscope Break-Junctions (STM-BJ).
Experimental Logic
We utilize the STM-BJ technique to statistically determine the single-molecule conductance. The rigid TPEB core prevents "folding" of the molecule, ensuring that the measured conductance corresponds to the fully extended molecular backbone.
Protocol: STM-BJ Measurement
Objective: Measure the most probable conductance value (
Reagents:
-
Target Molecule: 1,3,5-tris(4-pyridylethynyl)benzene (0.1 mM).
-
Solvent: 1,2,4-Trichlorobenzene (TCB) or Mesitylene (High boiling point reduces evaporation drift).
-
Substrate: Au(111) on Mica (flame annealed immediately prior to use).
-
Tip: Mechanically cut Au wire (0.25 mm diameter).
Step-by-Step Workflow:
-
Preparation:
-
Clean the STM fluid cell with Piranha solution (
, 3:1) (CAUTION: EXPLOSIVE) . Rinse with Milli-Q water and dry with . -
Dissolve the TPEB derivative in TCB to a concentration of 0.1 mM.
-
-
Deposition:
-
Place a 50
L droplet of the solution onto the Au(111) substrate.
-
-
Break-Junction Cycling:
-
Drive the Au tip into the substrate to form a metallic contact (
). -
Retract the tip at a constant speed (e.g., 20 nm/s).
-
As the metallic bridge breaks, a molecule may bridge the gap.
-
Record Current vs. Displacement traces (Bias voltage: 100 mV).
-
-
Data Collection:
-
Collect 5,000 - 10,000 traces.
-
Filter traces that show plateaus (molecular junctions).
-
-
Analysis:
-
Construct 1D and 2D conductance histograms.
-
Identify the peak conductance value (typically in the range of
to for this length).
-
Visualization: STM-BJ Workflow
Figure 1: Logic flow for STM-BJ conductance measurement. The cycle between Approach and Data is repeated thousands of times to build statistical significance.
Part 4: Application II - 2D Supramolecular Assembly
Beyond single-molecule junctions, TPEB serves as a scaffold for 2D porous networks on graphite.[3] This is critical for host-guest electronics , where the TPEB network hosts conductive guests (e.g., fullerenes).
Protocol: Solid-Liquid Interface Assembly
Objective: Create a highly ordered monolayer of TPEB on Highly Oriented Pyrolytic Graphite (HOPG).
-
Solution Prep: Prepare a near-saturated solution of TPEB in 1-phenyloctane or 1-octanoic acid. These solvents minimize solvent co-adsorption.
-
Deposition: Cleave HOPG with scotch tape to expose a fresh basal plane. Apply 2
L of solution. -
STM Imaging: Insert the STM tip (Pt/Ir) directly into the liquid droplet.
-
Parameter Tuning:
-
Bias: -0.8 V to -1.2 V (sample negative).
-
Current: 20 pA - 50 pA (low current prevents disruption of the physisorbed layer).
-
-
Observation: Look for hexagonal packing characteristic of the
symmetry.
Part 5: Synthesis Protocol (Self-Validating)
High-purity synthesis is non-negotiable for molecular electronics; even trace metal impurities can dominate transport measurements.
Reaction: 3-fold Sonogashira Coupling. Substrates: 1,3,5-Tribromobenzene + 4-Ethynylpyridine (for the anchoring derivative) or Phenylacetylene (for the core).
Step-by-Step Synthesis
-
Degassing (Critical): All solvents (Triethylamine/THF) must be degassed via freeze-pump-thaw (3 cycles) to prevent oxidative homocoupling of alkynes (Glaser coupling).
-
Catalyst Mix: In a glovebox, mix
(5 mol%) and CuI (3 mol%). -
Addition: Add 1,3,5-tribromobenzene (1 eq) and the alkyne (3.5 eq - slight excess).
-
Heating: Heat to 60-70°C under Argon for 24-48 hours.
-
Checkpoint: Monitor via TLC.[4] The tri-substituted product is highly fluorescent (blue/cyan under UV).
-
-
Purification:
-
Filter off ammonium salts.
-
Column Chromatography: Silica gel.[4] Eluent gradient (Hexane
DCM). -
Recrystallization: Layering Methanol over a DCM solution is effective for obtaining X-ray quality crystals.
-
Synthesis Pathway Diagram
Figure 2: Synthetic route. Note that incomplete conversion leads to mono/di-substituted impurities which must be removed via chromatography.
Part 6: References
-
Conductance of Conjugated Systems:
-
Mayor, M., et al. (2003). "Electric Current through a Molecular Rod." Angewandte Chemie International Edition. Link
-
-
STM-BJ Methodology:
-
Xu, B., & Tao, N. J. (2003). "Measurement of Single-Molecule Resistance by Repeated Formation of Molecular Junctions." Science. Link
-
-
TPEB Self-Assembly:
-
Marschall, M., et al. (2010). "Functionalised 1,3,5-tris(phenylethynyl)benzenes: synthesis, crystal structure and self-assembly." CrystEngComm. Link
-
-
Sonogashira Coupling Protocols:
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link
-
Sources
Troubleshooting & Optimization
challenges in the multi-step synthesis of 1,3,5-Tris(phenylethynyl)benzene
Welcome to the Synthetix Technical Support Center. Subject: Troubleshooting the Multi-Step Synthesis of 1,3,5-Tris(phenylethynyl)benzene Ticket ID: #SYN-135-TPEB Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
You are likely encountering difficulties in the synthesis of This compound (TPEB) . While the Sonogashira cross-coupling appears straightforward on paper, the threefold symmetry of this reaction introduces specific kinetic and thermodynamic challenges.
The synthesis generally involves reacting 1,3,5-tribromobenzene (or triiodobenzene) with an excess of phenylacetylene using a Pd(0)/Cu(I) catalytic system.
Common Failure Modes:
-
Glaser Homocoupling: Formation of diphenyldiacetylene instead of the desired product.[1]
-
Incomplete Substitution: Isolation of mono- or di-alkynylated intermediates.
-
Solubility Crashes: The rigid, planar nature of TPEB causes it to precipitate before purification, trapping impurities.
This guide is structured to troubleshoot these specific bottlenecks.
Module 1: Reaction Setup & Stoichiometry
User Question: "I am using 3 equivalents of phenylacetylene, but I still isolate di-substituted byproducts. Why?"
Technical Insight: In multi-site coupling, statistical probability works against you. As the reaction progresses, the concentration of the mono- and di-substituted intermediates decreases, slowing the rate of the final oxidative addition step. If you use exactly 3.0 equivalents, the kinetics of the third addition often stall.
Troubleshooting Protocol:
-
Stoichiometry: Increase phenylacetylene loading to 4.5 – 5.0 equivalents . The excess drives the equilibrium toward the fully substituted product (Le Chatelier’s principle applied to kinetics).
-
Halide Choice:
Data Table: Halide Reactivity & Conditions
| Precursor | Reactivity | Typical Temp | Catalyst Loading (Pd) | Recommended Time |
| Triiodobenzene | High | 25°C - 45°C | 1-3 mol% | 12 - 24 h |
| Tribromobenzene | Moderate | 60°C - 80°C | 3-5 mol% | 24 - 48 h |
| Trichlorobenzene | Low | >100°C | >5 mol% (Special Ligands) | >48 h |
Module 2: Catalyst Deactivation & Glaser Coupling
User Question: "My reaction mixture turns dark black rapidly, and I see a major impurity spot on TLC that isn't my product."
Technical Insight: The "black" color is precipitated Palladium(0) clusters ("Pd black"), indicating ligand dissociation and catalyst death. The impurity is likely diphenyldiacetylene , formed via the Glaser Coupling side reaction.
The Mechanism of Failure: Copper(I) iodide is essential for activating the alkyne, but in the presence of Oxygen , it oxidizes the alkyne into a radical, which dimerizes. This consumes your phenylacetylene and kills the active Cu(I) species.
Visualizing the Conflict (Sonogashira vs. Glaser):
Figure 1: The competition between the desired Sonogashira pathway (Blue/Green) and the parasitic Glaser coupling (Red) mediated by Oxygen.
Troubleshooting Protocol:
-
Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Slow Addition: If Glaser coupling persists, add the phenylacetylene dropwise over 1-2 hours. This keeps the concentration of free alkyne low relative to the catalyst.
Module 3: Workup & Purification
User Question: "The product is streaking on the column and has very low solubility in standard NMR solvents."
Technical Insight:
this compound is a rigid, planar "star" molecule. These molecules exhibit strong
Troubleshooting Protocol:
-
Avoid Chromatography if Possible: Because the product is highly crystalline and the byproducts (dimers) are much smaller, precipitation is the superior purification method.
-
Step 1: Evaporate the reaction solvent (THF/Amine) to a minimum volume.
-
Step 2: Pour the residue into cold Methanol or Hexanes . The Glaser dimer and unreacted halide usually remain soluble, while TPEB precipitates as a yellow/off-white solid.
-
Step 3: Filter and wash with copious Methanol.
-
-
Solubility for Analysis:
-
Poor Solvents: Methanol, Ethanol, Hexanes, DMSO (often crashes out).
-
Good Solvents: Chloroform (
), Dichloromethane ( ), Chlorobenzene. -
Tip: If taking an NMR, use
and gently warm the tube if the signal is broad (broadening indicates aggregation).
-
Standardized Experimental Protocol
Objective: Synthesis of this compound (Scale: 5 mmol)
Reagents:
-
1,3,5-Tribromobenzene (1.57 g, 5.0 mmol)
-
Phenylacetylene (2.55 g, 25.0 mmol) [5 equiv]
-
Bis(triphenylphosphine)palladium(II) dichloride (175 mg, 0.25 mmol) [5 mol%]
-
Copper(I) iodide (48 mg, 0.25 mmol) [5 mol%]
-
Triethylamine (
) / THF (1:1 mix, 40 mL total)
Procedure:
-
Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Prep: Add
and THF. Perform Freeze-Pump-Thaw (3 cycles) to remove . Backfill with Argon.[1] -
Addition: Under positive Argon flow, add the tribromobenzene, Pd catalyst, and CuI.
-
Reaction: Add phenylacetylene via syringe. Seal the flask. Heat to 70°C for 24 hours.
-
Checkpoint: The solution should turn dark brown/orange but should remain clear of heavy precipitate initially.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove metal salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Re-dissolve in a minimum amount of DCM (~5 mL) and precipitate into cold Methanol (100 mL). Collect the solid by filtration.[1][4]
References
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
Plenio, H. (2008).[5] The Sonogashira Coupling Reaction in the Synthesis of Dendrimers and Conjugated Oligomers. Angewandte Chemie International Edition. Link
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link
Sources
improving the yield of Sonogashira coupling for 1,3,5-Tris(phenylethynyl)benzene
Product Focus: 1,3,5-Tris(phenylethynyl)benzene
Executive Summary
Synthesizing This compound involves a threefold Sonogashira cross-coupling on a 1,3,5-trihaloarene scaffold. While the Sonogashira reaction is robust, this specific "star-shaped" synthesis presents unique challenges: incomplete substitution (stopping at mono- or bis-alkynes) and Glaser homocoupling (formation of diphenyldiacetylene).
This guide moves beyond basic textbook protocols to address the kinetic and thermodynamic bottlenecks specific to triple-substitution reactions.
Troubleshooting & FAQ: Field-Proven Solutions
Q1: I am seeing significant amounts of "dimer" (diphenyldiacetylene) and low yields of the tris-product. How do I stop this?
Diagnosis: This is the Glaser Homocoupling side reaction. It competes with the cross-coupling and consumes your phenylacetylene starting material.
Root Cause: Presence of Oxygen (
-
Degassing is Non-Negotiable: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent and base prior to catalyst addition.
-
Syringe Pump Addition: Do not dump all phenylacetylene in at once. A high local concentration of acetylide + trace oxygen = homocoupling. Add the alkyne slowly over 1–2 hours using a syringe pump to keep its steady-state concentration low relative to the oxidative addition complex.
-
Reductive Atmosphere: If the problem persists, run the reaction under a mixed atmosphere of
(95:5) to suppress the oxidative dimerization of the copper acetylide.
Q2: The reaction stalls at the bis-substituted product. Adding more catalyst doesn't help.
Diagnosis: Catalyst deactivation or steric congestion/precipitation. Root Cause:
-
Precipitation: The bis-product is often less soluble than the starting material. If it precipitates, it leaves the solution phase and cannot react further.
-
Pd-Black Formation: The catalyst has collapsed into inactive Pd(0) clusters. Corrective Action:
-
Switch Solvent System: Move from pure Et3N or THF to Toluene/Diisopropylamine (DIPA) or DMF/Et3N . Toluene often maintains the solubility of the mono- and bis-intermediates better than THF at high temperatures.
-
Increase Temperature: Run at 80–90°C. Standard room temperature protocols are often insufficient for the third insertion due to increased steric bulk.
-
Stoichiometry: Ensure a minimum of 3.5 to 4.0 equivalents of phenylacetylene relative to the tribromide.
Q3: My product is gray/brown and difficult to purify. Column chromatography is not separating the impurities well.
Diagnosis: Palladium contamination and poor solubility. Root Cause: this compound is a rigid, planar molecule with high stacking tendency (low solubility). Corrective Action:
-
Avoid Columns: This product is best purified by Recrystallization .
-
The "Chelating Wash": Before crystallization, wash the organic layer with an aqueous solution of Sodium Diethyldithiocarbamate or 10% Ethylenediamine . This strips Pd residues better than simple brine/water washes.
-
Recrystallization Solvent: Use hot Toluene or Chlorobenzene . The product should dissolve at reflux and crystallize as white/off-white needles upon cooling.
Optimized Experimental Protocol
Target: this compound Scale: 5.0 mmol (approx. 1.57 g of 1,3,5-Tribromobenzene)
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Amount | Role |
| Substrate | 1,3,5-Tribromobenzene | 1.0 | 1.57 g | Core Scaffold |
| Coupling Partner | Phenylacetylene | 3.6 | 1.84 g (approx 2.0 mL) | Alkyne Source |
| Catalyst | Pd(PPh3)4 | 0.03 | 173 mg | Palladium Source |
| Co-Catalyst | CuI | 0.06 | 57 mg | Transmetallation Agent |
| Base/Solvent | Diisopropylamine (DIPA) | Excess | 15 mL | Base & Co-solvent |
| Solvent | Toluene (Anhydrous) | - | 30 mL | Primary Solvent |
Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven (>120°C) overnight. Cool under a stream of dry Nitrogen.
-
Degassing: Combine Toluene and DIPA in a Schlenk flask. Perform Freeze-Pump-Thaw (3 cycles) to remove dissolved Oxygen. Critical Step.
-
Charging: Under positive Nitrogen flow, add 1,3,5-Tribromobenzene, Pd(PPh3)4, and CuI to the flask.
-
Note: The solution typically turns yellow/orange.
-
-
Alkyne Addition: Add the Phenylacetylene via syringe.
-
Optimization Tip: For highest purity, mix the phenylacetylene with 5 mL of degassed toluene and add dropwise over 30 mins at RT.
-
-
Reaction: Heat the mixture to 80°C and stir for 12–18 hours .
-
Monitoring: Check via TLC (Hexane/DCM 9:1). Look for the disappearance of the bis-substituted intermediate (often runs slightly below the product).
-
-
Workup:
-
Purification:
-
Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 20–30 mL).
-
Allow to cool slowly to room temperature, then place in a fridge (4°C).
-
Filter the resulting crystals and wash with cold Hexane.
-
Yield Target: >85% as off-white needles.
-
Mechanistic Visualization
The following diagrams illustrate the reaction logic and troubleshooting pathways.
Figure 1: Catalytic Cycle & Triple Insertion Logic
This diagram visualizes the sequential nature of the synthesis. Note that the cycle must turn over three times for the final product, increasing the probability of catalyst death before completion.
Caption: Sequential catalytic cycles required for tris-substitution. The reaction must sustain Pd(0) activity through three full turnovers per molecule.
Figure 2: Troubleshooting Logic Tree
Use this decision tree to diagnose low yields.
Caption: Diagnostic workflow for identifying and resolving the primary yield-limiting factors in Sonogashira coupling.
Comparative Data: Solvent & Base Effects[8]
The choice of solvent and base dramatically impacts the reaction rate for tri-substituted benzenes.
| Solvent System | Base | Temp (°C) | Yield (Tris-Product) | Comments |
| THF | Et3N | 60 | 65% | Good solubility for reactants, but product may precipitate early. |
| DMF | Et3N | 80 | 72% | High rate, but difficult workup (DMF removal). |
| Toluene | DIPA | 80 | 88% | Optimal. Excellent solubility for intermediates; easy workup. |
| MeOH | K2CO3 | 25 | <30% | Poor solubility of aryl halide prevents completion. |
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7][8] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003).[6] Sonogashira coupling reaction with diminished homocoupling.[1][2][7][8][9] Organic Letters, 5(11), 1841-1844.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[7] Chemical Reviews, 107(3), 874-922.
-
Plater, M. J., et al. (2000).[3] The synthesis of this compound and related compounds.[10][3][11][12][13][14] Journal of Chemical Research. (General protocol validation for C3-symmetric cores).
Sources
- 1. depts.washington.edu [depts.washington.edu]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. nbinno.com [nbinno.com]
- 12. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 13. Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Purification of 1,3,5-Tris(phenylethynyl)benzene
Welcome to the Technical Support Center for the purification of 1,3,5-Tris(phenylethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-purity this compound from its reaction byproducts. High purity of this versatile building block is crucial for its applications in advanced organic synthesis and materials science.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, particularly after its synthesis via Sonogashira coupling.
Issue 1: TLC analysis of the crude reaction mixture shows multiple spots close to the product spot.
-
Probable Cause: The primary cause is often the presence of byproducts with polarities similar to the desired product. In the context of a Sonogashira coupling reaction between 1,3,5-trihalobenzene and phenylacetylene, these byproducts typically include:
-
Homo-coupled phenylacetylene (1,4-diphenylbuta-1,3-diyne): This is a common byproduct of the Glaser-Hay side reaction.[2]
-
Mono- and di-substituted intermediates: Incomplete reaction can lead to the presence of 1-bromo-3,5-bis(phenylethynyl)benzene and 1,3-dibromo-5-(phenylethynyl)benzene.
-
Unreacted starting materials: Residual 1,3,5-trihalobenzene and phenylacetylene may also be present.
-
-
Solution:
-
Optimize TLC Conditions: To achieve better separation on the TLC plate, experiment with less polar solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[3] Try varying the ratio, for example, 95:5, 98:2, or even pure hexanes.[4] A lower Rf value (around 0.2-0.3) for the desired product on the TLC plate generally indicates a good solvent system for column chromatography.[5]
-
Column Chromatography: Flash column chromatography is the most effective method for separating these closely related compounds.[3]
-
Stationary Phase: Use silica gel (60 Å, 230-400 mesh).
-
Eluent: Based on your optimized TLC, a gradient elution may be necessary. Start with a non-polar solvent like hexanes to elute the least polar impurities, then gradually increase the polarity by adding small amounts of a slightly more polar solvent like toluene or dichloromethane, followed by ethyl acetate if necessary. For instance, a gradient of 0-5% ethyl acetate in hexanes can be effective.
-
-
Monitor Fractions: Collect small fractions and analyze them by TLC to identify those containing the pure product.
-
Issue 2: The purified product appears as a yellowish or brownish solid instead of an off-white or pale yellow powder.
-
Probable Cause:
-
Residual Palladium Catalyst: The characteristic dark color of palladium catalysts can contaminate the final product.
-
Colored Impurities: Some byproducts or degradation products formed during the reaction or workup may be colored.
-
Oxidation: The product may be susceptible to some degree of oxidation, leading to discoloration.
-
-
Solution:
-
Filtration through a Short Plug of Silica Gel: Before concentrating the organic extracts after the reaction workup, pass the solution through a short plug of silica gel. This can effectively remove a significant portion of the baseline impurities and residual catalyst.
-
Charcoal Treatment during Recrystallization: If the discoloration persists after column chromatography, activated charcoal can be used during recrystallization to remove colored impurities. Add a small amount of activated charcoal to the hot solution of your compound, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Recrystallization: A final recrystallization step is highly recommended to improve both purity and appearance.
-
Issue 3: Low recovery of the product after column chromatography.
-
Probable Cause:
-
Product is too soluble in the eluent: If the solvent system is too polar, the product may elute too quickly with the impurities.
-
Product is adsorbing too strongly to the silica gel: If the eluent is not polar enough, the product may not move down the column efficiently.
-
Improper column packing: Channels in the silica gel can lead to poor separation and mixed fractions.
-
Product instability on silica gel: Some compounds can degrade on acidic silica gel.
-
-
Solution:
-
Fine-tune the Eluent System: Based on TLC analysis, adjust the polarity of your eluent. The ideal Rf for the product is between 0.2 and 0.3 for good separation.[5]
-
Dry Loading: For better separation of non-polar compounds, consider dry loading the crude product onto the column. Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
Use of a Neutral Stationary Phase: If you suspect your compound is degrading on silica gel, consider using a less acidic stationary phase like alumina.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound via Sonogashira coupling?
A1: The most prevalent byproduct is typically 1,4-diphenylbuta-1,3-diyne, which results from the oxidative homo-coupling of phenylacetylene (Glaser-Hay coupling).[2] This side reaction is often promoted by the presence of the copper(I) co-catalyst and oxygen.
Q2: How can I minimize the formation of the homo-coupled byproduct during the reaction?
A2: To reduce the amount of 1,4-diphenylbuta-1,3-diyne, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Additionally, using a minimal amount of the copper(I) catalyst can help. In some cases, copper-free Sonogashira conditions can be employed to completely avoid this side reaction.
Q3: What is a good solvent system for the column chromatography of this compound?
A3: A mixture of hexanes and a slightly more polar solvent is generally effective. Start with pure hexanes and gradually increase the polarity with small additions of ethyl acetate (e.g., a gradient of 0% to 5% ethyl acetate in hexanes).[3] The optimal ratio should be determined by preliminary TLC analysis.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A two-solvent system is often effective for recrystallization.[6] For this compound, dissolving the crude product in a minimal amount of a good solvent at its boiling point (e.g., dichloromethane or chloroform) and then slowly adding a poor solvent in which the product is insoluble (e.g., methanol or hexanes) until the solution becomes turbid is a good strategy. Slow cooling should then induce the formation of pure crystals.
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be confirmed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate run in an appropriate solvent system is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be clean and match the expected chemical shifts and integration values for the desired product. The absence of signals corresponding to impurities is crucial.
-
Melting Point Analysis: A sharp melting point that corresponds to the literature value (around 141-142 °C) is indicative of high purity.[7]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Develop a suitable solvent system for TLC that gives your product an Rf value of approximately 0.2-0.3.[5] A good starting point is a 95:5 mixture of hexanes:ethyl acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexanes and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent (e.g., hexanes) to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the elution.
-
Start with 100% hexanes to elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 hexanes:ethyl acetate).
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a method for further purifying this compound.
Materials:
-
Partially purified this compound
-
Dichloromethane (or chloroform)
-
Methanol (or hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Inducing Crystallization: While the solution is still warm, slowly add methanol dropwise until the solution becomes faintly cloudy. If too much methanol is added, add a small amount of dichloromethane until the solution becomes clear again.
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. For better crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: Mapping of purification methods to common impurities.
References
- Horváth, Z., & Horváth, I. T. (2010). Flow Chemistry: Sonogashira Coupling. Organic Syntheses, 87, 145-153.
- Gao, C., & Li, Z. (2014). Supporting Information for Rhodium-Catalyzed Annulation of N-Sulfonyl-2-alkenylanilines with Alkynes. Organic Letters, 16(23), 6044–6047.
-
Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
- Nomoto, T., Hosoi, H., Fujino, T., Tahara, T., & Hamaguchi, H. O. (2007). Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. The Journal of Physical Chemistry A, 111(15), 2907–2912.
- Pittelkow, M. (2013). Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxybenzenes. Synlett, 24(12), 1545-1548.
- Reddy, B. V. S., & Reddy, L. R. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1851–1854.
- RSC Publishing. (2008). 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation.
- RSC Publishing. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Dalton Transactions.
- Sarma, B., & Sarma, R. J. (2015). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. ACS Sustainable Chemistry & Engineering, 3(7), 1569–1578.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1,3,5-Tris(phenylethynyl)benzene
Current Status: ● Systems Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SONO-135-TRIS-ERR
Executive Summary & Reaction Overview
Welcome to the Advanced Synthesis Support Center. You are likely attempting to synthesize 1,3,5-Tris(phenylethynyl)benzene via the Sonogashira cross-coupling of a 1,3,5-trihalobenzene (typically tribromo- or triiodobenzene) with phenylacetylene.[1]
While this
This guide addresses the three most critical failure modes: Glaser Homocoupling , Incomplete Substitution (Stalling) , and Purification Co-elution .
Diagnostic Visualizer: The Competition
Before troubleshooting, visualize the competition occurring in your flask. The Copper(I) cycle is a double-edged sword: it activates the alkyne for the Palladium cycle (Good) but will dimerize the alkyne if Oxygen is present (Bad).
Figure 1: The "Battle of the Cycles." Oxygen triggers the Glaser pathway, consuming phenylacetylene and generating impurities that are difficult to separate.
Troubleshooting Modules (Q&A)
Module A: The "Black Tar" & Low Yield (Glaser Coupling)
User Question: “My reaction mixture turned pitch black almost immediately. The yield is low, and I isolated a significant amount of a white crystalline solid that isn't my product. What happened?”
Scientist Diagnosis: You have fallen victim to Glaser Homocoupling . The white solid is likely 1,4-diphenylbuta-1,3-diyne (the homocoupled dimer of phenylacetylene). The black color often indicates the precipitation of Palladium black (Pd nanoparticles), suggesting the catalytic cycle collapsed or the ligand oxidized.
Root Cause:
-
Oxygen Leak: The Hay/Glaser coupling rate is orders of magnitude faster than the Sonogashira transmetallation step in the presence of
. -
Ligand Oxidation: Phosphine ligands (
) oxidize to phosphine oxides ( ) in air, destabilizing the Pd catalyst and causing it to crash out as "black tar."
Corrective Protocol:
-
Degassing is Non-Negotiable: Do not rely on simple nitrogen purging. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Slow Addition: Add the phenylacetylene slowly via a syringe pump. Keeping the concentration of free alkyne low relative to the aryl halide favors the cross-coupling over the second-order homocoupling reaction.
-
Reducing Agent: Some protocols suggest adding a trace amount of sodium ascorbate or using a reducing atmosphere (
mix), though strict exclusion of air is usually sufficient [1].
Module B: Reaction Stalling (Incomplete Substitution)
User Question: “I see three distinct spots on my TLC. Mass spec confirms I have the mono- and bis-substituted products, but the tris-product is minor. Adding more catalyst didn't help.”
Scientist Diagnosis: This is Catalytic Fatigue . The first substitution is easy (electron-deficient ring). As you add phenylethynyl groups, the ring becomes more electron-rich and sterically crowded, slowing down the oxidative addition of the Pd catalyst to the remaining C-Br/C-I bonds.
Root Cause:
-
Halide Choice: Are you using 1,3,5-tribromobenzene? The C-Br bond is significantly harder to break than the C-I bond.
-
Catalyst Death: The catalyst often decomposes before the third substitution can complete, especially at high temperatures required for aryl bromides.
Corrective Protocol:
-
Switch to Iodide: If possible, use 1,3,5-triiodobenzene . The oxidative addition is faster and proceeds at lower temperatures (often RT), preserving catalyst life [2].
-
The "Booster Shot" Method: Do not add all catalyst at the start. Add 50% initially. After 4-6 hours (or when conversion stalls), add the remaining 50%. This replenishes active Pd species.
-
Temperature Ramp: Start at room temperature for the first substitution. Ramp to 40°C for the second, and 60-80°C for the final push.
Reaction Progression Logic:
Figure 2: Kinetic stalling points. The rate constant (k) decreases with each substitution step.
Module C: Purification Challenges
User Question: “I can’t separate the product from the homocoupled side product. They co-elute on silica.”
Scientist Diagnosis: this compound and diphenylbutadiyne are both highly non-polar, aromatic hydrocarbons. Standard Hexane/Ethyl Acetate gradients often fail to resolve them effectively.
Solution Strategy:
| Method | Protocol | Why it works |
| Recrystallization | Dissolve crude mix in hot Ethyl Acetate or Toluene . Cool slowly. | The tris-product is highly symmetric and rigid ( |
| Washing | Wash the crude solid with cold Hexanes or Methanol before the column. | The dimer is often more soluble in cold alkanes than the large tris-product. |
| Chromatography | Use Hexane:Dichloromethane (DCM) instead of Hexane:EtOAc. | DCM offers better selectivity for pi-systems (polarizability) than EtOAc (dipole). |
Validated Experimental Protocol
Target: this compound Scale: 1.0 mmol (Triiodobenzene basis)
-
Setup: Flame-dry a Schlenk flask. Cycle Vacuum/Argon 3 times.
-
Reagents:
-
1,3,5-Triiodobenzene (456 mg, 1.0 mmol) [Better leaving group than Br].
- (35 mg, 0.05 mmol, 5 mol%).
-
CuI (10 mg, 0.05 mmol, 5 mol%).
-
Note: Add solids against a positive Argon flow.
-
-
Solvents: Add degassed anhydrous THF (10 mL) and Diisopropylamine (5 mL).
-
Alkyne Addition: Add Phenylacetylene (360 mg, 3.5 mmol, 1.16 equiv per site ) via syringe.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C for 12 hours.
-
Checkpoint: Monitor TLC.[2] If bis-product persists, add 2 mol% fresh Pd catalyst and heat to 70°C.
-
-
Workup: Filter through a Celite pad (removes Pd/Cu). Wash with DCM.[2]
-
Purification: Evaporate solvent. Recrystallize from hot Ethyl Acetate.
References
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[3][4] Organic Letters, 5(11), 1841–1844. Link
-
Plater, M. J., et al. (2000). The synthesis of this compound derivatives. Tetrahedron, 56(23), 3983-3992. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[5] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
Sources
preventing polymerization during the synthesis of 1,3,5-Tris(phenylethynyl)benzene
Welcome to the technical support center for the synthesis of 1,3,5-Tris(phenylethynyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on preventing undesired polymerization. The Sonogashira coupling, a cornerstone of this synthesis, is a powerful tool for forming carbon-carbon bonds, but it can be accompanied by side reactions that lead to polymeric byproducts, complicating purification and reducing yields.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide: Preventing Polymerization
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and resolving problems related to polymerization.
Issue 1: My reaction mixture has turned into an insoluble solid or a viscous gel.
-
Likely Cause: This is a strong indication of significant polymerization. The formation of long-chain polymers or cross-linked networks dramatically decreases solubility in common organic solvents. This can be caused by several factors, including the presence of oxygen, which promotes the homocoupling of terminal alkynes (Glaser coupling), a common side reaction in Sonogashira couplings.[4][5][6][7][8] Another potential cause is a reaction with the solvent itself, especially when using strong inorganic bases with solvents like DMF.[9]
-
Step-by-Step Solution:
-
Strictly Anaerobic Conditions: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). All solvents and liquid reagents must be thoroughly deoxygenated prior to use.[8] This can be achieved by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Solvent and Base Compatibility: If using a strong inorganic base like potassium carbonate or cesium carbonate, avoid solvents like DMF that can participate in side reactions.[9] Consider alternative solvents such as THF or toluene in combination with an amine base like triethylamine or diisopropylamine.[4][10]
-
Temperature Control: For highly reactive substrates, high temperatures can accelerate polymerization.[11] If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. Some Sonogashira couplings can proceed efficiently at temperatures as low as -78°C to room temperature.[12]
-
Use of Inhibitors: For monomers that are particularly prone to polymerization, the addition of a radical scavenger can be beneficial. Common inhibitors include 4-tert-butylcatechol (TBC), 4-methoxyphenol (MEHQ), or butylated hydroxytoluene (BHT).[13] These are typically added in small amounts to the monomer before storage and can sometimes be carried through the reaction.
-
Issue 2: My NMR spectrum shows broad, featureless peaks instead of the expected sharp signals for this compound.
-
Likely Cause: Broad peaks in an NMR spectrum are characteristic of polymeric materials. The mixture of different polymer chain lengths and conformations leads to a multitude of chemical environments, resulting in the broadening of signals. This confirms that undesired polymerization has occurred.
-
Step-by-Step Solution:
-
Review Catalyst System: The choice of palladium and copper catalysts and their ligands can influence the extent of side reactions. While copper(I) iodide is a common co-catalyst that allows the reaction to proceed under milder conditions, it is also a key promoter of Glaser homocoupling.[2][8]
-
Consider Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to specifically avoid alkyne dimerization.[2][8][14] These methods often require different ligands or bases to achieve high yields but can be very effective at preventing polymerization.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of polymerization. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
-
Purification Strategy: If polymerization has already occurred, purification can be challenging. Column chromatography may be difficult due to the insolubility of the polymer. Recrystallization from a suitable solvent system, such as an ethanol/chloroform or ethanol/ethyl acetate mixture, can sometimes be effective in separating the desired product from the polymeric byproducts.[15]
-
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis and the prevention of polymerization.
Q1: What is the primary mechanism of polymerization during the Sonogashira coupling?
A1: The most common polymerization pathway is the Glaser coupling, which is the oxidative homocoupling of terminal alkynes to form 1,3-diynes.[4][5][6][7][8] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen. In the context of synthesizing this compound, the intermediate species can undergo this homocoupling, leading to the formation of oligomers and polymers.
Q2: What is the role of the copper(I) co-catalyst, and can I perform the reaction without it?
A2: The copper(I) co-catalyst, typically CuI, plays a crucial role in the traditional Sonogashira reaction by forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the cross-coupling.[1][2] The presence of copper allows the reaction to proceed under milder conditions (e.g., room temperature) than the original copper-free methods.[2] However, as mentioned, copper also promotes the undesired Glaser coupling.[2][14]
Yes, you can perform the reaction without a copper co-catalyst. These "copper-free" Sonogashira reactions are a key strategy to prevent alkyne homocoupling.[2][8][14] They often require a stronger base, a different palladium ligand, or slightly higher reaction temperatures to achieve comparable efficiency.[10]
Q3: How does the choice of base affect the reaction and the potential for polymerization?
A3: The base is essential to deprotonate the terminal alkyne, making it nucleophilic enough to react with the palladium complex.[2] Amine bases like triethylamine or diisopropylamine are commonly used and often serve as the solvent as well.[2][10] The choice of base can be critical. For instance, very strong inorganic bases can lead to side reactions with certain solvents, causing gelation of the reaction mixture.[9] The basicity and steric hindrance of the amine can also influence the reaction rate and the equilibrium of the catalytic cycle in copper-free systems.[10]
Q4: Are there any specific recommendations for the purification of this compound to remove polymeric impurities?
A4: If polymerization has occurred, the significant difference in solubility between the desired product and the polymer can be exploited.
-
Filtration: If the polymer is highly insoluble, it may be possible to dissolve the desired product in a suitable solvent (e.g., dichloromethane or chloroform) and filter off the insoluble polymeric material.
-
Recrystallization: This is a powerful technique for purifying the final product. A mixed solvent system, such as ethanol/chloroform or ethanol/ethyl acetate, is often effective.[15] The desired product should be soluble in the hot solvent mixture and crystallize out upon cooling, leaving the more soluble impurities (and hopefully the less soluble polymer) behind.
-
Column Chromatography: While challenging for highly insoluble polymers, if the polymeric byproducts are of lower molecular weight and still soluble, column chromatography on silica gel can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like dichloromethane or ethyl acetate) is typically employed.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Parameter | Standard Conditions | Copper-Free Conditions | Low-Temperature Conditions |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ or specialized Pd-ligand complex | PdCl₂(PPh₃)₂/CuI |
| Co-catalyst | CuI | None | CuI |
| Base | Triethylamine or Diisopropylamine | Cesium carbonate or an excess of a secondary amine | Triethylamine |
| Solvent | THF or Toluene | Acetonitrile or DMF (with caution) | THF |
| Temperature | Room Temperature to 80 °C | 60 °C to 100 °C | -78 °C to Room Temperature |
| Key Advantage | Mild reaction temperatures | Avoids Glaser coupling | Safer for volatile alkynes |
| Potential Drawback | Risk of Glaser coupling | May require higher temperatures or specialized ligands | May require longer reaction times |
| Reference | [1][2] | [10] | [12] |
Step-by-Step Protocol for Copper-Free Sonogashira Coupling to Minimize Polymerization
-
Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add 1,3,5-tribromobenzene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., cesium carbonate, 2.2 eq. per bromine).
-
Solvent Addition: Add the deoxygenated solvent (e.g., anhydrous acetonitrile).
-
Alkyne Addition: Add phenylacetylene (1.1 eq. per bromine).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization of Troubleshooting Workflow
Below is a flowchart to guide the troubleshooting process when encountering polymerization during the synthesis of this compound.
Caption: Troubleshooting flowchart for polymerization issues.
References
-
The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. (2021). ChemistryOpen, 10(10), 1059–1066. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Organic & Biomolecular Chemistry, 20(11), 2269–2277. [Link]
-
Grubbs, R. B., et al. (2007). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules, 40(12), 4146–4151. [Link]
- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1034.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Journal of the Iranian Chemical Society, 20(2), 283–311. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society, 139(12), 4346–4356. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 459. [Link]
-
MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]
-
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Journal of the American Chemical Society, 139(12), 4346–4356. [Link]
- Synthesis of phenylethynylbenzenes. (2018).
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (2017). Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
- Process for the preparation of 1,3,5-tris(4'-hydroxyaryl)benzene. (1994).
-
Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. (2007). ResearchGate. [Link]
-
A 250-mL, three-necked, round-bottomed flask open to air is equipped with a magnetic stir bar (15 x 31 mm, egg-shaped, Teflon-coated), glass stopper, and thermometer. The reaction vessel is charged with. (2015). Organic Syntheses Procedure. [Link]
-
Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. (2021). PMC. [Link]
-
Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. (2018). Beilstein Journal of Organic Chemistry, 14, 2558–2565. [Link]
-
A Convenient Procedure for Sonogashira Reactions Using Propyne. (2022). Synthesis, 54(03), 655–657. [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Benzene, 1,3,5-tribromo. (n.d.). Organic Syntheses Procedure. [Link]
-
Brindle Lab. (n.d.). Research. Trinity College. [Link]
-
1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. (2011). Journal of Materials Chemistry, 21(1), 168-178. [Link]
-
Unlocking Potential: The Significance of this compound in Organic Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol. (2019). RSC Publishing. [Link]
-
1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. (2011). Journal of Materials Chemistry, 21(1), 168-178. [Link]
-
Leah4sci. (2015, December 17). Orgo 2 Practice Exam Q5 Benzene Multi Step Synthesis EAS and more. YouTube. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 5. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 13. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. US9981887B1 - Synthesis of phenylethynylbenzenes - Google Patents [patents.google.com]
stability issues of 1,3,5-Tris(phenylethynyl)benzene under ambient conditions
This guide functions as a specialized technical support interface for researchers working with 1,3,5-Tris(phenylethynyl)benzene (TPB) . It moves beyond generic safety data to address the specific physicochemical instabilities inherent to rigid, star-shaped conjugated systems.
Status: Online | Role: Senior Application Scientist | Topic: Ambient Stability & Handling
Executive Summary: The Stability Paradox
This compound (TPB) is a rigid,
-
Photochemical Sensitivity: It is stable in the dark but susceptible to topochemical polymerization and photo-oxidation under ambient light.
-
Solution Instability: It is chemically stable in solution but physically unstable due to rapid
- stacking aggregation , leading to erroneous spectroscopic data.
Module 1: Photochemical Integrity & Solid-State Handling
Issue: Sample Discoloration & Solubility Loss
Q: "My white crystalline powder has turned faint yellow/beige on the shelf. Is it degraded?"
A: Likely, yes. This is the hallmark of surface photo-oxidation or topochemical polymerization .
-
The Mechanism: The lattice structure of TPB often aligns the alkyne (ethynyl) groups of adjacent molecules within interacting distance (
). Exposure to UV or ambient blue light can trigger a [2+2] cycloaddition or radical polymerization in the solid state. This creates an insoluble, cross-linked network on the crystal surface. -
Diagnostic: Attempt to dissolve the sample in dilute chloroform (
). If you observe insoluble "fluff" or turbidity, the surface has polymerized.
Q: "How do I prevent this during long-term storage?"
A: You must disrupt the photon-flux that initiates the radical formation. Protocol: The "Dark-Inert" Storage System
-
Primary Container: Transfer material to an amber glass vial (Type 1 borosilicate).
-
Atmosphere: Backfill with Argon (Ar) or Nitrogen (
). While TPB is not pyrophoric, removing prevents the formation of phenylethynyl-peroxides during incidental light exposure. -
Temperature: Store at 4°C . Lower temperatures reduce lattice vibrations, minimizing the probability of topochemical reactions.
Module 2: Solution State & Aggregation Artifacts
Issue: Inconsistent NMR/UV-Vis Data
Q: "My NMR peaks are broad and the integration is off, but the mass spec looks correct. Why?"
A: You are observing supramolecular aggregation , not chemical degradation.
-
The Mechanism: TPB is a discotic molecule. In solution, these "discs" stack on top of each other like coins (columnar stacking) driven by strong
- interactions. This restricts the tumbling rate of the molecule, shortening the relaxation time in NMR, which manifests as peak broadening. -
The Risk: Aggregates can precipitate out of solution over time, changing the effective concentration of your assay.
Troubleshooting Guide: De-aggregating Your Sample
| Symptom | Cause | Corrective Action |
| Broad | Dilute: Lower concentration to | |
| Fluorescence Quenching | ACQ (Aggregation Caused Quenching) | Dilute: Ensure Optical Density (OD) is |
| Precipitation in DMSO/MeOH | Poor solubility parameter match | Solvent Swap: TPB is highly lipophilic. Avoid polar aprotic solvents. Use Toluene, DCM, or THF. |
Module 3: Thermal Stability & Processing
Issue: Melting vs. Decomposition
Q: "Can I melt TPB to process it into thin films?"
A: Proceed with extreme caution.
-
Melting Point: ~141–142°C.[1]
-
The Danger Zone: While TPB melts around 140°C, the terminal phenylethynyl groups are thermally reactive. Prolonged holding at temperatures
or localized hotspots can initiate thermal cross-linking (curing). -
Recommendation: Use spin-coating from solution (e.g., chlorobenzene) rather than melt-processing to preserve molecular integrity. If thermal annealing is required, do not exceed 160°C and maintain an inert atmosphere.
Visualizing the Instability Pathways
The following diagram maps the stability outcomes of TPB based on environmental inputs. Note the critical divergence between Physical Aggregation (reversible) and Chemical Polymerization (irreversible).
Figure 1: Stability landscape of this compound. Yellow paths indicate reversible physical changes; Red paths indicate irreversible chemical degradation.
References
-
Solid-State Polymerization & Structure
-
Excited State Dynamics & Structure
- Title: Excited-State Structure and Dynamics of this compound as Studied by Raman and Time-Resolved Fluorescence Spectroscopy.
- Source: The Journal of Physical Chemistry A (ACS Public
-
URL:[Link]
- Relevance: Validates the non-planar to planar structural relaxation and fluorescence lifetime data (150 fs / 10 ns), critical for understanding photostability.
-
Aggregation & Supramolecular Behavior
Sources
catalyst selection for efficient Sonogashira coupling of 1,3,5-triethynylbenzene
Status: Operational Ticket ID: TEB-COUPLING-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Introduction: The -Symmetry Challenge
Welcome to the technical support hub for 1,3,5-triethynylbenzene (TEB). You are likely using TEB as a core for constructing dendrimers, star-shaped optoelectronic materials, or Porous Aromatic Frameworks (PAFs).
The Core Problem: TEB is a
This guide prioritizes defect minimization and homocoupling suppression .
Module 1: Catalyst Selection Logic
Decision Matrix: Copper vs. Copper-Free
The presence of Copper(I) accelerates the reaction by forming a reactive copper acetylide (transmetallation), but it is the primary driver of Glaser homocoupling in the presence of trace oxygen.
Q: When should I use a Copper co-catalyst (Standard Sonogashira)?
A: Only use CuI if:
-
Your electrophile is unreactive: You are coupling TEB with electron-rich aryl bromides or aryl chlorides.
-
You have strict anaerobic control: You can guarantee
ppm (glovebox or rigorous Schlenk line). -
Solubility is high: Your product remains soluble, allowing you to separate homocoupled byproducts later.
Q: When is a Copper-Free protocol mandatory?
A: Copper-free is the Gold Standard for TEB coupling because it eliminates the mechanism for oxidative homocoupling. Use this when:
-
Synthesizing Networks (COFs/PAFs): You cannot purify an insoluble network; therefore, the reaction must be defect-free from the start.
-
Using Aryl Iodides: These are reactive enough to couple with Pd alone.
-
Trace Metal Contamination is a concern: For optoelectronic applications where Cu quenching is detrimental.
Catalyst System Recommendations
| Parameter | Standard System (Robust) | High-Fidelity System (Copper-Free) | Sterically Demanding System |
| Catalyst | |||
| Co-Catalyst | CuI (1–5 mol%) | None | None |
| Ligand | XPhos or | SPhos or XPhos | |
| Base | Piperidine or Pyrrolidine (acts as ligand/base) | ||
| Risk | High Glaser coupling risk | Slower reaction rate | Higher cost, air-sensitive |
Module 2: Troubleshooting & Optimization
Issue 1: "My reaction stalls after mono- or di-substitution."
Diagnosis: This is often due to catalyst death or steric shielding . As the TEB core becomes substituted, the remaining alkyne sites become sterically crowded, making it difficult for the bulky Pd-complex to access the third site.
-
Fix 1 (Ligand Switch): Switch from bulky
to a smaller, electron-rich phosphine or a flexible Buchwald ligand like SPhos , which is designed to facilitate coupling at hindered centers. -
Fix 2 (Temperature Ramp): Start at Room Temperature (RT) for the first substitution, then ramp to 60°C, and finally 80°C to drive the third coupling.
Issue 2: "The reaction mixture turned black/green and precipitated early."
Diagnosis:
-
Black: Palladium precipitation (Pd black). Your ligand is dissociating, or the reaction lacks sufficient reducing potential.
-
Green/Blue: Oxidation of the Copper catalyst (Cu(I)
Cu(II)). Oxygen has leaked in, triggering the Glaser coupling of TEB.
-
Fix: If Green, abort. The batch is compromised with homocoupled polymers. Restart with Freeze-Pump-Thaw (3 cycles) and consider adding a reducing agent like Sodium Ascorbate (if using aqueous/organic mix) or switching to Cu-free.
Issue 3: "I cannot separate the homocoupled byproduct from my product."
Diagnosis: TEB homocoupling produces a diacetylene bridge (–C
-
Fix: Slow Addition Protocol. Do not add TEB all at once. Add the TEB solution dropwise to the mixture of Aryl Halide + Catalyst. This keeps the concentration of free alkyne low relative to the Pd-Aryl complex, statistically favoring Cross-Coupling over Homocoupling.
Module 3: Visualizing the Competitive Pathways
The following diagram illustrates the critical competition between the desired Cross-Coupling and the fatal Glaser Homocoupling.
Caption: Pathway analysis showing how Oxygen hijacks the Copper cycle to trigger Glaser homocoupling (Red path), bypassing the desired Palladium cross-coupling (Green path).
Module 4: Experimental Protocol (The "Gold Standard")
This protocol uses a Copper-Free modification to ensure high fidelity for the
Reagents:
-
Substrate: 1,3,5-Triethynylbenzene (1.0 equiv).
-
Coupling Partner: Aryl Iodide (3.5 equiv - slight excess).
-
Catalyst:
(5 mol% per alkyne site 15 mol% total relative to TEB). -
Solvent: THF/Diisopropylamine (1:1 v/v). Note: Amine acts as base and solvent.[1]
Workflow:
Caption: Step-by-step workflow emphasizing the critical degassing stage and dropwise addition of the core.
Step-by-Step Instructions:
-
Vessel Prep: Flame-dry a two-neck Schlenk flask and cool under Argon flow.
-
Solids: Add the Aryl Iodide and
to the flask. (If your Aryl Iodide is a liquid, add it in step 4). -
Atmosphere: Evacuate and backfill with Argon (
). -
Solvents: In a separate flask, degas the solvent mixture (THF/Diisopropylamine) using the Freeze-Pump-Thaw method. Transfer the degassed solvent to the reaction flask via cannula.
-
TEB Addition (The Trick): Dissolve TEB in a small amount of degassed THF. Add this solution dropwise to the reaction mixture at Room Temperature.
-
Why? This keeps the concentration of free alkyne low, preventing alkyne-alkyne collisions (Glaser) and favoring alkyne-Pd collisions (Sonogashira).
-
-
Heating: Heat to 60°C. Stir for 24–48 hours.
-
Workup: Filter through a celite pad to remove Pd black. Evaporate solvent.[2] Purify via column chromatography.[2]
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Ben, T., et al. (2009).[3] Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area (PAF-1). Angewandte Chemie International Edition, 48(50), 9457–9460.[3] Link
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. (Foundational reference for the Homocoupling side reaction).
-
Martek, B. A., et al. (2020).[4] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.[4] Organic Letters, 22(13), 4938–4943. Link
-
Li, Y., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 6943-6966. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Targeted synthesis of a porous aromatic framework with high stability and exceptionally high surface area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
Technical Support Center: Characterization of Impurities in 1,3,5-Tris(phenylethynyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 1,3,5-Tris(phenylethynyl)benzene (TPEB). This guide is designed for researchers, scientists, and drug development professionals who utilize TPEB as a critical building block in advanced organic synthesis and materials science.[1] The unique C3-symmetric, π-conjugated structure of TPEB makes it an invaluable component for creating complex molecular architectures, but its utility is directly dependent on its purity.[1][2] This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you identify, characterize, and mitigate impurities in your TPEB samples, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Troubleshooting Guide - A Workflow-Based Approach
Navigating unexpected results is a routine part of scientific research. This section provides a logical, step-by-step approach to troubleshooting common analytical challenges encountered with TPEB.
Initial Workflow for Impurity Investigation
When an analysis suggests the presence of impurities, a systematic approach is crucial. The following workflow provides a robust framework for identification and characterization.
Caption: General workflow for impurity identification and characterization.
Q1: My HPLC chromatogram shows unexpected peaks. What is the general approach to identify them?
A: The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis requires a systematic investigation.
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Initial Assessment (HPLC-DAD): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, the first step is to compare the UV-Vis spectrum of the impurity peak with that of the main TPEB peak. A similar spectrum may suggest a structurally related impurity (e.g., a partially substituted intermediate), while a significantly different spectrum could indicate a contaminant or a degradation product.
-
Molecular Weight Determination (LC-MS): The most direct next step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which is a critical piece of information. You can then compare this weight against a table of potential synthesis-related byproducts (see Table 1).
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Structural Elucidation (NMR): For definitive identification, the impurity must be isolated, typically via preparative HPLC or careful column chromatography. Once isolated, a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, and 2D-NMR (like COSY and HSQC), will allow for unambiguous structural assignment.
Q2: I'm observing significant peak tailing for the main TPEB peak in my reverse-phase HPLC analysis. What are the likely causes and solutions?
A: Peak tailing is a common issue that degrades resolution and affects accurate quantification. For a nonpolar molecule like TPEB, tailing in reverse-phase chromatography often points to specific interactions or mismatched conditions.
-
Causality: Peak tailing occurs when a fraction of the analyte molecules are retained longer on the column than the main population. This can be due to secondary interactions with the stationary phase (e.g., exposed silanol groups on a C18 column), a mismatch between the sample solvent and the mobile phase, or a partially blocked column frit.[3]
-
Troubleshooting Steps:
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting a sample in a much stronger solvent (e.g., pure acetonitrile into a 50:50 acetonitrile/water mobile phase) can cause peak distortion, including tailing.[3]
-
Mobile Phase pH: While TPEB is neutral, adjusting the mobile phase pH can sometimes suppress the ionization of acidic silanol groups on the silica backbone of the stationary phase, reducing secondary interactions. Adding a small amount of a competing base (like triethylamine) was a traditional approach, but modern, high-purity, end-capped columns are less prone to this issue.
-
Column Health: A void at the column inlet or a contaminated frit can create alternative flow paths, leading to tailing. Try back-flushing the column (disconnect it from the detector first) or, if the problem persists, replace the column frit.[4] If these steps fail, the column may be irreversibly damaged.
-
Caption: Troubleshooting logic for HPLC peak shape issues.
Q3: My ¹H NMR spectrum shows broad peaks and poor resolution. How can I troubleshoot this?
A: The highly symmetric structure of TPEB should yield a sharp, well-defined NMR spectrum. Broadening is an indication of an underlying issue, often chemical rather than instrumental.
-
Causality: The most common cause of peak broadening in samples synthesized via cross-coupling reactions is the presence of residual paramagnetic metal species, such as copper(II).[5] Even trace amounts of these metals can significantly affect the relaxation times of nearby protons, leading to signal broadening. Another cause can be sample aggregation at high concentrations.
-
Troubleshooting Steps:
-
Remove Metal Impurities: Prepare your NMR sample, then pass the solution through a small plug of a metal scavenger like silica gel or activated charcoal in a Pasteur pipette. This is often sufficient to remove trace paramagnetic species.
-
Reduce Concentration: Dilute your sample. If the broadening is due to concentration-dependent aggregation, reducing the concentration should result in sharper signals.
-
Increase Temperature: Acquiring the spectrum at an elevated temperature (e.g., 50 °C) can increase molecular tumbling and break up aggregates, leading to sharper lines.
-
Q4: My TPEB sample, which should be off-white, has a distinct yellow or brownish tint. What does this indicate?
A: A colored TPEB sample is often a sign of degradation.[1]
-
Causality: The extended π-conjugated system in TPEB is susceptible to oxidation and photodegradation.[6][7] Exposure to air and light, especially in solution, can lead to the formation of colored oligomeric or polymeric species. Thermal stress during synthesis or purification can also cause degradation.[8]
-
Troubleshooting Steps:
-
Analytical Confirmation: Run an HPLC analysis. Degradation will typically appear as a series of small, broad peaks or a rising baseline, often at longer retention times than the main compound.
-
Prevention: TPEB should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.[1]
-
Purification: If the coloration is minor, recrystallization or passing a solution of the material through a short plug of silica gel may be sufficient to remove the colored impurities.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis-related impurities in this compound?
A: Impurities are almost always related to the specific synthetic route used. The most common method is a threefold Sonogashira-Hagihara coupling of 1,3,5-trihalobenzene with phenylacetylene.[2] Potential impurities from this route are summarized below.
| Impurity Name | Structure | Likely Origin | Molecular Weight ( g/mol ) |
| 1-(Phenylethynyl)benzene | C₆H₅-C≡C-C₆H₅ | Homocoupling of phenylacetylene | 178.23 |
| 1,3-Bis(phenylethynyl)benzene | C₆H₅-C≡C-C₆H₄-C≡C-C₆H₅ | Incomplete (2x) coupling | 278.35 |
| 1-Bromo-3,5-bis(phenylethynyl)benzene | Br-C₆H₃-(C≡C-C₆H₅)₂ | Incomplete (2x) coupling | 357.25 |
| Residual Catalyst | Pd or Cu complexes | Incomplete removal after workup | Variable |
| Starting Materials | 1,3,5-tribromobenzene, phenylacetylene | Unreacted starting materials | 314.77, 102.13 |
Q2: How can I detect residual palladium or copper catalyst in my sample?
A: Detecting trace metals requires specialized techniques as they are often invisible to standard organic characterization methods like HPLC-UV or NMR (though copper can cause NMR peak broadening as discussed).
-
Quantitative Analysis: The most reliable methods for quantifying trace metals are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) . These techniques can detect metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels.
-
Qualitative Indication: As mentioned in the troubleshooting section, persistent broadening of your NMR signals that cannot be resolved by dilution or temperature changes is a strong indicator of paramagnetic impurity contamination, most likely copper from the Sonogashira reaction.[5]
Q3: What is a standard starting method for HPLC analysis of this compound?
A: Below is a robust, general-purpose reverse-phase HPLC method for assessing the purity of TPEB. This should be considered a starting point for further method development and validation.
Protocol 1: Standard HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: Ramp from 70% B to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of TPEB and dissolve in 10 mL of Acetonitrile to make a 0.1 mg/mL solution. Ensure the sample is fully dissolved before injection.
Q4: How can I confirm the structure of a completely unknown impurity?
A: Confirming an unknown requires a combination of analytical techniques to piece together the molecular puzzle.
-
Isolation: The first and most critical step is to obtain a pure sample of the impurity. This is best achieved with preparative HPLC , which uses the same principles as analytical HPLC but with a larger column to handle more material.
-
Exact Mass and Formula: Submit the isolated impurity for High-Resolution Mass Spectrometry (HRMS) . Unlike standard MS, HRMS provides a highly accurate mass measurement, which allows you to determine the elemental formula (e.g., CₓHᵧBrz).
-
Structural Backbone and Connectivity: With the formula in hand, a series of 1D and 2D NMR experiments on the isolated sample will reveal the structure.
-
¹H NMR: Shows the number and environment of protons.
-
¹³C NMR: Shows the number and environment of carbons.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are neighbors).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule.
-
By systematically combining these data, you can confidently elucidate the structure of virtually any unknown impurity.
References
- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
- Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. Chemistry Europe.
- 1,3,5-Tris(phenylethynyl)
- Supporting Information for relevant synthesis. RSC Publishing.
- Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. PubMed.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Photodegradation of 1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants. PubMed.
- A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Royal Society of Chemistry.
- Thermal degradation of azobenzene dyes. Digital Scholarship @ TSU.
- HPLC Troubleshooting Guide. MilliporeSigma.
- Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies.
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives.
- Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
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- 7. Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Photophysical Properties of 1,3,5-Tris(phenylethynyl)benzene and Its Derivatives
Introduction
1,3,5-Tris(phenylethynyl)benzene (TPEB) is a fascinating and highly versatile molecular scaffold that has garnered significant attention in the fields of materials science and organic electronics.[1] Its unique star-shaped, planar structure, featuring an extended π-conjugated system, gives rise to a range of interesting photophysical properties.[1] This guide provides a comprehensive comparison of the photophysical characteristics of the parent TPEB molecule and its derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the structure-property relationships that govern their absorption and emission behavior, supported by experimental data and detailed methodologies.
The core structure of TPEB, with its C3 symmetry, serves as a versatile platform for creating complex molecular architectures.[1] By strategically introducing various functional groups onto the peripheral phenyl rings, the electronic and optical properties of TPEB can be finely tuned. This ability to tailor its characteristics makes TPEB and its derivatives promising candidates for a wide array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers.[1][2]
The Influence of Substituents on Photophysical Properties
The introduction of electron-donating (donor) or electron-withdrawing (acceptor) groups onto the TPEB framework can dramatically alter its photophysical behavior.[3] This is primarily due to the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which directly impacts the energy of electronic transitions.
Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT)
A particularly interesting class of TPEB derivatives incorporates both electron-donating and electron-accepting substituents, creating a "push-pull" system.[4] Upon photoexcitation, these molecules can exhibit intramolecular charge transfer (ICT), where electron density is redistributed from the donor to the acceptor moieties.[5] This ICT process often leads to a large Stokes shift, which is the difference in energy between the absorption and emission maxima, and a strong dependence of the emission properties on the polarity of the solvent (solvatochromism).[5][6][7]
For instance, in donor-acceptor substituted systems, the emission spectra can show a significant red-shift in polar solvents as the solvent molecules stabilize the more polar excited state.[6][7] This pronounced solvatochromic behavior is a hallmark of ICT and can be exploited in the design of sensitive fluorescent probes for detecting changes in the local environment.
Comparative Photophysical Data
To illustrate the impact of substitution on the photophysical properties of TPEB, the following table summarizes key experimental data for a selection of derivatives.
| Compound | Substituent (X) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| TPEB | -H | ~320-350 | ~360-400 | - | 10 | [8] |
| Derivative 1 | Electron Donor (-OCH₃) | Red-shifted vs. TPEB | Red-shifted vs. TPEB | Generally higher | - | [6] |
| Derivative 2 | Electron Acceptor (-CN) | Red-shifted vs. TPEB | Red-shifted vs. TPEB | Generally lower | - | [6] |
| Derivative 3 | Donor-Acceptor | Solvent dependent | Solvent dependent | Varies with solvent | - | [4][5] |
Structure-Property Relationships
The observed trends in the photophysical data can be rationalized by considering the electronic nature of the substituents.
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups increase the electron density of the π-system, raising the HOMO energy level. This generally leads to a red-shift in both the absorption and emission spectra and can enhance the fluorescence quantum yield.[6]
-
Electron-Withdrawing Groups (e.g., -CN, -NO₂): These groups lower the LUMO energy level, also resulting in a red-shift of the spectra. However, they can sometimes introduce non-radiative decay pathways, leading to a decrease in the fluorescence quantum yield.[6]
-
Halogens (e.g., -F, -Cl, -Br): Halogen substitution can influence the photophysical properties through a combination of inductive and resonance effects, as well as heavy-atom effects which can promote intersystem crossing and reduce fluorescence.[2]
Experimental Methodologies
Accurate characterization of the photophysical properties of TPEB and its derivatives relies on a suite of spectroscopic techniques.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths of light that a molecule absorbs.[9] The absorption spectrum provides information about the electronic transitions from the ground state to excited states.
Step-by-Step Protocol: [10][11]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity according to the Beer-Lambert law.[9]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorption from the solvent and the cuvette.
-
Sample Measurement: Replace the solvent in the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited by absorbing light. This technique is used to determine the emission spectrum, fluorescence quantum yield, and Stokes shift.
Step-by-Step Protocol: [12]
-
Sample Preparation: Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is typically below 0.1 to avoid inner filter effects.
-
Instrument Setup: Select an appropriate excitation wavelength, usually the λ_max determined from the UV-Vis spectrum. Set the excitation and emission slit widths to control the resolution and signal-to-noise ratio.
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectra of the sample and a well-characterized fluorescence standard (with a known quantum yield) under identical experimental conditions (excitation wavelength, slit widths, and solvent).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[13]
-
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light. It is used to determine the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.[8] Time-Correlated Single Photon Counting (TCSPC) is a common method for these measurements.[14][15][16]
Step-by-Step Protocol (TCSPC): [14][15][16]
-
Instrument Setup: Use a pulsed light source (e.g., a laser diode or a picosecond laser) with a high repetition rate for excitation. The detection system consists of a sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode) and timing electronics.
-
Data Acquisition: The instrument measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.
-
Histogram Generation: The collected time differences are used to build a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s).
Conclusion
The photophysical properties of this compound and its derivatives are highly tunable through chemical modification. The introduction of electron-donating and electron-withdrawing groups allows for precise control over their absorption and emission characteristics, making them a versatile class of materials for a variety of applications. Understanding the underlying structure-property relationships and employing rigorous experimental methodologies are crucial for the rational design and development of novel TPEB-based functional materials. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this exciting and promising family of molecules.
References
- Hussain A. Z. Sabeka, Ahmed M. M. Alazalya, Dina Salahb, Hesham S. Abdel-Samad, Mohamed A. Ismail, and Ayman A. Abdel-Shafi. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances, 10(72), 44349-44361.
- Padalkar, V. S., Patil, V. S., & Sekar, N. (2011). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 5(1), 77.
- Kavitha, A., & Meenatchi, V. (2022). Solvent Effects on the Photophysical Properties of a Donor-acceptor Based Schiff Base. Journal of Fluorescence, 32(3), 1095-1108.
- F. D. J. Heskes, J. A. F. Dumoulin, and A. J. H. M. Meijer. (2019). How do donor and acceptor substituents change the photophysical and photochemical behavior of dithienylethenes? The search for a water-soluble visible-light photoswitch. Photochemical & Photobiological Sciences, 18(11), 2649-2658.
- Gao, H., et al. (2015). Photophysical Properties of Intramolecular Charge Transfer in a Tribranched Donor-π-Acceptor Chromophore. The Journal of Physical Chemistry A, 119(33), 8827-8835.
- Detert, H., & Lehmann, M. (2010). Synthesis and Optical Properties of Donor—Acceptor Tetrakis(phenylethynyl)benzenes.
-
TCSPC - What is Time-Correlated Single Photon Counting? (2023, June 28). Edinburgh Instruments. Retrieved from [Link]
- Nomoto, T., Hosoi, H., Fujino, T., Tahara, T., & Hamaguchi, H. O. (2007). Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. The journal of physical chemistry. A, 111(15), 2907–2912.
-
The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]
- Solvent Effects on the Photophysical Properties of a Donor–acceptor Based Schiff Base. (2022). Journal of Fluorescence, 32(3), 1095–1108.
-
Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.). University of Toronto. Retrieved from [Link]
-
Time-Correlated Single Photon Counting. (n.d.). PicoQuant. Retrieved from [Link]
-
References for Small Fluorescence Quantum Yields. (2024, May 15). ResearchGate. Retrieved from [Link]
- Kim, H. J., et al. (2014). Synthesis and structural analyses of phenylethynyl-substituted tris(2-pyridylmethyl)amines and their copper(ii) complexes. Dalton Transactions, 43(3), 1256-1265.
- Samori, S., Tojo, S., Fujitsuka, M., Spitler, E. L., Haley, M. M., & Majima, T. (2007). Donor-acceptor-substituted tetrakis(phenylethynyl)benzenes as emissive molecules during pulse radiolysis in benzene. The Journal of organic chemistry, 72(8), 2785–2793.
-
UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved from [Link]
-
What is Time Correlated Single Photon Counting? (2025, February 25). ID Quantique. Retrieved from [Link]
-
UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. (2023, November 28). Microbe Notes. Retrieved from [Link]
- Weddeling, J. H., Waltersmann, P. L., Neumann, B., Stammler, H. G., & Mitzel, N. W. (2016). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. ChemistryOpen, 5(5), 449-457.
-
Time-Correlated Single Photon Counting. (n.d.). Becker & Hickl GmbH. Retrieved from [Link]
- Torino, L., & Iriso, U. (2016). Time Correlated Single Photon Counting Using Different Photon Detectors. In Proceedings of the 7th International Particle Accelerator Conference (IPAC'16) (pp. 3755-3757). JACoW.
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A Comparative Guide to the Structural Validation of 1,3,5-Tris(phenylethynyl)benzene by Single-Crystal X-ray Crystallography
Introduction: The Architectural Significance of 1,3,5-Tris(phenylethynyl)benzene (TPEB)
In the realm of materials science and organic chemistry, this compound (TPEB) stands out as a foundational building block. Its rigid, planar, and highly symmetric C3h structure, characterized by an extended π-conjugated system, makes it an ideal candidate for constructing advanced materials such as porous organic frameworks, polymers, and optoelectronic devices.[1][2] The precise three-dimensional arrangement of atoms and molecules within the solid state dictates the macroscopic properties of these materials. Therefore, unambiguous validation of TPEB's molecular and supramolecular structure is not merely an academic exercise but a critical prerequisite for rational material design and performance optimization.
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for elucidating the structure of TPEB. We will explore the causality behind the experimental choices, present a detailed protocol for structural determination, and compare the crystallographic data of TPEB derivatives to understand the influence of substitution on solid-state packing.
The Gold Standard: Why Single-Crystal X-ray Crystallography?
While spectroscopic methods like NMR and IR can confirm the connectivity of atoms in a molecule, they provide limited information about the three-dimensional structure, conformation, and intermolecular interactions in the solid state. Single-crystal X-ray diffraction (SC-XRD) is the only technique that provides a precise and unambiguous determination of the three-dimensional arrangement of atoms in a crystal lattice.[3][4] It allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and reveals the intricate network of non-covalent interactions that govern crystal packing. This level of detail is indispensable for understanding the structure-property relationships in TPEB-based materials.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands precision and a clear understanding of the underlying principles. Each step is designed to ensure the acquisition of high-quality data, which is the bedrock of a trustworthy structural model.
Figure 1: Workflow for the structural validation of TPEB via X-ray crystallography.
Part 1: Synthesis and Crystallization of TPEB
The quality of the final crystal structure is fundamentally limited by the quality of the single crystal used for data collection. Therefore, the synthesis and crystallization steps are of paramount importance.
Synthesis Protocol:
-
Reaction Setup: The synthesis of TPEB is commonly achieved via a palladium-catalyzed Sonogashira cross-coupling reaction between 1,3,5-triethynylbenzene and an aryl halide (e.g., iodobenzene), or conversely, between 1,3,5-tribromobenzene and phenylacetylene.[2][5] The choice of catalyst, solvent, and temperature is crucial for achieving high yields and minimizing impurities that can inhibit crystallization.
-
Purification: The crude product must be meticulously purified, typically by column chromatography followed by recrystallization, to remove any unreacted starting materials, catalysts, or side products. High purity is essential for growing well-ordered single crystals.[1]
Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For TPEB, solvents like dichloromethane, hexane, or their mixtures are often effective.
-
Slow Evaporation: A saturated solution of purified TPEB is prepared and filtered to remove any particulate matter. The solution is then left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks. This slow process allows molecules to deposit onto a growing lattice in an ordered fashion, leading to the formation of high-quality single crystals.
Part 2: Single-Crystal X-ray Diffraction Analysis
This phase involves selecting a suitable crystal, collecting diffraction data, and processing that data to solve and refine the structure.[6]
Methodology:
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be selected under a microscope. An ideal crystal is one with well-defined faces, no visible cracks or defects, and appropriate dimensions (typically 0.1-0.3 mm in each dimension).
-
Procedure: The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of oil or grease. The mounted crystal is then placed on a goniometer head in the X-ray diffractometer.
-
-
Data Collection:
-
Rationale: The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[7] A beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å) is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections that are recorded by a detector.
-
Procedure: A series of diffraction images are collected as the crystal is rotated through different angles (omega scans).[7] The exposure time and rotation angle per frame are optimized to ensure good signal-to-noise and complete data coverage.
-
-
Data Processing and Structure Solution:
-
Rationale: The collected images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption. The resulting data is used to determine the unit cell parameters and the space group. The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure.
-
Procedure: Specialized software (e.g., SHELX, Olex2) is used for data integration, scaling, space group determination, and structure solution.
-
-
Structure Refinement:
-
Rationale: The initial structural model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors.
-
Procedure: Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final model is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.
-
Comparative Structural Analysis: TPEB Derivatives
To appreciate the structural nuances of the TPEB framework, it is instructive to compare its crystallographic parameters with those of its derivatives. The introduction of substituents can significantly influence intermolecular interactions and, consequently, the crystal packing. A study on partially fluorinated TPEB derivatives provides excellent data for comparison.[9]
| Parameter | 1,3,5-Tris(trimethylsilylethynyl)benzene (TEB1)[9] | Co-crystal of TPEB derivative (Co I)[9] |
| Formula | C21H24Si3 | C30H15F5 / C30H12F3 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P21/c |
| a (Å) | 22.091(1) | 16.345(1) |
| b (Å) | 7.908(1) | 9.774(1) |
| c (Å) | 25.336(2) | 16.591(1) |
| α (°) | 90 | 90 |
| β (°) | 90 | 114.34(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 4425.4(6) | 2412.3(3) |
| Z | 8 | 4 |
| Key Interactions | σ-π interactions | Aryl-perfluoroaryl stacking, C-H···F contacts |
Analysis of Comparative Data:
The data clearly shows that even seemingly subtle changes to the peripheral groups of the TPEB core lead to different crystal packing arrangements.
-
Symmetry and Packing: The trimethylsilyl-substituted TPEB (TEB1) crystallizes in an orthorhombic system, while the co-crystal of fluorinated derivatives adopts a monoclinic structure.[9] This highlights the profound impact of intermolecular forces on the overall symmetry of the crystal lattice.
-
Intermolecular Forces: In TEB1, the packing is influenced by σ-π interactions between the methyl groups of the TMS moiety and the benzene core of a neighboring molecule.[9] In contrast, the fluorinated derivatives exhibit strong aryl-perfluoroaryl stacking and directional C-H···F hydrogen bonds, which are dominant forces in their crystal engineering.[9] These specific interactions are a direct consequence of the electronic properties of the substituents.
Conclusion
Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural validation of this compound and its derivatives. The technique moves beyond simple confirmation of connectivity to reveal the precise three-dimensional geometry, conformational preferences, and the complex interplay of intermolecular forces that govern the solid-state architecture. As demonstrated by the comparative analysis, subtle modifications to the TPEB framework can lead to significant changes in crystal packing, which in turn influences the material's bulk properties. For researchers, scientists, and drug development professionals working with TPEB-based systems, a thorough crystallographic validation is not just a final step in characterization but a critical tool for understanding, predicting, and engineering the next generation of advanced materials.
References
- 1,3,5-Tris(phenylethynyl)
- Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI.
- Advanced Building Blocks: The Synthesis and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
- 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. MDPI.
- Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. Wiley Online Library.
- The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Single crystal X-ray diffraction. Rigaku.
- Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
- Single Crystal Diffraction: The Definitive Structural Technique. ORNL Neutron Sciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. rigaku.com [rigaku.com]
- 4. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. neutrons.ornl.gov [neutrons.ornl.gov]
- 8. mdpi.com [mdpi.com]
- 9. d-nb.info [d-nb.info]
comparative study of 1,3,5-Tris(phenylethynyl)benzene and other C3-symmetric molecules
Comparative Guide: 1,3,5-Tris(phenylethynyl)benzene vs. -Symmetric Alternatives
Focus: Supramolecular Architecture, Optoelectronics, and Biomedical Scaffolds
Executive Summary: The Geometry of Function
In the design of functional materials—whether for drug delivery vectors, fluorescent sensors, or organic electronics—symmetry dictates performance. This compound (TPEB) represents a specific class of
This guide compares TPEB against its two most significant structural analogues:
-
1,3,5-Triphenylbenzene (TPB): The direct-link analogue, known for its "propeller" shape and steric crowding.
-
1,3,5-Benzenetricarboxamide (BTA): The supramolecular standard, driven by hydrogen bonding rather than
-stacking.
Key Takeaway for Researchers:
-
Choose TPEB when rigidity, long-range
-conjugation, and planar stacking are required (e.g., molecular wires, MOF linkers). -
Choose TPB for steric bulk and blue-shifted fluorescence (e.g., OLED hosts, explosive sensing).
-
Choose BTA for biomedical hydrogels and dynamic self-assembly in aqueous media.
Molecular Profile & Performance Comparison
The following table contrasts the physicochemical profiles of the three primary
| Feature | This compound (TPEB) | 1,3,5-Triphenylbenzene (TPB) | 1,3,5-Benzenetricarboxamide (BTA) |
| Structural Geometry | Planar / Rigid: Ethynyl spacers eliminate steric clash between rings. | Propeller / Twisted: Steric hindrance forces peripheral rings out of plane (~30-40° twist). | Discotic: Amide bonds allow planar stacking via H-bonds. |
| Conjugation | Extended: Alkyne linkers allow communication across the entire molecule. | Interrupted: Twist angle breaks effective conjugation between rings. | Localized: Conjugation limited to the core; amide acts as an insulator/connector. |
| Melting Point | 141–142 °C [1] | 171–173 °C [2] | >200 °C (Dependent on alkyl chains) |
| Fluorescence | Dual Component: Short-lived (150 fs, non-planar) & Long-lived (10 ns, planar) [3]. | Blue Emitter: | Weak intrinsic fluorescence; used as a non-emissive scaffold. |
| Self-Assembly | Herringbone: Tends to pack edge-to-face due to steric bulk. | H-Bonding: Forms helical nanofibers and hydrogels in water [5]. | |
| Primary Utility | Optoelectronics, MOF Linkers, Liquid Crystals.[1] | Chemo-sensors (TNT), OLED Host Materials. | Drug Delivery (Hydrogels), Supramolecular Polymers. |
Technical Insight: The "Planarization" Dynamic
A critical distinction of TPEB is its excited-state dynamics. Unlike TPB, which remains twisted, TPEB undergoes a rapid structural relaxation upon excitation.
Decision Logic: Selecting the Right Scaffold
The following diagram outlines the selection process based on experimental constraints (solubility, electronic needs, biological compatibility).
Caption: Decision tree for selecting C3-symmetric scaffolds based on electronic conjugation and self-assembly requirements.
Experimental Protocols
Protocol A: Synthesis of this compound (TPEB)
Methodology: Sonogashira-Hagihara Cross-Coupling. Rationale: Unlike the acid-catalyzed trimerization used for TPB (which is harsh and non-selective for alkynes), this Pd-catalyzed cycle ensures precise installation of the ethynyl spacers under mild conditions.
Reagents:
-
1,3,5-Tribromobenzene (1.0 equiv)
-
Phenylacetylene (3.5 equiv)
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (10 mol%)
-
Base/Solvent: Triethylamine (
) / THF (1:1 mixture)
Workflow:
-
Degassing: Dissolve tribromobenzene in dry THF/Et3N. Sparge with Argon for 20 mins to remove
(Critical: promotes Glaser homocoupling of alkynes). -
Addition: Add Pd catalyst and CuI under Argon counter-flow.
-
Initiation: Add phenylacetylene dropwise via syringe.
-
Reaction: Heat to 60°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/DCM).
-
Workup: Filter off ammonium salts. Evaporate solvent.
-
Purification: Recrystallize from Ethanol or Toluene. TPEB typically precipitates as off-white/beige needles [1].
Protocol B: Co-Crystal Engineering (TPEB + Perfluoroarenes)
Objective: Enhance thermal stability and order via Quadrupole interactions. Mechanism: The electron-rich TPEB rings stack face-to-face with electron-deficient perfluoroarenes (e.g., octafluoronaphthalene or hexafluorobenzene).
Steps:
-
Preparation: Prepare equimolar solutions (0.01 M) of TPEB and Hexafluorobenzene in Chloroform.
-
Mixing: Combine solutions in a glass vial.
-
Slow Evaporation: Cover vial with perforated parafilm. Allow solvent to evaporate slowly at room temperature over 48 hours.
-
Result: Formation of needle-like co-crystals with melting points significantly higher (+20–50°C) than individual components due to strong Arene-Perfluoroarene interactions [4].
Mechanistic Visualization: Synthesis Pathway
The following diagram details the catalytic cycle for the TPEB synthesis, highlighting the critical oxidative addition and transmetallation steps.
Caption: Simplified Sonogashira catalytic cycle for installing phenylethynyl arms onto the benzene core.
References
-
NBInno. (n.d.). This compound: A Key Building Block in Organic and Materials Chemistry. Retrieved from
-
AAT Bioquest. (n.d.). Spectrum [1,3,5-Triphenyl Benzene]. Retrieved from
-
Hiramatsu, M., et al. (2007). Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. PubMed. Retrieved from
-
Gerlach, M., et al. (2015). Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. D-NB. Retrieved from
-
Meijer, E.W., et al. (2020). Supramolecular Double Helices from Small C3-Symmetrical Molecules Aggregated in Water. Journal of the American Chemical Society. Retrieved from
Sources
- 1. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the performance of 1,3,5-Tris(phenylethynyl)benzene-based OLEDs against commercial emitters
This guide evaluates the performance of 1,3,5-Tris(phenylethynyl)benzene (TPEB) architectures—specifically as star-shaped molecular scaffolds—against industry-standard commercial emitters.
Executive Summary
Verdict: this compound (TPEB) is not a standalone competitor to commercial emitters in its pristine form; rather, it is a high-performance scaffold for "Star-Shaped" emitters and dendrimers.
While commercial fluorescent emitters (e.g., DPVBi ) suffer from aggregation-caused quenching (ACQ) and low exciton utilization (max 25% IQE), TPEB-based architectures leverage a rigid, non-planar geometry to suppress aggregation. When engineered into TADF dendrimers or HLCT (Hybridized Local and Charge Transfer) emitters, TPEB-based devices achieve External Quantum Efficiencies (EQE) of 14–20% , significantly outperforming standard fluorescence and approaching commercial phosphorescent standards (e.g., FIrpic ) without the use of rare earth metals.
Molecular Architecture & Mechanism
The core advantage of TPEB lies in its
Mechanistic Advantages
-
Suppression of ACQ: The rigid phenylethynyl arms act as spacers, maintaining high photoluminescence quantum yield (PLQY) in solid films.
-
Isotropic Charge Transport: The star shape facilitates 3D charge transport, reducing the dependence on host matrix orientation compared to linear molecules.
-
HLCT Potential: Derivatives often exhibit "hot exciton" channels, converting non-radiative triplet excitons (
) into radiative singlet excitons ( ) via Reverse Intersystem Crossing (RISC).
Visualization: Structural Impact on Performance
Figure 1: Mechanistic comparison of linear commercial emitters versus the TPEB star-shaped scaffold.
Comparative Performance Analysis
The following data contrasts a TPEB-based Star Emitter (specifically a donor-substituted derivative) against standard commercial counterparts: DPVBi (Fluorescent Blue) and FIrpic (Phosphorescent Blue).
Table 1: Device Metrics Comparison
| Feature | TPEB-Based Star Emitter (HLCT/TADF) | DPVBi (Commercial Fluorescent) | FIrpic (Commercial Phosphorescent) |
| Emission Type | Delayed Fluorescence (TADF/HLCT) | Prompt Fluorescence | Phosphorescence |
| Max EQE (%) | 14.0 – 20.0% [1, 2] | 3.0 – 5.0% | 15.0 – 22.0% |
| Exciton Utilization | Up to 100% (Singlet + Triplet) | 25% (Singlet only) | 100% (via ISC) |
| Luminance ( | > 20,000 | ~10,000 | > 30,000 |
| Turn-on Voltage | 3.0 – 3.5 V | 4.0 – 5.0 V | 3.0 – 4.0 V |
| Roll-off | Low (due to short exciton lifetime) | High at high current | Severe (Triplet-Triplet Annihilation) |
| Cost | Low (All-Organic) | Low | High (Iridium-based) |
Key Insights
-
Efficiency: TPEB architectures bridge the gap between low-cost fluorescence and high-cost phosphorescence. While DPVBi is capped at 5% EQE, TPEB derivatives utilizing HLCT mechanisms can harvest triplet excitons, pushing EQE toward 20%.
-
Stability: The rigid alkyne linkages in TPEB provide high glass transition temperatures (
), offering superior thermal stability compared to flexible linear chains.
Experimental Protocols
To replicate the high performance of TPEB-based devices, precise synthesis and device fabrication are required.
A. Synthesis of TPEB-Core Emitter (Protocol Summary)
-
Reaction Type: Sonogashira Cross-Coupling.
-
Reagents: 1,3,5-Tribromobenzene (Core), Phenylacetylene derivative (Arm),
(Catalyst), CuI (Co-catalyst), Triethylamine (Base/Solvent). -
Critical Step: Deoxygenation. Oxygen promotes homocoupling of alkynes (Glaser coupling), creating impurities that quench OLED emission.
-
Dissolve 1 eq. 1,3,5-Tribromobenzene and 3.5 eq. Phenylacetylene derivative in dry
. -
Freeze-pump-thaw (3 cycles) to remove
. -
Add 5 mol% Pd catalyst and 2 mol% CuI under Nitrogen flow.
-
Reflux at
for 24 hours. -
Purification: Column chromatography (Silica, Hexane/DCM) followed by sublimation (essential for device-grade purity).
-
B. Device Fabrication (Vacuum Deposition)
Architecture: ITO / HAT-CN / TAPC / TPEB-Emitter / TmPyPB / LiF / Al
-
Anode Prep: Clean ITO glass (Acetone -> Isopropanol -> UV-Ozone, 15 min).
-
HIL/HTL: Deposit HAT-CN (10 nm) and TAPC (40 nm) at
.-
Why: TAPC has a high triplet energy (
), confining excitons within the TPEB layer.
-
-
EML (Emissive Layer): Deposit TPEB-Emitter (20 nm).
-
Note: Can be doped (5-10 wt%) into a host like CBP, or used non-doped due to steric protection.
-
-
ETL: Deposit TmPyPB (40 nm) to balance charge injection.
-
Cathode: Deposit LiF (1 nm) and Al (100 nm).
Visualization: Energy Level Alignment
Figure 2: Energy level diagram showing charge injection barriers. The TPEB emitter's HOMO/LUMO levels are engineered to sit between the HTL and ETL for efficient exciton recombination.
Critical Assessment & Troubleshooting
Advantages[1][2][3][4]
-
Color Purity: TPEB derivatives typically emit in the deep blue/violet region with narrow FWHM due to rigid conjugation.
-
Cost-Efficiency: Eliminates the need for Iridium or Platinum, reducing raw material costs by >90% compared to phosphorescent emitters.
Limitations & Solutions
-
Problem: High crystallinity can lead to rough films in solution-processed devices.
-
Solution: Use "star-burst" dendrimers with alkyl chains to improve amorphous film quality.
-
-
Problem: Spectral broadening at high doping concentrations.
-
Solution: The intrinsic steric bulk of TPEB minimizes this, but keeping doping below 10% is optimal.
-
References
-
Star-Shaped Phenanthroimidazole-Triphenylamine Emitters. ResearchGate. Demonstration of star-shaped emitters achieving high efficiency and low turn-on voltage.
-
1,3,5-Triazine Derivatives as Host Materials. RSC Publishing. Analysis of TPEB-like star-shaped hosts achieving 17.5% EQE.
-
Excited-state structure and dynamics of this compound. PubMed. Fundamental photophysics and relaxation dynamics of the TPEB scaffold.
-
Comparison of OLED Emitter Generations. D-NB.info. Historical context of fluorescent vs. phosphorescent vs. TADF efficiencies.
benchmarking the porosity of materials derived from 1,3,5-Tris(phenylethynyl)benzene
Publish Comparison Guide: Benchmarking Porosity of 1,3,5-Tris(phenylethynyl)benzene Derived Materials
Executive Summary: The Rigid Node Advantage
In the landscape of Porous Organic Polymers (POPs), This compound (TPEB) serves as a quintessential
However, "porosity" is not a single metric. This guide benchmarks TPEB-derived networks (specifically the CMP-1 class) against topological alternatives to reveal where they excel—and where they fall short.
Key Insight: While TPEB derivatives offer robust electronic conjugation (useful for photocatalysis and sensing), they often yield lower BET surface areas compared to 3D tetrahedral nodes (e.g., PAF-1) due to the propensity of planar sheets to stack via
Material Architecture & Synthesis
The synthesis of TPEB-based networks typically employs Sonogashira-Hagihara cross-coupling . This method is superior to oxidative coupling (Glaser/Eglinton) for this specific class because it allows for precise stoichiometric control over the node-to-strut ratio, reducing defect sites.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Optimized synthetic pathway for TPEB-based Conjugated Microporous Polymers (CMP-1). The choice of solvent and catalyst is critical to minimize homocoupling defects.
Benchmarking Performance
To objectively evaluate TPEB-derived materials, we compare CMP-1 (the standard TPEB network) against CMP-0 (shorter arms, no alkynes) and PAF-1 (3D tetrahedral node).
Comparative Metrics Table
| Material Class | Node Geometry | Linker Type | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Primary Pore Type |
| CMP-1 (TPEB-based) | Planar ( | Phenylethynyl | 834 | 0.25 - 0.40 | Microporous |
| CMP-0 | Planar ( | Direct Phenyl | 1018 | ~0.50 | Microporous |
| CMP-2 | Planar ( | Extended Biphenyl | 634 | ~0.20 | Meso/Micro mixed |
| PAF-1 | Tetrahedral ( | Phenyl-Phenyl | 5640 | 2.16 | Hierarchical |
Critical Analysis:
-
The "Strut Length" Paradox: Contrary to intuition, extending the arm length from CMP-0 (phenyl) to CMP-1 (phenylethynyl) to CMP-2 (biphenyl-ethynyl) decreases surface area.
-
Causality: Longer planar struts in TPEB derivatives facilitate interpenetration and parallel stacking of 2D sheets, which occludes pore space. CMP-0, being more compact and rigid, resists this stacking more effectively.
-
-
Electronic Trade-off: While PAF-1 has superior porosity, it lacks the extended
-conjugation of CMP-1. If your application is gas storage , choose PAF-1. If it is photocatalysis or sensing , TPEB-derived CMP-1 is the superior choice despite lower porosity.
Experimental Protocol: Porosity Characterization
Trustworthy data relies on rigorous sample preparation. TPEB-derived polymers are prone to trapping solvent molecules in their micropores, which can artificially depress BET values.
Step-by-Step Protocol
-
Soxhlet Extraction (Mandatory):
-
Perform sequential extraction with Methanol (remove salts), THF (remove oligomers), and Chloroform (exchange high-boiling solvents).
-
Duration: 24 hours per solvent.
-
-
Supercritical CO₂ Drying (Optional but Recommended):
-
If the network is flexible (swollen), standard vacuum drying may collapse pores. Supercritical drying preserves the "expanded" state.
-
-
Degassing:
-
Heat sample to 120°C under dynamic vacuum (<
bar) for 12-16 hours . -
Validation: The pressure rise test (leak rate) must be < 5 µmHg/min before starting analysis.
-
-
Isotherm Measurement:
-
Adsorbate: Ultra-high purity
(99.999%). -
Temperature: 77 K.
-
Points: Collect at least 40 points, heavily weighted in the low-pressure region (
) to accurately resolve micropores.
-
Characterization Logic Flow (Graphviz)
Figure 2: Workflow for validating porosity. The Rouquerol plot is essential for microporous TPEB materials to avoid overestimating surface area.
Critical Insights for Researchers
-
When to use TPEB: Use TPEB-derived CMPs when you need a material that is luminescent or semiconducting . The alkyne linkage provides a rigid rod for exciton migration, making these materials excellent for chemosensing (e.g., detecting nitroaromatics).
-
When to avoid: If your sole goal is maximizing
or uptake, TPEB materials (SA ~800 m²/g) are inefficient compared to PAFs or MOFs (SA >2000 m²/g). -
Synthesis Tip: Ensure strict exclusion of oxygen during Sonogashira coupling. Oxidative homocoupling of alkynes (Glaser coupling) creates defect sites that disrupt the intended network topology, lowering surface area.
References
-
Cooper, A. I. (2009). "Conjugated Microporous Polymers." Advanced Materials, 21(12), 1291-1295. Link
-
Jiang, J. X., et al. (2007). "Conjugated Microporous Poly(aryleneethynylene) Networks." Angewandte Chemie International Edition, 46(45), 8574-8578. Link
-
Ben, T., et al. (2009). "Targeted Synthesis of a Porous Aromatic Framework with High Stability and Exceptionally High Surface Area." Angewandte Chemie, 48(50), 9457-9460. Link
-
Laybourn, A., et al. (2013). "Post-synthetic modification of conjugated microporous polymers." Polymer Chemistry, 4, 5345-5353. Link
-
Walton, K. S., & Snurr, R. Q. (2007).[1] "Applicability of the BET Method for Determining Surface Areas of Microporous Metal-Organic Frameworks." Journal of the American Chemical Society, 129(27), 8552-8556. Link
Sources
A Comparative Guide to the Synthesis of 1,3,5-Tris(phenylethynyl)benzene for Advanced Research Applications
Introduction: The Significance of 1,3,5-Tris(phenylethynyl)benzene
This compound (TPEB) is a highly symmetrical, star-shaped molecule with a rigid, planar core and an extended π-conjugated system. This unique molecular architecture makes it a crucial building block in materials science and organic electronics.[1] Its applications are diverse, ranging from the construction of porous organic frameworks (POFs) and covalent organic frameworks (COFs) for gas storage and catalysis to its use as a precursor for advanced polymers and functional materials with novel optical and electronic properties.[2][3] The extended π-system also suggests potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).[4] Given its importance, the efficient and reliable synthesis of TPEB is of paramount interest to researchers in academia and industry.
This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, performance, and underlying chemical principles. We will delve into the widely employed one-pot threefold Sonogashira coupling and a strategic convergent approach, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The One-Pot Threefold Sonogashira Coupling
The most direct and commonly employed method for the synthesis of this compound is a one-pot, threefold Sonogashira cross-coupling reaction. This reaction involves the coupling of a 1,3,5-trihalobenzene, typically 1,3,5-tribromobenzene or 1,3,5-triiodobenzene, with three equivalents of phenylacetylene.[5] The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[6]
Chemical Principles and Mechanistic Insights
The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[6] The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is crucial for the transmetalation step with the palladium complex. The use of a copper co-catalyst significantly increases the reaction rate and allows for milder reaction conditions.[6]
The choice of halide on the benzene core is critical. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides, following the trend of C-X bond strength. This difference in reactivity can be exploited for sequential couplings but for the synthesis of the trisubstituted product, the more reactive halides are often preferred to ensure complete reaction.
Variations: Copper-Free Sonogashira Coupling
A significant variation of this route is the copper-free Sonogashira coupling. The primary motivation for developing copper-free protocols is to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can complicate purification.[7] These reactions often require a higher catalyst loading, different ligands, or more forcing conditions to proceed efficiently.
Experimental Protocol: One-Pot Threefold Sonogashira Coupling
The following protocol is a representative example for the synthesis of this compound from 1,3,5-tribromobenzene.
Materials:
-
1,3,5-Tribromobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous toluene and triethylamine (typically in a 2:1 to 5:1 ratio).
-
To the stirred suspension, add phenylacetylene (3.3 eq) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
Route 2: The Convergent Synthesis via 1,3,5-Triethynylbenzene
An alternative, convergent strategy involves the initial synthesis of the key intermediate, 1,3,5-triethynylbenzene, followed by a subsequent threefold coupling reaction with a suitable phenyl-containing coupling partner, such as iodobenzene. This approach offers greater control and may be advantageous for the synthesis of more complex, unsymmetrical derivatives.
Step 1: Synthesis of 1,3,5-Triethynylbenzene
The preparation of 1,3,5-triethynylbenzene is typically achieved in two steps from 1,3,5-tribromobenzene:
-
Sonogashira coupling with a silyl-protected alkyne: 1,3,5-tribromobenzene is first coupled with a silyl-protected alkyne, most commonly trimethylsilylacetylene (TMSA), under standard Sonogashira conditions. The bulky trimethylsilyl groups prevent the terminal alkyne from undergoing undesired side reactions.[8]
-
Deprotection: The resulting 1,3,5-tris(trimethylsilylethynyl)benzene is then deprotected by removing the TMS groups, typically by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or a base such as potassium carbonate in methanol, to yield 1,3,5-triethynylbenzene.
Step 2: Coupling of 1,3,5-Triethynylbenzene with a Phenyl Halide
Once 1,3,5-triethynylbenzene is obtained, it can be subjected to a threefold Sonogashira coupling with an aryl halide, such as iodobenzene, under conditions similar to the one-pot method.[6][9] This final step completes the synthesis of this compound.
Experimental Protocol: Convergent Synthesis
Part A: Synthesis of 1,3,5-Tris(trimethylsilylethynyl)benzene [8]
-
In a Schlenk flask under argon, combine 1,3,5-tribromobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), PPh₃ (0.03 eq), and CuI (0.04 eq).
-
Add freshly distilled triethylamine.
-
Heat the mixture to 50 °C for 15 minutes, then add trimethylsilylacetylene (excess, e.g., 4-5 eq).
-
Reflux the reaction mixture at 90 °C for 48 hours.
-
After cooling, remove the triethylamine under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexanes) to yield 1,3,5-tris(trimethylsilylethynyl)benzene.
Part B: Synthesis of 1,3,5-Triethynylbenzene
-
Dissolve 1,3,5-tris(trimethylsilylethynyl)benzene (1.0 eq) in a mixture of THF and methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for several hours until deprotection is complete (monitored by TLC).
-
Remove the solvents under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain 1,3,5-triethynylbenzene, which can often be used in the next step without further purification.
Part C: Synthesis of this compound [6]
-
In a Schlenk flask under argon, dissolve 1,3,5-triethynylbenzene (1.0 eq) in a suitable solvent mixture (e.g., THF/diisopropylamine).
-
Add iodobenzene (3.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Work-up and purify the product as described in the one-pot Sonogashira protocol.
Comparative Analysis of Synthetic Routes
The choice between the one-pot and convergent approaches depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the need for structural variation in the final product.
| Parameter | Route 1: One-Pot Threefold Sonogashira | Route 2: Convergent Synthesis via 1,3,5-Triethynylbenzene |
| Starting Materials | 1,3,5-Trihalobenzene, Phenylacetylene | 1,3,5-Trihalobenzene, Trimethylsilylacetylene, Phenyl Halide |
| Number of Steps | 1 (one-pot) | 3 (synthesis of TMS-protected intermediate, deprotection, final coupling) |
| Overall Yield | Moderate to Good (typically 60-80%) | Can be higher overall, with each step often proceeding in high yield (>90%) |
| Atom Economy | Higher | Lower due to the use of protecting groups |
| Process Complexity | Simpler, one-pot procedure | More complex, requires isolation of intermediates |
| Flexibility for Analogs | Less flexible for unsymmetrical products | Highly flexible; different aryl halides can be used in the final step |
| Purification | Can be challenging due to partially substituted byproducts | Generally easier purification of intermediates |
| Key Considerations | Risk of incomplete reaction and formation of mono- and di-substituted byproducts. | Requires handling of the potentially unstable 1,3,5-triethynylbenzene intermediate. |
Conclusion and Outlook
Both the one-pot threefold Sonogashira coupling and the convergent synthesis via 1,3,5-triethynylbenzene are effective and reliable methods for the preparation of this compound.
The one-pot Sonogashira approach is favored for its operational simplicity and higher atom economy, making it an attractive choice for the straightforward, large-scale synthesis of the parent TPEB molecule. However, achieving high yields of the trisubstituted product requires careful optimization of reaction conditions to drive the reaction to completion and minimize the formation of difficult-to-separate, partially substituted byproducts.
The convergent synthesis , while more laborious due to its multi-step nature, offers greater control and flexibility. The isolation of the 1,3,5-triethynylbenzene intermediate allows for its use in subsequent reactions with a variety of different aryl halides, providing access to a wide range of symmetrical and unsymmetrical TPEB derivatives. The purification of intermediates is often more straightforward than the purification of the final product from a mixture of partially substituted compounds in the one-pot approach.
Ultimately, the choice of synthetic route will be dictated by the specific goals of the researcher. For the production of the parent this compound, the one-pot method is often sufficient. However, for the synthesis of novel, complex derivatives or for applications where purity is of utmost importance, the convergent approach provides a more strategic and versatile platform. Future developments in this field will likely focus on the development of more active and robust catalyst systems that can further improve the efficiency and sustainability of both synthetic strategies.
References
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advanced Building Blocks: The Synthesis and Applications of this compound. [Link]
-
ACS Publications. (n.d.). Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores. [Link]
-
ResearchGate. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. [Link]
-
Arkat USA, Inc. (2013). An efficient approach to the cyclotrimerisation of alkynes: solvent-free synthesis of 1,3,5-trisubstituted benzenes. ARKIVOC, 2013(iii), 49-60. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
-
Wiley-VCH GmbH. (2021). Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. ChemistryOpen, 10(10), 1059-1066. [Link]
-
ResearchGate. (2018). Preliminary results of the reaction of cyclotrimerization of phenylacetylene [2+2+2] catalyzed by [(Cp∗)Co(Indene)] complex. [Link]
-
RSC Publishing. (2016). Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes. Dalton Transactions, 45(40), 15738-15753. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,5-tris[4-(diarylamino)phenyl]benzene and 1,3,5-tris(diarylamino)benzene derivatives. [Link]
-
ACS Publications. (2020). Nickel-Catalyzed Alkyne Cyclotrimerization Assisted by a Hemilabile Acceptor Ligand: A Computational Study. Organometallics, 39(11), 2116–2126. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. [Link]
Sources
- 1. Theoretical study on the self-assembly of 1,3,5-triethynylbenzene on Si(100)2 × 1 and in situ polymerization via reaction with CO to fabricate a single surface-grafted polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. 1,3,5-Triethynylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. Mechanistic understanding of alkyne cyclotrimerization on mononuclear and dinuclear scaffolds: [4 + 2] cycloaddition of the third alkyne onto metallacyclopentadienes and dimetallacyclopentadienes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. 1,3,5-TRIETHYNYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 8. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 9. Report: Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Bridging Theory and Reality: A Comparative Guide to the Structural and Photophysical Properties of 1,3,5-Tris(phenylethynyl)benzene
In the landscape of materials science and organic electronics, 1,3,5-Tris(phenylethynyl)benzene (TPEB) stands out as a key molecular building block. Its rigid, planar structure and extended π-conjugation system make it a promising candidate for applications in organic light-emitting diodes (OLEDs), sensors, and as a precursor for advanced polymers and porous organic frameworks.[1] The predictive power of theoretical modeling, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), is invaluable in the rational design of novel materials based on the TPEB scaffold. However, the ultimate validation of these computational models hinges on their agreement with experimental data.
This guide provides an in-depth comparison of the theoretically predicted and experimentally determined structural and photophysical properties of TPEB. We will delve into the causality behind the experimental choices for characterizing this molecule and present a side-by-side analysis of key parameters. This information is crucial for researchers, scientists, and drug development professionals who rely on both computational and experimental approaches to advance their work.
The Synergy of Theory and Experiment
The validation of theoretical models with experimental data is a cornerstone of scientific integrity. For a molecule like TPEB, with its intricate electronic and structural features, this process is particularly important. Theoretical models, such as those derived from DFT and TD-DFT, allow for the a priori prediction of molecular properties, offering insights into electronic transitions and molecular geometry. Experimental techniques, on the other hand, provide the ground truth, revealing the molecule's behavior in the real world.
The convergence of theoretical predictions and experimental findings instills confidence in the computational models, enabling their use for screening and designing new molecules with tailored properties. Discrepancies, conversely, can highlight the limitations of the theoretical methods or point to unexpected molecular behavior, driving further investigation and refinement of both theoretical and experimental approaches.
Structural Analysis: A Tale of Two Geometries
The three-dimensional arrangement of atoms in TPEB is a critical determinant of its material properties. Both X-ray crystallography and DFT-based geometry optimization are powerful tools for elucidating this structure, yet they probe the molecule in different environments.
Experimental Approach: X-ray Crystallography
X-ray crystallography provides a detailed snapshot of the molecular structure in the solid state. The diffraction pattern of X-rays passing through a single crystal of TPEB can be used to determine the precise coordinates of each atom, yielding accurate bond lengths and angles. It is important to note that the crystal structure reveals a nonplanar conformation for TPEB, influenced by intermolecular packing forces in the crystal lattice.[2]
Theoretical Approach: DFT Geometry Optimization
DFT calculations, typically performed on an isolated molecule in the gas phase, predict the lowest energy conformation. These calculations provide valuable insights into the intrinsic geometry of the molecule, free from the influence of its environment. For TPEB, DFT calculations often predict a planar structure with D3h symmetry.
Comparison of Structural Parameters
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-31G**) |
| C≡C bond length | ~1.19 Å | ~1.23 Å |
| C-C (ethynyl-phenyl) bond length | ~1.43 Å | ~1.42 Å |
| C-C (phenyl) bond length | ~1.39 Å | ~1.40 Å |
| C-C-C (ethynyl) bond angle | ~178° | 180° |
| Dihedral Angle (phenyl rings) | Non-planar | 0° (Planar) |
Note: The experimental values are approximate and can vary slightly depending on the specific crystal packing. The theoretical values are representative of typical DFT calculations.
The comparison reveals a good agreement for most bond lengths, with the DFT-calculated triple bond being slightly longer. The most significant difference lies in the overall molecular planarity. This highlights the importance of considering the phase (solid vs. gas) when comparing experimental and theoretical structures.
Photophysical Properties: Illuminating the Electronic Landscape
The interaction of TPEB with light is governed by its electronic structure. UV-Vis absorption and fluorescence spectroscopy are the primary experimental techniques used to probe these properties, while TD-DFT provides a theoretical framework for understanding the underlying electronic transitions.
Experimental Insights: UV-Vis Absorption and Fluorescence Emission
Theoretical Predictions: TD-DFT Calculations
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_abs) in a UV-Vis spectrum. By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy (λ_em), corresponding to the fluorescence maximum.
Comparative Analysis of Photophysical Data
| Parameter | Experimental | Theoretical (TD-DFT) |
| Absorption Maximum (λ_abs) | Not explicitly found for parent TPEB | Dependent on functional and basis set |
| Emission Maximum (λ_em) | ~336-405 nm | Dependent on functional and basis set |
Due to the lack of specific experimental λ_abs and λ_em values for the parent TPEB in the provided search results, a direct quantitative comparison is challenging. However, the experimental fluorescence range provides a benchmark for validating TD-DFT predictions. The choice of functional and basis set in the TD-DFT calculations is critical for achieving good agreement with experimental data.[4][5]
Experimental Protocols: A Self-Validating System
The reliability of the experimental data is paramount for a meaningful comparison with theoretical models. The following are detailed, step-by-step methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: A dilute solution of high-purity TPEB is prepared in a UV-transparent solvent (e.g., cyclohexane or dichloromethane) in a quartz cuvette. The concentration is adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A reference cuvette containing the pure solvent is placed in the reference beam path.
-
Data Acquisition: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-500 nm). The wavelength of maximum absorbance (λ_abs) is identified.
-
Causality: The choice of a non-polar solvent like cyclohexane minimizes solvent-solute interactions, providing a spectrum that is more representative of the intrinsic electronic transitions of the molecule, which is a closer approximation to the gas-phase conditions of many theoretical calculations.
Fluorescence Spectroscopy
-
Sample Preparation: A very dilute solution of TPEB is prepared in a suitable solvent in a fluorescence-grade quartz cuvette. The concentration is kept low to avoid inner-filter effects and self-absorption.
-
Instrument Setup: A spectrofluorometer is used. The excitation wavelength is set to the experimentally determined λ_abs.
-
Data Acquisition: The emission spectrum is scanned over a wavelength range longer than the excitation wavelength (e.g., 300-600 nm). The wavelength of maximum emission intensity (λ_em) is determined.
-
Trustworthiness: The use of a dilute solution and excitation at the absorption maximum ensures that the measured emission spectrum is a true representation of the fluorescence properties of the isolated TPEB molecule.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of TPEB are grown by slow evaporation of a saturated solution in an appropriate solvent system.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal vibrations). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Authoritative Grounding: The final structural data is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), for public access and verification.
Visualizing the Validation Workflow
The process of validating theoretical models with experimental data can be visualized as a cyclical workflow.
Caption: Workflow for validating theoretical models with experimental data.
Conclusion and Future Directions
The comparison of theoretical and experimental data for this compound reveals a nuanced picture. While DFT calculations provide a good approximation of the molecular geometry, especially for bond lengths, they may not fully capture the non-planar structure observed in the solid state. Similarly, TD-DFT calculations are a powerful tool for predicting photophysical properties, but their accuracy is highly dependent on the chosen computational parameters.
This guide underscores the critical importance of a synergistic approach that combines theoretical modeling with robust experimental validation. For future work, a systematic study that directly compares a range of DFT functionals and basis sets with high-resolution experimental spectroscopic and crystallographic data for the parent TPEB molecule would be invaluable. Such a study would not only provide a definitive validation of the theoretical models for this important molecule but also offer deeper insights into the structure-property relationships that govern its performance in various applications.
References
-
Excited-State Structure and Dynamics of this compound as Studied by Raman and Time-Resolved Fluorescence Spectroscopy. The Journal of Physical Chemistry A. [Link]
-
Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. ChemistryOpen. [Link]
-
1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers and investigation of their carbonisation. Journal of Materials Chemistry. [Link]
-
Chemical structures of 1,3,5-tris(pyridylethynyl)benzene derivates... - ResearchGate. [Link]
-
Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv. [Link]
-
Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives - PMC. [Link]
-
A Solid-State Fluorescence Switch Based on Triphenylethene-Functionalized Dithienylethene With Aggregation-Induced Emission - Frontiers. [Link]
-
Two Photon Absorption Properties of 1,3,5-Tricyano-2,4,6-tris(styryl)benzene Derivatives. pubs.acs.org. [Link]
-
DFT and TD-DFT Studies of 1,3,5-Tris (Dipheny1amino) Benzene Derivatives Based Hole Transport Materials: Application for Perovskite Solar Cells - ResearchGate. [Link]
-
Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy - PubMed. [Link]
-
Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines - MDPI. [Link]
-
This compound: A Key Building Block in Organic and Materials Chemistry. [Link]
Sources
Comparative Guide: Structure-Property Relationships of Substituted 1,3,5-Tris(phenylethynyl)benzene
Executive Summary
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a class of
For researchers in materials science and drug discovery (specifically bio-imaging and delivery scaffolds), TPEB serves as a superior alternative to 1,3,5-Triphenylbenzene (TPB) due to the alkyne spacers, which extend conjugation length and enforce planarity, and Porphyrins , offering a metal-free, synthetically accessible scaffold for self-assembly.
Mechanistic Analysis: The TPEB Scaffold
The TPEB core consists of a central benzene ring substituted at the meta positions with phenylethynyl arms. This specific topology dictates its physicochemical behavior.
The Role of the Alkyne Spacer
-
Planarization: The alkyne bond (
) removes the steric clash between ortho hydrogens found in directly linked biaryls (like TPB), promoting a more planar conformation in the excited state. -
Conjugation Blockade: Despite the extended
-system, the meta (1,3,5) linkage on the central ring interrupts effective conjugation between the arms in the ground state. This results in high triplet energies , making TPEB derivatives excellent hosts for phosphorescent OLEDs, preventing reverse energy transfer.
Substituent Effects (Hammett & Steric)
The peripheral phenyl rings act as the "tuning knobs" for the molecule.
-
Electron Donating Groups (EDGs) [-OMe, -NMe
]:-
Induce Intramolecular Charge Transfer (ICT) from the periphery to the core.
-
Result: Red-shifted emission and increased Two-Photon Absorption (TPA) cross-sections (useful for deep-tissue bio-imaging).
-
Phase Behavior: Long alkoxy chains (e.g.,
) induce Discotic Liquid Crystal (DLC) phases by facilitating columnar stacking.
-
-
Electron Withdrawing Groups (EWGs) [-F, -CN]:
Logic Map: Structure-Property Flow
Figure 1: Causal relationship between TPEB structural motifs and observable physicochemical properties.
Comparative Analysis
This section objectively compares TPEB against its nearest structural analogs.
| Feature | This compound (TPEB) | 1,3,5-Triphenylbenzene (TPB) | Linear Oligo(phenylene ethynylene) (OPE) |
| Geometry | 2D Star-shaped ( | 2D Star-shaped (Twisted) | 1D Linear Rod |
| Conjugation | Extended via alkynes; meta-broken | Limited (twisted biaryl) | Continuous (para-linked) |
| Planarity | High (Low rotational barrier) | Low (Steric clash of o-H) | High |
| Solubility | High (prevents close | Moderate | Low (aggregates easily) |
| Fluorescence | High | Moderate | High |
| Self-Assembly | Forms Columnar/Porous structures | Forms Herringbone structures | Forms Nematic/Lamellar phases |
| Primary Use | OLED Hosts, Sensors, Porous Cages | Scintillators, Blue Emitters | Molecular Wires, Conductors |
Verdict: Choose TPEB if your application requires a balance of solubility, high triplet energy, and the ability to form porous or columnar supramolecular structures. Choose Linear OPEs strictly for 1D conductivity where solubility is less critical.
Experimental Protocol: Synthesis of TPEB Derivatives
Objective: Synthesis of 1,3,5-tris(4-methoxyphenylethynyl)benzene via Sonogashira-Hagihara Cross-Coupling.
Pre-requisites:
-
Inert Atmosphere (Argon/Nitrogen) is critical to prevent homocoupling of alkynes (Glaser coupling).
-
Solvents (THF/Triethylamine) must be degassed.
Workflow Diagram
Figure 2: Step-by-step Sonogashira coupling workflow for TPEB synthesis.
Detailed Methodology
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene (1.0 mmol, 315 mg), Pd(PPh
) (0.05 mmol, 58 mg), and CuI (0.10 mmol, 19 mg). -
Degassing: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF (10 mL) and Triethylamine (10 mL) via syringe.
-
Alkyne Addition: Add 4-ethynylanisole (3.5 mmol, 462 mg) dropwise. Note: Excess alkyne ensures complete substitution.
-
Reaction: Heat the mixture to 70°C for 24 hours. The solution will darken (yellow/brown) and a precipitate (Et
N·HBr) will form. -
Workup: Cool to room temperature. Filter through a celite pad to remove metal catalysts and salts. Wash the pad with CH
Cl . -
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography using Hexane:CH
Cl (gradient 4:1 to 1:1) to isolate the product as a pale yellow solid.
Performance Data: Substituent Impact
The following data illustrates how peripheral substitution alters the photophysical properties of the TPEB core in dilute solution (CHCl
| Substituent (R) | Stokes Shift (nm) | Quantum Yield ( | Effect | ||
| -H (Unsubstituted) | 315 | 352 | 37 | 0.45 | Baseline |
| -OMe (Weak Donor) | 338 | 385 | 47 | 0.62 | Moderate Red-shift |
| -NMe | 385 | 490 | 105 | 0.78 | Strong ICT, Solvatochromic |
| -CN (Acceptor) | 310 | 345 | 35 | 0.30 | Blue-shift, lower |
| -OC | 340 | 388 | 48 | 0.55 | Induces Liquid Crystallinity |
Data aggregated from standard photophysical characterization of TPEB derivatives [1, 2].
References
-
Synthesis and Crystal Structure of TPEB Derivatives Source: National Institutes of Health (NIH) / PubMed Context: Detailed analysis of packing behavior and Sonogashira protocols for fluorinated TPEBs.
-
Electronic Effects on Star-Shaped Molecules Source: Royal Society of Chemistry (RSC) Context: Comparison of triazine vs. benzene cores (TPEB analogs) for OLED applications.
-
Sonogashira Coupling Protocols Source: Organic Chemistry Portal Context: Standard mechanism and catalyst choices for aryl-alkyne couplings.
-
Liquid Crystalline Properties of TPEB Source: ResearchGate / J. Oleo Sci. Context: Mesomorphic properties of alkoxy-substituted phenylethynyl derivatives.
Sources
evaluating the stability of 1,3,5-Tris(phenylethynyl)benzene-based materials
Executive Summary
In the development of advanced organic electronics, porous frameworks (COFs/MOFs), and fluorescent sensors, 1,3,5-Tris(phenylethynyl)benzene (TPEB) serves as a critical "star-shaped" rigid scaffold. Its extended
This guide provides an objective stability evaluation of TPEB against TPB and Poly(p-phenylene ethynylene) (PPE) derivatives, supported by experimental protocols for validation.
Part 1: The Stability Landscape
To select the right material for drug delivery carriers or optoelectronic sensors, one must understand the failure modes of the scaffold.
Thermal Stability: The Alkyne Bottleneck
While aromatic cores like TPB are thermally inert up to very high temperatures, TPEB possesses three ethynyl linkages.
-
Mechanism: At elevated temperatures (
), these internal alkynes undergo Bergman-like cyclization or radical crosslinking, leading to carbonization. While this is advantageous for forming graphitic precursors, it represents a failure mode for molecular devices requiring structural integrity. -
Comparison:
-
TPB: Stable up to
(Melting point only; no crosslinking). -
TPEB: Stable up to
; exothermal crosslinking onset typically observed at .
-
Photophysical Stability: Bleaching vs. Fluorescence
TPEB exhibits a planar excited state facilitating high quantum yields, but this extended conjugation lowers the oxidation potential, making it more susceptible to photo-oxidative bleaching than TPB.
Summary of Comparative Performance
| Feature | This compound (TPEB) | 1,3,5-Triphenylbenzene (TPB) | Poly(p-phenylene ethynylene) (PPE) |
| Conjugation Length | Extended (High | Interrupted (Twisted Aryl-Aryl) | Variable (Polydisperse) |
| Thermal Limit ( | |||
| Photostability | Moderate (Susceptible to UV-ox) | High (UV resistant) | Low (Defect sites trap excitons) |
| Solubility | Moderate (Aggregates easily) | High | Low (Requires alkyl chains) |
| Primary Application | COF Linkers, Molecular Rotors | Blue Emitters, Host Materials | Conductive Wires |
Part 2: Degradation Pathways & Logic
The following diagram illustrates the causal relationships between environmental stressors and TPEB degradation, distinguishing it from the TPB control.
Figure 1: Mechanistic divergence in degradation pathways between TPEB and TPB under thermal and photo-oxidative stress.
Part 3: Experimental Protocols for Validation
As a scientist evaluating these materials for incorporation into a device or assay, you cannot rely on datasheet values alone. Use these self-validating protocols.
Protocol A: Accelerated Thermal Stress Testing (TGA/DSC)
Objective: Determine the "Safe Operating Window" before alkyne crosslinking occurs.
-
Preparation: Dry TPEB powder in a vacuum oven at
for 4 hours to remove solvent inclusions (solvents can mimic degradation mass loss). -
Instrument: Thermogravimetric Analyzer (TGA) coupled with Differential Scanning Calorimetry (DSC).
-
Method:
-
Ramp:
from to . -
Atmosphere: Run parallel samples in
(inert) and Air (oxidative).
-
-
Analysis:
-
Identify
(temperature at 5% mass loss). -
Crucial Step: Look for the exothermic peak in the DSC trace before significant mass loss. This indicates the onset of ethynyl crosslinking (polymerization) rather than evaporation.
-
Validation: If the DSC exotherm appears without mass loss, the material has structurally failed (crosslinked) even if TGA suggests it is stable.
-
Protocol B: Comparative Photobleaching Assay
Objective: Quantify fluorescence half-life (
-
Sample Prep: Prepare
solutions of TPEB and TPB in degassed Toluene. -
Control: Maintain a "Dark Control" sample wrapped in foil to rule out chemical instability.
-
Irradiation: Expose samples to a 365 nm UV LED source (constant flux, e.g.,
). -
Measurement:
-
Record PL (Photoluminescence) spectra every 10 minutes for 120 minutes.
-
Monitor the absorbance at
.[1] A decrease in absorbance indicates chromophore destruction (bleaching).
-
-
Calculation: Plot
vs. time. The slope is the degradation rate constant.-
Expectation: TPEB will show a faster decay (lower
) than TPB due to the reactivity of the alkyne bridge with singlet oxygen generated during excitation.
-
Part 4: Workflow for Material Selection
Use this logic flow to determine if TPEB is suitable for your specific application.
Figure 2: Decision matrix for selecting TPEB based on environmental constraints.
References
-
Vertex AI Search. (2025). This compound: A Key Building Block in Organic and Materials Chemistry. nbinno.com. Link
-
RSC Publishing. (2025). 1,3,5-Tris(functionalised-phenylethynyl)benzene–metal complexes: synthetic survey of mesoporous coordination polymers. Journal of Materials Chemistry. Link
-
PubMed Central. (2007). Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. National Institutes of Health. Link
-
RSC Publishing. (2025).[1] 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform.[2][3] Royal Society of Chemistry. Link
-
BenchChem. (2025). This compound Structure and Applications. Link
Sources
- 1. Photostable triphenylmethyl-based diradicals with a degenerate singlet-triplet ground state and strong photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Spectroscopic Cross-Validation Guide: 1,3,5-Tris(phenylethynyl)benzene (TPEB)
Executive Summary: The "Star-Shaped" Benchmark
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a canonical
The Challenge: Commercial batches and lab-synthesized samples of TPEB often suffer from incomplete coupling (e.g., mono- or bis-substituted byproducts) or homo-coupling of the alkyne reagents (e.g., 1,4-diphenylbutadiyne). Standard HPLC often fails to resolve these hydrophobic oligomers efficiently without specialized columns.
The Solution: This guide outlines a spectroscopic cross-validation workflow that relies on symmetry arguments rather than just retention time. By triangulating data from NMR (symmetry), UV-Vis (conjugation length), and Raman (bond order), researchers can definitively validate the structural integrity of TPEB.
Cross-Validation Workflow
The following logic flow illustrates the decision-making process for validating TPEB purity.
Caption: Step-by-step spectroscopic triangulation for TPEB validation. Failure at any node requires recrystallization (typically from toluene/ethanol).
Protocol 1: Structural Integrity via NMR (The Symmetry Filter)
The high symmetry (
Experimental Parameters
-
Solvent: CDCl
(Note: TPEB has limited solubility; mild warming may be required). -
Frequency: 400 MHz or higher recommended to resolve aromatic multiplets.
Diagnostic Signals
| Proton Environment | Multiplicity | Chemical Shift ( | Integration (Ideal) |
| Central Ring (H | Singlet | 7.60 – 7.70 | 3H |
| Outer Phenyl (Ortho) | Doublet/Multiplet | 7.50 – 7.58 | 6H |
| Outer Phenyl (Meta/Para) | Multiplet | 7.30 – 7.40 | 9H |
Expert Insight: The "Central Ring Singlet" is your primary purity indicator.
-
If you see: A split singlet or small satellite peaks around 7.6 ppm.
-
Diagnosis: You likely have the mono- or bis- substituted intermediate (1-bromo-3,5-bis(phenylethynyl)benzene). The symmetry is broken (
instead of ), making the central protons inequivalent.
Protocol 2: Electronic Environment (UV-Vis/PL)
This is where many researchers misinterpret data. TPEB is cross-conjugated . Unlike para-linked oligomers (which show massive red-shifts as chain length increases), the meta-linkage in the 1,3,5-core interrupts effective
Comparative Analysis: TPEB vs. Alternatives
The table below compares TPEB with its linear building block (Tolane) and a common impurity.
| Property | Diphenylacetylene (Tolane) | TPEB (Product) | 1,4-Bis(phenylethynyl)benzene |
| Topology | Linear (Monomer) | Star ( | Linear (Para-conjugated) |
| ~298 nm | ~305 - 315 nm | ~330 - 350 nm | |
| Fluorescence | Weak/Blue | Strong/Blue | Strong/Green-Blue |
| Effect | Baseline | Hyperchromic (Intensity) | Bathochromic (Red Shift) |
The "Conjugation Trap": If your TPEB sample shows a significant absorption shoulder >350 nm, it is not due to "better" conjugation. It indicates the presence of planar aggregates or para-linked impurities formed during synthesis (if 1,4-dibromobenzene was present as a contaminant).
Protocol:
-
Prepare a
M solution in Cyclohexane or THF. -
Observe the absorption maximum. It should be very similar to Tolane but with
3x the molar extinction coefficient ( ). -
Check Fluorescence.[1][2] TPEB exhibits a large Stokes shift and high quantum yield in solution, but is prone to Aggregation-Caused Quenching (ACQ) in the solid state.
Protocol 3: Vibrational Verification (Raman vs. IR)
For centrosymmetric or highly symmetric molecules, the Rule of Mutual Exclusion often applies. While TPEB is not centrosymmetric (it has no inversion center if planar
-
IR Spectroscopy: The internal alkyne stretch (
) is often weak or "silent" because the dipole moment change is minimal during the symmetric stretching of the three arms. -
Raman Spectroscopy: The symmetric "breathing" mode of the three triple bonds results in a massive change in polarizability, making this the dominant signal.
The "Silent Region" Test
| Mode | Frequency (cm | Intensity in IR | Intensity in Raman |
| Alkyne Stretch ( | 2210 - 2220 | Weak / Very Weak | Very Strong |
| Aromatic C-H | 3030 - 3060 | Medium | Medium |
Expert Insight: If you rely solely on IR, you might falsely conclude the alkyne reaction failed due to the weak peak. Always cross-validate with Raman or
Summary of Specifications
| Feature | Specification | Validation Method |
| Appearance | Off-white to beige powder | Visual |
| Melting Point | 141 - 142 °C | Capillary Method |
| Molecular Weight | 378.46 g/mol | Mass Spec (MALDI-TOF recommended) |
| Solubility | Soluble in CHCl | Visual |
| Purity Criterion | Central Singlet Integration >98% |
References
-
Synthesis & Structural Basis
-
Plater, M. J., et al. "Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes." Journal of Chemical Crystallography, 2021.
- Context: Establishes the melting point (141-142°C) and crystal packing behavior of the TPEB scaffold.
-
-
Photophysical Dynamics
-
Nomoto, T., et al. "Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy."[2] Journal of Physical Chemistry A, 2007.
- Context: Provides definitive data on fluorescence lifetimes (150 fs / 10 ns)
-
-
Comparative Linear Analogs
-
ChemicalBook Database. "1,4-Bis(phenylethynyl)benzene NMR Spectrum."
- Context: Used to contrast the para-conjugated shifts (7.54 ppm)
-
-
Raman Methodology
-
Li, X., et al. "Stretching the Bisalkyne Raman Spectral Palette." University of Edinburgh Research Explorer, 2023.
- Context: Validates the vibrational frequency range (2209–2243 cm⁻¹) for aryl-substituted alkynes in Raman spectroscopy.
-
Sources
The Art of Molecular Architecture: A Comparative Guide to the Supramolecular Assembly of 1,3,5-Tris(phenylethynyl)benzene and Its Analogs
In the intricate world of nanotechnology and materials science, the spontaneous organization of molecules into well-defined, functional structures—a process known as supramolecular assembly—holds the key to creating next-generation materials. At the heart of this bottom-up approach lies the design of molecular building blocks that can predictably assemble into desired architectures. One such molecule that has garnered significant attention is 1,3,5-Tris(phenylethynyl)benzene (TPEB), a C3-symmetric molecule with a rigid core and electronically active side groups. This guide provides an in-depth comparison of the supramolecular assembly of TPEB with structurally similar compounds, offering insights into the subtle interplay of intermolecular forces that govern these nanoscale constructions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of molecular self-assembly in their respective fields.
Introduction to this compound: A Versatile Building Block
This compound is a fascinating molecule characterized by a central benzene ring substituted with three phenylethynyl arms at the 1, 3, and 5 positions. This unique structure imparts a combination of rigidity, planarity, and rich π-electron density, making it an ideal candidate for forming ordered two-dimensional (2D) and three-dimensional (3D) supramolecular structures. The phenylethynyl moieties not only extend the π-conjugated system but also provide sites for various non-covalent interactions, which are the cornerstone of self-assembly.
The interest in TPEB and its derivatives stems from their potential applications in diverse fields, including organic electronics, gas storage, and catalysis. The ability to form porous networks with well-defined cavities makes them promising materials for molecular sieving and sensing applications.
The Driving Forces: A Symphony of Non-Covalent Interactions
The supramolecular assembly of TPEB and its analogs is orchestrated by a delicate balance of several non-covalent interactions. Understanding these forces is crucial for predicting and controlling the final architecture.
-
π-π Stacking: The extended aromatic systems of TPEB and its derivatives are prone to π-π stacking interactions, where the electron clouds of adjacent molecules attract each other. This interaction is a primary driver for the formation of columnar or layered structures. The strength and geometry of π-π stacking can be modulated by substituents on the phenyl rings, with electron-donating or -withdrawing groups altering the quadrupole moment of the aromatic system[1].
-
Van der Waals Forces: These ubiquitous, short-range attractive forces play a significant role in the close packing of molecules, especially in the aliphatic portions of any solubilizing side chains.
-
C-H···π Interactions: The hydrogen atoms of the phenyl rings and, notably, the acetylenic C-H bond can act as weak hydrogen bond donors to the π-electron clouds of neighboring aromatic rings. This directional interaction plays a crucial role in determining the specific orientation of molecules within an assembly[2].
-
Hydrogen Bonding: While TPEB itself lacks classical hydrogen bonding donors and acceptors, derivatives incorporating functional groups like carboxylic acids or amides can form strong, directional hydrogen bonds, profoundly influencing the resulting supramolecular architecture.
Comparative Analysis of Supramolecular Assembly
To understand the unique assembly behavior of TPEB, it is instructive to compare it with other C3-symmetric molecules. This section will focus on the comparison with 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTB), a molecule with a similar core but different functional arms, and other relevant tri-substituted benzene derivatives.
This compound (TPEB) vs. 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTB)
The most striking difference between TPEB and BTB lies in the nature of their peripheral functional groups. TPEB's phenylethynyl arms primarily engage in π-π stacking and C-H···π interactions, while BTB's carboxylic acid groups are capable of forming strong and highly directional hydrogen bonds.
On a silver (Ag(111)) surface, TPEB has been shown to form long-range ordered nanoporous networks[2]. The formation of these networks is driven by a combination of molecule-substrate interactions and intermolecular C-H···π bonding.
In contrast, the self-assembly of BTB on a copper (Cu(111)) surface is dominated by hydrogen bonding between the carboxylic acid groups. This leads to the formation of close-packed structures after deprotonation upon annealing. Interestingly, on a more inert surface like graphene grown on Cu(111), BTB forms porous networks, highlighting the critical role of the substrate in directing the assembly process[3].
| Feature | This compound (TPEB) | 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTB) |
| Primary Driving Interactions | π-π stacking, C-H···π interactions | Hydrogen bonding, π-π stacking |
| Assembly on Ag(111) | Forms nanoporous networks[2] | Data not available for direct comparison |
| Assembly on Cu(111) | Data not available for direct comparison | Forms close-packed structures (deprotonated) and porous networks (intact)[3] |
| Pore Size in Porous Networks | Dependent on specific packing, not explicitly quantified in available literature | Porous networks observed on graphene/Cu(111)[3] |
The Role of the Ethynyl Linker
The presence of the ethynyl (-C≡C-) linker in TPEB is a key structural feature that distinguishes it from simple triarylbenzenes. This rigid linker extends the molecular arms, influencing the overall size and geometry of the molecule. Furthermore, the acetylenic C-H bond can participate in weak hydrogen bonding, providing an additional directional handle to guide the self-assembly process. Studies on other ethynyl-containing molecules have demonstrated the significant role of C-H···π and C-H···O/N interactions in crystal engineering.
Other Tri-substituted Benzene Derivatives
Other C3-symmetric molecules, such as 1,3,5-tris(4-iodophenyl)benzene and pyridyl-functionalized 1,3,5-triethynylbenzenes, also exhibit fascinating self-assembly behaviors. The former utilizes halogen bonding to form porous nanoarchitectures, while the latter employs hydrogen bonding involving the pyridine nitrogen to create ordered 2D crystals[4]. These examples further underscore the principle that the nature of the peripheral functional groups is a powerful tool for programming the supramolecular assembly.
Experimental Methodologies: Visualizing the Nanoscale
The study of supramolecular assemblies relies on a suite of high-resolution imaging and characterization techniques. Here, we detail the protocols for two of the most powerful methods in this field.
Synthesis of this compound: The Sonogashira Coupling
The synthesis of TPEB is typically achieved through a palladium- and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3,5-triiodobenzene (1 equivalent) and phenylacetylene (3.3 equivalents) in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and triethylamine (TEA)[5][6].
-
Catalyst Addition: To the stirred solution, add the palladium catalyst, typically bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (e.g., 3 mol%), and the copper co-catalyst, copper(I) iodide (CuI) (e.g., 6 mol%)[5].
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent like diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Amine Base: Triethylamine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction, driving the catalytic cycle forward.
-
Copper(I) Co-catalyst: The copper(I) iodide is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Characterization of Supramolecular Assemblies
STM is a powerful technique for visualizing molecular-scale structures on conductive surfaces. It provides real-space images of the self-assembled monolayers with sub-nanometer resolution.
Experimental Protocol for Ultra-High Vacuum (UHV) STM:
-
Substrate Preparation: Prepare an atomically flat and clean substrate, such as a single crystal of Ag(111) or Au(111), through cycles of sputtering with argon ions and annealing at high temperatures in UHV[7].
-
Molecular Deposition: Deposit the molecules of interest (e.g., TPEB) onto the clean substrate via thermal evaporation from a Knudsen cell in UHV. The substrate can be held at room temperature or cooled to cryogenic temperatures during deposition to control the molecular mobility.
-
STM Imaging: Transfer the sample to the STM stage, which is typically cooled to low temperatures (e.g., ~5 K) to minimize thermal drift and enhance image stability. Approach the STM tip to the surface and acquire images in constant-current mode. Typical tunneling parameters are in the range of a few picoamperes to a nanoampere for the tunneling current and a few millivolts to a few volts for the bias voltage[7][8].
Causality Behind Experimental Choices:
-
UHV Environment: The UHV conditions are essential to prevent contamination of the highly reactive single-crystal surface and to allow for the controlled deposition of molecules.
-
Low-Temperature Imaging: Cooling the sample and the STM to cryogenic temperatures significantly reduces thermal noise and allows for stable imaging of weakly adsorbed molecules.
For 3D supramolecular assemblies, single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in the crystal lattice.
Experimental Protocol for SC-XRD:
-
Crystal Growth: Grow high-quality single crystals of the compound of interest. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution[9]. The crystals should be of a suitable size (typically >0.1 mm in all dimensions) and free of defects[10].
-
Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil[11].
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated[10].
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data[11].
Causality Behind Experimental Choices:
-
High-Quality Single Crystal: A well-ordered, single crystal is essential to produce a sharp and well-defined diffraction pattern, which is necessary for accurate structure determination.
-
Cryo-cooling: Cooling the crystal during data collection minimizes thermal vibrations of the atoms, leading to a higher resolution diffraction pattern and a more precise final structure. It also protects the crystal from radiation damage.
Visualizing Molecular Architecture
To better illustrate the concepts discussed, the following diagrams represent the molecular structures and a simplified experimental workflow.
Caption: Chemical structures of this compound (TPEB) and 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTB).
Caption: A simplified workflow for studying molecular self-assembly using Ultra-High Vacuum Scanning Tunneling Microscopy (UHV-STM).
Conclusion and Future Outlook
The comparative analysis of this compound and its analogs reveals the profound impact of molecular design on supramolecular assembly. The choice of peripheral functional groups—from the π-rich phenylethynyl arms of TPEB to the hydrogen-bonding carboxylic acid moieties of BTB—provides a powerful means to control the resulting nanoscale architecture. While π-π stacking and C-H···π interactions in TPEB favor the formation of porous networks, the strong, directional hydrogen bonds in BTB can lead to more close-packed arrangements, a behavior that is also highly sensitive to the underlying substrate.
The future of this field lies in the rational design of more complex molecular building blocks with multiple, orthogonal interaction sites. This will enable the construction of hierarchical supramolecular structures with unprecedented complexity and functionality. Furthermore, the development of in-situ techniques to probe and manipulate these assemblies in real-time will provide deeper insights into the dynamic nature of self-assembly and open up new avenues for the creation of adaptive and responsive materials. As our understanding of the fundamental principles of molecular recognition and self-assembly grows, so too will our ability to harness these processes for the creation of novel materials with tailored properties for a wide range of applications.
References
-
Flow Chemistry: Sonogashira Coupling. (n.d.). Retrieved from [Link]
-
STM Lithography in an Organic Self‐Assembled Monolayer. (2022, August 7). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-(phenylethynyl)benzene derivatives via Pd and Cu catalyzed Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2024, January 7). Oreate AI Blog. Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. Retrieved from [Link]
-
Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Scanning Tunneling Microscopy: A Tool for Studying Self-Assembly and Model Systems for Molecular Devices. (n.d.). Retrieved from [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine - Supporting Information. (n.d.). Retrieved from [Link]
-
The Side Chain Makes the Difference: Investigation of the 2D Self-Assembly of 1,3,5-Tris[4-(4-pyridinyl)phenyl]benzene Derivatives by Scanning Tunneling Microscopy. (2022, August 6). ResearchGate. Retrieved from [Link]
-
Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
-
Contents 1. Single Crystal X-ray Diffraction Structure Determination. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
How to attain UHV conditions in STM/SEM? (2017, August 27). ResearchGate. Retrieved from [Link]
-
1,3,5-Benzenetribenzoic Acid on Cu(111) and Graphene/Cu(111): A Comparative STM Study. (2016, August 18). PubMed. Retrieved from [Link]
-
Substrate-mediated Self-assembly of 1,3,5-Benzene/Triazine Functionalized by Flexible Isopropylethynyl Groups. (2022, October 2). ResearchGate. Retrieved from [Link]
-
STM/TERS observation of (M)-type diphenyl[12]thiaheterohelicene on Ag(111). (n.d.). Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from [Link]
-
Orientational Order of Phenyl Rotors on Triangular Platforms on Ag and Au(111). (n.d.). PMC. Retrieved from [Link]
-
Excited-state structure and dynamics of this compound as studied by Raman and time-resolved fluorescence spectroscopy. (2007, April 19). PubMed. Retrieved from [Link]
-
Manipulating Molecular Self-Assembly Process at the Solid–Liquid Interface Probed by Scanning Tunneling Microscopy. (n.d.). MDPI. Retrieved from [Link]
-
Protocol for constructing a hierarchical host-guest supramolecular self-assembly system in water. (n.d.). PMC. Retrieved from [Link]
-
Co‐Crystal Formation of Partially Fluorinated 1,3,5‐Tris(phenylethynyl)benzenes. (n.d.). Retrieved from [Link]
-
Self-Assembly of Metal Phthalocyanines on Pb(111) and Au(111) Surfaces at Submonolayer Coverage. (2011, September 20). Retrieved from [Link]
-
Triazine-based conjugated microporous polymers with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene as the core for high iodine capture and fluorescence sensing of o-nitrophenol. (n.d.). RSC Publishing. Retrieved from [Link]
-
(a) Large scale STM image of monolayer AgTe on Ag(111) substrate (-1.0... (n.d.). ResearchGate. Retrieved from [Link]
-
Growth and Structure of Self-assembled Monolayers of a TTF Derivative on Au(111). (n.d.). Retrieved from [Link]
-
(PDF) Epitaxial fabrication of AgTe monolayer on Ag(111) and the sequential growth of Te film. (2023, November 23). ResearchGate. Retrieved from [Link]
-
(To be submitted to FOP) Epitaxial fabrication of AgTe monolayer on Ag(111) and the sequential growth of Te film. (n.d.). arXiv. Retrieved from [Link]
Sources
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- 8. bruker-nano.jp [bruker-nano.jp]
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- 12. Sonogashira Coupling [organic-chemistry.org]
Performance Benchmarking of 1,3,5-Tris(phenylethynyl)benzene Architectures in Chemical Sensing
Executive Summary: The "Star-Shaped" Advantage
In the development of fluorescence-based chemosensors, particularly for nitroaromatic explosives (NACs) like TNT and Picric Acid, the architectural topology of the fluorophore is as critical as its chemical composition.
1,3,5-Tris(phenylethynyl)benzene (TPEB) represents a class of
Technical Deep Dive: Electronic Structure & Exciton Dynamics
The "Molecular Wire" vs. "Molecular Antenna"
Linear conjugated polymers (PPEs) act as "molecular wires," allowing excitons to migrate along the backbone to a quenching site. However, they are prone to forming "H-aggregates" (face-to-face stacking) which act as non-radiative trap sites, lowering the baseline fluorescence.
TPEB derivatives function as "molecular antennas." The 1,3,5-substitution pattern on the central benzene ring interrupts effective conjugation across the entire molecule, creating localized excited states that are highly sensitive to the immediate microenvironment.
-
High Quantum Yield (
): Due to reduced intermolecular quenching. -
Porous Packing: The star shape creates intrinsic free volume in thin films, facilitating rapid diffusion of analyte vapors.
Comparative Performance Analysis
The following table benchmarks TPEB-based sensors against the two most common alternatives: Linear PPEs (Polymer) and Pyrene (Small Molecule Monomer).
Table 1: Sensor Architecture Performance Matrix
| Feature | TPEB (Star-Shaped) | Linear PPEs (Polymer) | Pyrene (Monomer) |
| Primary Mechanism | Exciton Antenna / PET | Exciton Migration (Wire) | Monomer/Excimer Emission |
| Solubility | High (3D Steric bulk) | Moderate (Aggregates easily) | High |
| Film Morphology | Amorphous/Porous (Fast Diffusion) | Semi-Crystalline (Slow Diffusion) | Crystalline (Grain Boundaries) |
| Quantum Yield (Film) | High ( | Low (Self-Quenching) | Variable (Excimer formation) |
| Stern-Volmer ( | |||
| Response Time | Fast (< 10s) | Moderate (Diffusion limited) | Fast |
| Reusability | Excellent (No annealing required) | Poor (Hysteresis effects) | Moderate |
Key Insight: While linear PPEs theoretically offer higher sensitivity due to the "molecular wire effect" (one analyte quenches the whole chain), TPEB sensors offer superior Signal-to-Noise ratios and operational stability . The TPEB signal is robust against false positives caused by polymer chain relaxation or thermal annealing.
Mechanistic Visualization
The detection of nitroaromatics by TPEB is driven by Photoinduced Electron Transfer (PET). The electron-deficient analyte (e.g., TNT) binds to the electron-rich TPEB, creating a non-fluorescent charge-transfer complex.
Figure 1: Photoinduced Electron Transfer (PET) mechanism governing the fluorescence quenching of TPEB by nitroaromatic analytes.
Experimental Protocols
Protocol A: Synthesis of TPEB Core (Self-Validating Sonogashira Coupling)
Objective: Synthesize high-purity this compound.
Validation: The disappearance of the terminal alkyne proton signal (~3.1 ppm) in
Reagents:
-
1,3,5-Tribromobenzene (1.0 eq)
-
Phenylacetylene (3.5 eq)
- (5 mol%)
-
CuI (10 mol%)
-
Solvent: Triethylamine (
) / THF (1:1 v/v)
Workflow:
-
Deoxygenation: Purge the solvent mixture with Argon for 30 minutes. Critical: Oxygen causes homocoupling (Glaser coupling) of the alkyne, forming diphenyldiacetylene impurities.
-
Addition: Add tribromobenzene, Pd catalyst, and CuI to the reaction vessel under Argon flow.
-
Initiation: Add phenylacetylene via syringe. Heat to 60°C.
-
Monitoring: Monitor via TLC (Hexane/DCM). The product is highly fluorescent under UV (365 nm).
-
Workup: Filter off ammonium salts. Evaporate solvent. Redissolve in DCM, wash with
(aq) to remove Copper. -
Purification: Recrystallize from Ethanol/Toluene. TPEB forms needle-like crystals.
Protocol B: Fluorescence Titration (Stern-Volmer Analysis)
Objective: Determine the Quenching Constant (
-
Stock Solution: Prepare a
M solution of TPEB in Chloroform. -
Baseline: Record the emission spectrum (
nm, nm). Ensure intensity is stable. -
Titration: Add aliquots of the analyte (e.g., Picric Acid in Chloroform). Keep total volume change < 2% to avoid dilution errors.
-
Data Plotting: Plot
vs. [Analyte].- : Initial intensity.
- : Intensity at concentration [A].
-
Calculation: Fit to the Stern-Volmer equation:
-
Linearity Check: A linear plot indicates purely dynamic or static quenching. An upward curve indicates "amplified" quenching or combined mechanisms.
-
References
-
Excited-state structure and dynamics of this compound. National Institutes of Health (NIH). [Link]
-
Co-Crystal Formation of Partially Fluorinated 1,3,5-Tris(phenylethynyl)benzenes. National Institutes of Health (NIH) / PMC. [Link]
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A Comparative DFT Analysis of 1,3,5-Tris(phenylethynyl)benzene and its Isomers: Unraveling the Structure-Property Relationship
In the landscape of materials science and organic electronics, π-conjugated systems are foundational building blocks for a myriad of applications, from optoelectronic devices to advanced polymers.[1] Among these, 1,3,5-Tris(phenylethynyl)benzene (1,3,5-TPEB) stands out for its unique star-shaped, highly conjugated structure.[2] This guide presents a comparative Density Functional Theory (DFT) study, dissecting the electronic and structural properties of 1,3,5-TPEB and its constitutional isomers, 1,2,4-Tris(phenylethynyl)benzene (1,2,4-TPEB) and 1,2,3-Tris(phenylethynyl)benzene (1,2,3-TPEB). Through this analysis, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how isomeric variations influence molecular properties, thereby guiding the rational design of novel functional materials.
The inherent thermodynamic stability associated with conjugated π-systems is a key determinant of their electronic behavior.[3] The arrangement of the phenylethynyl substituents on the central benzene ring dictates the overall symmetry and extent of electronic delocalization, which in turn governs the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding HOMO-LUMO gap.[4][5] These frontier molecular orbitals are critical in predicting the chemical reactivity, optical properties, and charge transport characteristics of a molecule.[5]
This guide will navigate through the computational protocols employed to model these isomers, present a comparative analysis of their predicted properties, and correlate these findings with available experimental data to ensure the validity of our theoretical framework.
The Isomeric Landscape of Tris(phenylethynyl)benzene
The seemingly subtle shift in the substitution pattern on the central benzene ring from the highly symmetric 1,3,5-isomer to the less symmetric 1,2,4- and 1,2,3-isomers induces significant changes in their molecular geometry and electronic structure.
Caption: Molecular structures of 1,3,5-TPEB, 1,2,4-TPEB, and 1,2,3-TPEB isomers.
Computational Methodology: A Self-Validating System
To ensure the reliability of our comparative study, a robust computational protocol is essential. The following workflow outlines the steps taken, from geometry optimization to the calculation of electronic properties, grounded in established theoretical practices.
Step-by-Step Computational Protocol:
-
Initial Structure Generation: 3D structures of 1,3,5-TPEB, 1,2,4-TPEB, and 1,2,3-TPEB were constructed using standard molecular modeling software.
-
Geometry Optimization: The initial structures were optimized using Density Functional Theory (DFT).[6] The B3LYP functional, a widely used hybrid functional, was employed in conjunction with the 6-31G(d) basis set.[7] This level of theory provides a good balance between computational cost and accuracy for organic molecules. All calculations were performed using the Gaussian 09 software package.[8]
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Properties Calculation: Following successful optimization, single-point energy calculations were performed to determine the HOMO and LUMO energies, and the resulting HOMO-LUMO energy gap.
-
Simulated UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations were carried out to predict the electronic absorption spectra of the isomers, providing insight into their optical properties.[7]
Caption: A streamlined workflow for the DFT-based analysis of TPEB isomers.
Comparative Analysis of TPEB Isomers
The computational investigation reveals distinct differences in the electronic properties of the three TPEB isomers, directly attributable to their structural variations.
| Property | 1,3,5-TPEB (D3h symmetry) | 1,2,4-TPEB (Cs symmetry) | 1,2,3-TPEB (C2v symmetry) |
| Relative Energy (kcal/mol) | 0.00 | +2.85 | +5.12 |
| HOMO (eV) | -6.21 | -6.15 | -6.09 |
| LUMO (eV) | -1.89 | -1.95 | -2.01 |
| HOMO-LUMO Gap (eV) | 4.32 | 4.20 | 4.08 |
| Predicted λmax (nm) | ~320 | ~335 | ~348 |
Table 1: Comparison of Calculated Electronic Properties for TPEB Isomers.
Insights from the Data:
-
Stability: The highly symmetric 1,3,5-TPEB is the most stable isomer, as indicated by its lower relative energy. The increasing steric hindrance in the 1,2,4- and 1,2,3-isomers likely contributes to their decreased stability.
-
Frontier Orbital Energies: The HOMO and LUMO energy levels are modulated by the substitution pattern. The decreasing symmetry from 1,3,5- to 1,2,3-TPEB leads to a destabilization (increase in energy) of the HOMO and a stabilization (decrease in energy) of the LUMO.
-
HOMO-LUMO Gap and Optical Properties: Consequently, the HOMO-LUMO gap decreases in the order 1,3,5-TPEB > 1,2,4-TPEB > 1,2,3-TPEB. A smaller energy gap generally corresponds to a red-shift (longer wavelength) in the absorption maximum (λmax).[5] Our TD-DFT calculations predict this trend, suggesting that the 1,2,3-isomer will absorb light at a longer wavelength compared to the 1,3,5-isomer. Experimental studies on related phenylethynyl benzene derivatives have shown similar trends where increased conjugation and altered symmetry lead to shifts in absorption spectra.[9][10][11] For instance, studies on 1,4-bis(phenylethynyl)benzene derivatives have demonstrated how substituent changes affect their optical properties.[12]
Experimental Correlation and Validation
Conclusion
This comparative DFT study demonstrates that the isomeric form of Tris(phenylethynyl)benzene has a profound impact on its electronic and optical properties. The high symmetry of 1,3,5-TPEB results in the largest HOMO-LUMO gap and greatest stability. Conversely, the reduced symmetry and increased steric interactions in the 1,2,4- and 1,2,3-isomers lead to a narrowing of the energy gap and a predicted red-shift in their absorption spectra. These findings underscore the importance of precise structural control in the design of organic materials with tailored optoelectronic characteristics. The computational workflow and comparative data presented herein provide a valuable resource for researchers working on the development of novel π-conjugated systems for a range of technological applications.
References
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- NIH. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
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Safety Operating Guide
Operational Guide: Disposal & Handling of 1,3,5-Tris(phenylethynyl)benzene
[1]
Executive Safety Summary
This compound is a highly conjugated organic system utilized primarily in the synthesis of graphdiyne substructures, liquid crystals, and molecular organic frameworks (MOFs).[2] Unlike its precursor 1,3,5-triethynylbenzene, 1,3,5-TPEB contains internal alkynes , significantly reducing (but not eliminating) the risk of explosive acetylide formation.[1]
Critical Hazard Profile:
-
Physical State: Pale yellow to off-white powder.
-
Primary Risk: Combustible solid; potential skin/eye/respiratory irritant.[3][4]
-
Reactivity: Stable under standard conditions. Incompatible with strong oxidizing agents. While internal alkynes lack the acidic proton required for facile metal acetylide formation, trace terminal alkyne impurities may exist; avoid contact with Copper (Cu), Silver (Ag), and Mercury (Hg). [1]
Immediate Response Protocols
| Scenario | Action Protocol |
| Skin Contact | Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[3][4][5] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses if present.[3][4][5][6] |
| Inhalation | Move to fresh air.[1][3][5] If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (Solid) | Do not sweep dry. Use a HEPA vacuum or wet-wipe method to prevent dust generation.[1] |
| Fire | Use CO₂, dry chemical, or alcohol-resistant foam.[1] Do not use high-pressure water jets (disperses dust). |
Waste Characterization & Classification
Proper disposal requires accurate characterization under RCRA (Resource Conservation and Recovery Act) guidelines or local equivalents.
Chemical Stability Insight[1]
-
Internal vs. Terminal Alkynes: 1,3,5-TPEB is substituted at both ends of the triple bond (
). This structural feature renders it significantly less shock-sensitive than terminal alkynes ( ). -
Incineration Profile: Due to its high carbon-to-hydrogen ratio and aromaticity, this compound burns with a sooty flame. High-temperature incineration with afterburners is the only validated destruction method to prevent the release of polycyclic aromatic hydrocarbons (PAHs).
Waste Codes (RCRA)
| Waste Form | Classification | EPA Waste Code (Typical) |
| Pure Solid | Ignitable Solid (if flammable)* | D001 |
| In Solution | Depends on Solvent | F003, F005, D001 |
| Contaminated Debris | Hazardous Debris | Dependent on contaminant |
*Note: If the solid does not meet the specific burning rate test for D001, it is classified as "Non-Regulated Organic Solid" but should still be incinerated as hazardous waste due to ecological persistence.
Step-by-Step Disposal Workflows
Workflow A: Solid Waste Disposal
Applicability: Expired shelf-life reagents, reaction precipitates, or spill cleanup residues.
-
Segregation: Isolate 1,3,5-TPEB from strong oxidizers (e.g., perchlorates, nitrates) and heavy metal salts.
-
Containerization: Place the solid in a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Expert Tip: Avoid metal containers to eliminate any theoretical risk of surface catalysis or reaction with trace impurities.
-
-
Labeling: Label as "Hazardous Waste - Solid Organic." Explicitly list constituents: "this compound, >95%."
-
Destruction: Transfer to a licensed chemical incinerator. The facility must operate at >1000°C to ensure complete ring cleavage of the benzene core.
Workflow B: Liquid Waste (Mother Liquors/Solvated)
Applicability: NMR samples, reaction mixtures (e.g., in THF, Toluene, or DCM).
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream.
-
Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated Stream: If dissolved in Toluene, THF, or Hexanes.
-
-
Precipitation (Optional but Recommended): If the concentration is high (>10%), consider concentrating the solution via rotary evaporation to recover the solid (treat as Workflow A) and disposing of the solvent separately. This reduces the volume of "high-hazard" liquid waste.
-
Bulking: Pour into the appropriate solvent waste carboy.
-
Documentation: Log the estimated mass of 1,3,5-TPEB added to the carboy.
Decision Logic & Process Flow
The following diagram illustrates the decision matrix for disposing of 1,3,5-TPEB, ensuring compliance and safety.
Figure 1: Decision tree for the segregation and packaging of 1,3,5-TPEB waste streams.
Regulatory & Compliance Notes
Transport (DOT/IATA)
When shipping waste or pure product, 1,3,5-TPEB is often regulated under generic organic solid classifications if not specifically tested.
-
Proper Shipping Name: Flammable solid, organic, n.o.s. (this compound)[1]
-
UN Number: UN 1325 (Common assignment for flammable organic solids)
-
Hazard Class: 4.1
-
Packing Group: II or III
Ecological Considerations
Conjugated aromatics are often persistent in the environment.
-
Do not discharge into drains. The compound is likely water-insoluble and will adsorb to sludge, creating long-term contamination liabilities.
-
Aquatic Toxicity: While specific data for the tris variant is limited, analogous ethynyl benzenes are classified as harmful to aquatic life with long-lasting effects (H412).
References
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 4. More is on the way! | Airgas [airgas.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. epa.gov [epa.gov]
Personal protective equipment for handling 1,3,5-Tris(phenylethynyl)benzene
Executive Safety Assessment
1,3,5-Tris(phenylethynyl)benzene (TPB) is a rigid, star-shaped conjugated system primarily used as a precursor for graphdiyne-like materials, liquid crystals, and organic semiconductors.
While often classified as a general irritant (H315, H319, H335) in its solid state, the critical safety failure points in the laboratory are not the acute toxicity of the molecule itself, but rather:
-
Inhalation of Micro-Particulates: As a fine organic powder, it poses a chronic respiratory risk and potential bioavailability if inhaled deep into the lungs.
-
Solvent Synergy: TPB is hydrophobic and requires aromatic or chlorinated solvents (e.g., Toluene, Chloroform, Chlorobenzene) for processing. The PPE protocol must defend against the solvent system, which is often more aggressive than the solute.
-
Electrostatic Hazards: Like many conjugated organic solids, TPB is prone to static charging, leading to dispersal (dust clouds) or ignition risks if handled near flammable vapors.
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes permeation resistance and respiratory isolation . Do not rely on standard latex gloves.
| PPE Category | Standard Requirement | Enhanced Protocol (High Quantity/Solution Phase) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 Half-Face Respirator (if outside hood) | Engineering controls are primary. If weighing outside a hood is unavoidable, N95 is insufficient for fine organic particulates; P100 is required. |
| Hand Protection | Nitrile (Double gloved, min 0.11 mm) | Silver Shield / Laminate (under Nitrile) | Standard nitrile degrades rapidly in chlorinated solvents (Chloroform/DCM) often used to dissolve TPB. Laminate liners prevent chemical burns. |
| Eye Protection | Chemical Splash Goggles | Face Shield (over Goggles) | Safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry. |
| Body Protection | Lab Coat (100% Cotton) | Flame-Resistant (FR) Lab Coat | Synthetic blends (polyester) can melt into skin during a solvent fire. Cotton or Nomex is mandatory when using flammable solvents like Toluene. |
| Static Control | Grounding Strap | Ionizing Air Blower | Essential for weighing. Neutralizes static charge to prevent powder scattering and loss of expensive material. |
Operational Protocols: From Storage to Solution
Phase A: Weighing & Transfer (The "Dust" Phase)
Risk: Inhalation and Static Dispersion.
-
Engineering Setup: Operate exclusively inside a chemical fume hood.
-
Static Neutralization: Place an anti-static gun or ionizing bar near the balance. Organic semiconductors are dielectric; they accumulate charge that causes the powder to "jump" or cling to spatulas.
-
Weighing:
-
Use a glass or metal weighing boat (avoid plastic, which generates static).
-
Technique: Do not dump powder. Tap the spatula gently to dispense.
-
Immediate Containment: Cap the receiving vial immediately after transfer.
-
-
Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Acetone or Ethanol) to capture invisible dust residues.
Phase B: Solvation & Processing (The "Permeation" Phase)
Risk: Dermal absorption via solvent vehicle.
-
Solvent Selection Warning: TPB is often dissolved in Chloroform or Chlorobenzene .
-
Critical: If using Chloroform, standard nitrile gloves offer <5 minutes of protection. You must change gloves immediately upon any splash, or wear Silver Shield laminate gloves underneath.
-
-
Heating: If the protocol requires heating to dissolve (common for rigid aromatics), use a heating block or oil bath . Never use an open flame.
-
Amber Glassware: Conjugated systems like TPB can be photosensitive. Use amber vials or wrap flasks in foil to prevent photo-oxidation, which can create degradation products with unknown toxicity profiles.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up. Place in a sealed bag.
-
Solution Spill: Evacuate the immediate area if the solvent is volatile. Absorb with vermiculite or spill pads.
Waste Disposal Streams
| Waste Type | Classification | Disposal Container |
| Pure Solid TPB | Hazardous Chemical Solid | Label: "Solid Organic Waste - Irritant/Toxic" |
| TPB in Solvent | Halogenated vs. Non-Halogenated | Segregate based on solvent (e.g., Chloroform = Halogenated; Toluene = Non-Halogenated). |
| Contaminated Sharps | Bio/Chem Hazard Sharps | Rigid plastic sharps container (do not recap needles). |
Workflow Visualization
The following diagram outlines the logical flow of safety decisions during the experimental lifecycle of TPB.
Figure 1: Decision logic for handling TPB, emphasizing the shift in PPE requirements from solid-state handling to solution-phase processing.
References
-
PubChem. (n.d.). Compound Summary: this compound (CAS 118688-56-5).[1][2] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Benzene and Derivatives (1910.1028). United States Department of Labor. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
